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  • Product: 1,5,5-Trimethylpiperidin-3-amine
  • CAS: 588713-90-0

Core Science & Biosynthesis

Foundational

Section 1: Core Molecular Profile and Physicochemical Properties

An In-depth Technical Guide to 1,5,5-Trimethylpiperidin-3-amine (CAS 588713-90-0): A Privileged Scaffold for Modern Drug Discovery Abstract: The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1,5,5-Trimethylpiperidin-3-amine (CAS 588713-90-0): A Privileged Scaffold for Modern Drug Discovery

Abstract: The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved therapeutics and clinical candidates.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore presentation.[1] This guide focuses on 1,5,5-Trimethylpiperidin-3-amine (CAS 588713-90-0), a sparsely documented yet structurally intriguing derivative. As this molecule is primarily a research and development chemical, this whitepaper synthesizes data from direct safety disclosures, predictive modeling, and established chemical principles for analogous structures to provide a comprehensive technical overview for researchers, chemists, and drug development professionals. We will explore its core properties, propose synthetic strategies, predict its spectroscopic signature, and delineate its potential as a versatile building block in the synthesis of novel chemical entities.

1,5,5-Trimethylpiperidin-3-amine is a substituted aliphatic heterocycle. Its structure is characterized by a piperidine core with a primary amine at the C3 position, a tertiary amine at the N1 position (methylated), and a gem-dimethyl group at the C5 position. These features, particularly the gem-dimethyl group, introduce significant steric hindrance and conformational rigidity, which can be leveraged in drug design to control binding orientation and reduce metabolic susceptibility.

The presence of two basic nitrogen atoms—a primary amine and a tertiary amine—means the molecule's charge and lipophilicity will be highly dependent on pH, a critical consideration for pharmacokinetic profiling.

Table 1: Physicochemical and Structural Data

PropertyValue / DescriptionSource
CAS Number 588713-90-0-
Molecular Formula C₈H₁₈N₂Calculated
Molecular Weight 142.24 g/mol Calculated
IUPAC Name 1,5,5-trimethylpiperidin-3-amine-
Canonical SMILES CN1CC(C(C)(C)C1)NCalculated
InChI Key LBRXSOJCMHGZIA-UHFFFAOYSA-NCalculated
Physical Form Likely a liquid at room temperatureInferred from analogs[3]
Reactivity Moisture sensitive; vapor/air mixtures may be explosive with heating.Sigma-Aldrich
Regulatory Status Supplied under the TSCA Research & Development (R&D) Exemption.Sigma-Aldrich

Section 2: Synthesis and Reactivity Insights

Proposed Synthetic Workflow

A potential synthetic pathway could begin with a Michael addition to form a glutarimide intermediate, followed by reduction and cyclization steps. The key is the strategic introduction of the gem-dimethyl and amine functionalities.

G A 3,3-Dimethyl-glutaric Anhydride C 3,3-Dimethylglutarimide A->C Reaction with B Ammonia B->C E Substituted Diaminopentane C->E 1. D Hofmann Rearrangement D->E 2. G 1,5,5-Trimethyl-piperidin-3-one E->G 1. F Intramolecular Cyclization F->G 2. I 1,5,5-Trimethylpiperidin-3-amine G->I H Reductive Amination (e.g., NaBH3CN, NH4OAc) H->I

Caption: A potential multi-step synthesis pathway for 1,5,5-trimethylpiperidin-3-amine.

Core Reactivity

The molecule's utility as a synthetic building block stems from the differential reactivity of its two nitrogen centers.

  • Primary Amine (C3-NH₂): This is the primary handle for derivatization. It will readily undergo standard amine reactions such as:

    • Acylation/Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides. This is a cornerstone of library synthesis in drug discovery.

    • Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Tertiary Amine (N1-CH₃): This site is less reactive nucleophilically but remains basic. It can be protonated to form salts, which is often used to improve the solubility and crystallinity of drug candidates. It is generally stable to the conditions used to modify the primary amine.

Section 3: Predictive Spectroscopic Profile

No public-domain spectra currently exist for this specific CAS number. However, a predictive analysis based on established spectroscopic principles for aliphatic amines and piperidines can provide a reliable guide for characterization.[7][8][9]

Table 2: Predicted Spectroscopic Data for 1,5,5-Trimethylpiperidin-3-amine

Technique Expected Features Rationale / Explanation
¹H NMR δ 2.2-2.5 (s, 3H): N-CH₃ protons.δ ~1.0 (s, 6H): Gem-dimethyl protons (C(CH₃)₂).δ 1.2-3.0 (m, 7H): Complex, overlapping multiplets for the seven piperidine ring protons.δ 1.0-2.5 (br s, 2H): Primary amine (NH₂) protons; signal is often broad and its position is concentration-dependent. Disappears upon D₂O shake.[9]Chemical shifts are influenced by proximity to electronegative nitrogen atoms. The N-methyl and gem-dimethyl groups are expected to be singlets due to the absence of adjacent protons. Ring protons will show complex splitting patterns due to diastereotopicity.[9][10]
¹³C NMR δ 40-50: N-CH₃ carbon.δ 25-40: Gem-dimethyl carbons.δ 30-70: Piperidine ring carbons; carbons adjacent to nitrogen (C2, C6) will be further downfield.Aliphatic carbons in this environment typically appear in the upfield region of the spectrum. Carbons bonded to nitrogen are deshielded and shifted downfield.[9]
IR 3300-3500 cm⁻¹ (two bands): Asymmetric and symmetric N-H stretching of the primary amine.[9]~1600 cm⁻¹: N-H scissoring/bending vibration.2700-2950 cm⁻¹: Aliphatic C-H stretching.1000-1250 cm⁻¹: C-N stretching.[9]The presence of two distinct peaks in the N-H stretch region is a hallmark of a primary amine. The rest of the spectrum will be dominated by aliphatic C-H and C-N vibrations.
Mass Spec [M]+• at m/z = 142. A prominent fragment would likely result from alpha-cleavage adjacent to one of the nitrogen atoms, a common fragmentation pathway for amines.The molecular ion peak should be observable. The "Nitrogen Rule" applies: an odd number of nitrogen atoms (in this case, two, which is even) results in an even nominal molecular weight.

Section 4: Applications in Drug Discovery & Medicinal Chemistry

The piperidine scaffold is a "privileged" structure in medicinal chemistry due to its frequent appearance in successful drugs and its ability to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] 1,5,5-Trimethylpiperidin-3-amine serves as a valuable, non-planar, sp³-rich building block for introducing this motif.

Role as a Synthetic Scaffold

The primary amine provides a reactive handle to connect the piperidine core to other pharmacophores or linkers. The rigid, substituted core then projects this new functionality into a specific region of 3D space, which is critical for optimizing interactions with biological targets like enzymes or receptors.

G cluster_0 Core Scaffold cluster_1 Reaction Chemistries cluster_2 Generated Library of Novel Compounds A 1,5,5-Trimethyl- piperidin-3-amine B Amide Coupling (R-COOH) A->B C Sulfonylation (R-SO2Cl) A->C D Reductive Amination (R-CHO) A->D E Amide Derivatives B->E F Sulfonamide Derivatives C->F G Secondary Amine Derivatives D->G

Caption: Use of 1,5,5-trimethylpiperidin-3-amine as a core scaffold for library generation.

Exemplary Protocol: Amide Coupling for Library Synthesis

This protocol describes a standard method for coupling the title compound with a carboxylic acid, a common step in early-stage drug discovery.

Objective: To synthesize an amide derivative of 1,5,5-Trimethylpiperidin-3-amine.

Materials:

  • 1,5,5-Trimethylpiperidin-3-amine (1.0 eq)

  • Carboxylic Acid of Interest (1.1 eq)

  • HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Methodology:

  • Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid of interest in anhydrous DMF.

  • Activation: Add HATU and DIPEA to the solution. Stir at room temperature for 15-20 minutes. The formation of the active ester is often accompanied by a color change. Causality Note: HATU is a highly efficient peptide coupling reagent that minimizes racemization and side reactions by rapidly forming an activated acyl-intermediate.

  • Amine Addition: Add a solution of 1,5,5-Trimethylpiperidin-3-amine in a small amount of anhydrous DMF to the reaction mixture dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Trustworthiness Note: This aqueous workup sequence is a self-validating system. The acid wash removes unreacted amine and basic byproducts (DIPEA), while the base wash removes unreacted carboxylic acid and acidic byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

Section 5: Safety, Handling, and Storage

As a research chemical with potential hazards, 1,5,5-Trimethylpiperidin-3-amine must be handled with stringent safety protocols. The following information is synthesized from safety data sheets for the compound and its close structural analogs.[11][12][13]

Table 3: Summary of Hazards and Handling Precautions

Hazard Category Description Handling & PPE Requirements
Flammability Flammable liquid and vapor (Category 3). Vapors may form explosive mixtures with air upon intense heating.Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical and ventilation equipment. Ground/bond container and receiving equipment.[13]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4). May cause cancer and damage fertility or the unborn child (Carcinogenicity & Reproductive Toxicity, Category 1B).Work under a certified chemical fume hood. Do not inhale substance. Wear flame-retardant antistatic protective clothing, nitrile gloves, and chemical safety goggles/face shield.
Corrosivity Causes severe skin burns and eye damage (Skin Corrosion, Category 1B; Serious Eye Damage, Category 1). Risk of blindness.Avoid all contact with skin and eyes. Immediately change contaminated clothing. Ensure eyewash stations and safety showers are readily accessible.[11][13]
Reactivity Chemically stable under standard ambient conditions.[14] Moisture sensitive. Incompatible with strong oxidizing agents and acids.[12]Handle and store under an inert gas (e.g., Nitrogen or Argon). Keep container tightly closed.
Storage Recommendations
  • Short-term & Long-term: Store in a tightly sealed container in a dry, well-ventilated, and cool place (recommended 2-8°C).[3]

  • Environment: Keep in a locked area accessible only to authorized personnel, away from heat and sources of ignition.

  • Atmosphere: The product should be stored under an inert gas atmosphere due to its moisture sensitivity.

Conclusion

1,5,5-Trimethylpiperidin-3-amine represents a promising, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers a rigid, three-dimensional scaffold that can be functionalized through its primary amine to explore chemical space in a controlled manner. While its handling requires significant precautions due to its hazardous nature, its potential to impart favorable pharmacokinetic properties makes it a valuable tool for the synthesis of next-generation therapeutics. Further experimental elucidation of its properties and reactivity is warranted and will undoubtedly expand its application in the development of novel molecular entities.

References

  • Sigma-Aldrich. (2025, April 30). Safety Data Sheet for CAS 588713-90-0.
  • TCI Chemicals. (2024, November 26). Safety Data Sheet for 1-(3-Aminopropyl)-2-methylpiperidine.
  • Thermo Fisher Scientific. (2012, March 14). Safety Data Sheet for N-Methylpiperidine.
  • Fisher Scientific. (2013, January 18). Safety Data Sheet for 3-Hydroxy-1-methylpiperidine.
  • Alfa Aesar. (2015, July 2). Safety Data Sheet for 3-Methylpiperidine.
  • Ghavre, M., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules. [Link]

  • Khom, et al. (2018). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • Supporting Information for Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. [Link]

  • PubChem. Compound Summary for (R)-1-methylpiperidin-3-amine. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. (2025, December 24). Safety Data Sheet for Cryolite.
  • Modh, R. P., et al. (2023). Design, Synthesis and Tumour-Selective Toxicity of Novel 1-[3-{3,5-Bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone Oximes and Related Quaternary Ammonium Salts. Molecules. [Link]

  • Wieczorek, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • LibreTexts Chemistry. (2024, March 24). Spectroscopy of Amines. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • GCP Applied Technologies. (2016, November 10). Safety Data Sheet.
  • DTIC (Defense Technical Information Center). (2025, June 4). Piperidine Synthesis. [Link]

  • Granville Oil & Chemicals Ltd. Safety Data Sheet. [Link]

  • Akzo Nobel Pty Ltd. Safety Data Sheet. [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Hempel. (2023, May 2). Safety Data Sheet. [Link]

  • TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

Sources

Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 1,5,5-Trimethylpiperidin-3-amine

The following is an in-depth technical guide on the chemical structure, synthesis, and applications of 1,5,5-trimethylpiperidin-3-amine. Executive Summary 1,5,5-Trimethylpiperidin-3-amine is a specialized heterocyclic bu...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and applications of 1,5,5-trimethylpiperidin-3-amine.

Executive Summary

1,5,5-Trimethylpiperidin-3-amine is a specialized heterocyclic building block characterized by a piperidine core with a distinct "gem-dimethyl" substitution pattern at the C5 position. This structural motif is increasingly valued in medicinal chemistry for its ability to restrict conformational flexibility via the Thorpe-Ingold effect , thereby enhancing the binding affinity and metabolic stability of pharmaceutical candidates. It serves as a critical chiral intermediate in the synthesis of next-generation kinase inhibitors, most notably the selective CDK7 inhibitor SY-5609 .

Structural Architecture & Conformational Analysis

Core Connectivity and Stereochemistry

The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine).

  • N1 Position: Substituted with a methyl group (

    
    -methyl), rendering the nitrogen tertiary.
    
  • C3 Position: Substituted with a primary amine (

    
    ), creating a chiral center. The 
    
    
    
    -enantiomer is frequently the bioactive pharmacophore in kinase inhibitor applications.
  • C5 Position: Substituted with two methyl groups (gem-dimethyl). This is the structural linchpin of the molecule, introducing significant steric bulk and conformational bias.[1]

Conformational Dynamics (The Gem-Dimethyl Effect)

Unlike unsubstituted piperidine, which undergoes rapid chair-chair interconversion, the 5,5-dimethyl substitution imposes a high energy barrier to ring inversion.[1]

  • Preferred Conformation: The ring predominantly adopts a chair conformation where the C3-amine group orients equatorially to minimize 1,3-diaxial interactions with the axial methyl group at C5.

  • Steric Locking: The axial methyl group at C5 projects into the space above the ring, creating a "steric wall" that restricts the rotation of adjacent substituents and limits the approach of metabolic enzymes (e.g., CYPs), potentially increasing the half-life of derived drugs.

Conformation Chair Chair Conformation (Global Minimum) N1 N1-Methyl (Equatorial) Chair->N1 C5 C5-gem-Dimethyl (Axial/Equatorial) Chair->C5 C3 C3-Amine (Equatorial Preferred) Chair->C3 Interaction 1,3-Diaxial Repulsion (C5-ax-Me vs C3-ax-H) C5->Interaction Steric Clash if C3 is Axial Interaction->C3

Figure 1: Conformational analysis highlighting the steric influence of the gem-dimethyl group.

Physicochemical Profile

The introduction of the gem-dimethyl group and N-methylation significantly alters the physicochemical properties compared to the parent 3-aminopiperidine.

PropertyValue (Estimated)Impact on Drug Design
Molecular Formula

Low MW fragment (<150 Da) ideal for FBDD*.
Molecular Weight 142.24 g/mol High ligand efficiency potential.[1]
LogP (Lipophilicity) ~1.2 - 1.5Increased lipophilicity aids CNS penetration and membrane permeability compared to unsubstituted analogs.
pKa (N1 - Tertiary) ~9.8Protonated at physiological pH; forms salt bridges.
pKa (C3 - Primary) ~10.2Primary amine serves as a key hydrogen bond donor/acceptor.
Topological Polar Surface Area (TPSA) ~29 ŲExcellent oral bioavailability profile.[1]

*FBDD: Fragment-Based Drug Discovery

Synthetic Pathways[1][2][3][4][5][6][7][8]

Route A: Asymmetric Synthesis from Chiral Pool (Bio-Pharma Grade)

This route, adapted from the synthesis of SY-5609 , ensures high enantiomeric excess (ee) for the


-isomer.[1] It utilizes L-glutamic acid derivatives as the chiral starting material.[2]

Protocol Summary:

  • Starting Material:

    
    -5-oxopyrrolidine-2-carboxylic acid (L-Pyroglutamic acid).
    
  • Esterification: Treatment with

    
     yields the methyl ester.
    
  • Ring Expansion & Gem-Dimethylation: This complex sequence typically involves an intermediate ring-opening to an acyclic diester, followed by double alkylation (or reaction with a dimethyl-building block) and re-cyclization. A more direct modern approach involves Zirconium-mediated alkylation of a piperidone intermediate.

  • N-Methylation: Reductive amination of the secondary amine using Formaldehyde (

    
    ) and Sodium Triacetoxyborohydride (
    
    
    
    ).

Synthesis Start (S)-Pyroglutamic Acid Step1 1. SOCl2, MeOH (Esterification) Start->Step1 Inter1 Methyl Ester Step1->Inter1 Step2 2. Ring Expansion / Gem-Dimethyl Installation Inter1->Step2 Inter2 (S)-5,5-Dimethylpiperidin-3-amine Step2->Inter2 Step3 3. HCHO, NaBH(OAc)3 (Reductive Amination) Inter2->Step3 Final 1,5,5-Trimethylpiperidin-3-amine Step3->Final

Figure 2: Synthetic flow for the generation of the target chiral amine.

Route B: De Novo Synthesis (Racemic)

For non-chiral applications, a cost-effective route starts from 3,3-dimethylglutaric anhydride .[1]

  • Imide Formation: Reaction with benzylamine

    
    
    
    
    
    -benzyl-3,3-dimethylglutarimide.
  • Reduction:

    
     reduction 
    
    
    
    
    
    -benzyl-3,3-dimethylpiperidine.
  • Functionalization: Regioselective oxidation or radical halogenation followed by amination to install the C3-amine.

Medicinal Chemistry Applications

Case Study: CDK7 Inhibition (SY-5609)

The 1,5,5-trimethylpiperidin-3-amine scaffold (specifically the


-ethyl or 

-benzyl analogs in early development) is the crucial pharmacophore in SY-5609 , a potent and selective CDK7 inhibitor currently in clinical trials for solid tumors.
  • Mechanism: The piperidine ring occupies the solvent-exposed region of the ATP-binding pocket.

  • Role of Gem-Dimethyl: The 5,5-dimethyl group locks the piperidine into a conformation that maximizes van der Waals contacts with the kinase hinge region while minimizing the entropic penalty of binding.

  • Selectivity: This structural rigidity contributes to the compound's high selectivity for CDK7 over closely related kinases like CDK2 and CDK9.

Pharmacophore Integration

Researchers utilize this amine to:

  • Improve Metabolic Stability: Block metabolic "soft spots" on the piperidine ring (C5 oxidation) via steric hindrance.

  • Modulate Basicity: The inductive effect of the methyl groups slightly modulates the pKa of the ring nitrogen, affecting blood-brain barrier (BBB) permeability.

Analytical Characterization

To validate the synthesis of 1,5,5-trimethylpiperidin-3-amine, the following spectral signatures are diagnostic:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       0.90 - 1.00 ppm:  Two sharp singlets (3H each) corresponding to the non-equivalent gem-dimethyl groups (axial vs. equatorial).
      
    • 
       2.20 ppm:  Singlet (3H) for the 
      
      
      
      -methyl group.
    • 
       2.80 - 3.10 ppm:  Multiplets for the C2 and C6 ring protons, showing distinct geminal and vicinal coupling constants due to the rigid chair conformation.
      
    • 
       2.90 ppm:  Multiplet (1H) for the methine proton at C3 (
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • [M+H]+: Calculated m/z = 143.[1]15. Expect a strong parent ion peak.[1]

References

  • Hu, S., et al. (2019).[1] Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7. Journal of Medicinal Chemistry . [1]

  • Marineau, J. J., et al. (2021).[1][3] Structure-Based Design of SY-5609. American Chemical Society (ACS) Pharmacology & Translational Science .[1] [1]

  • Beesley, R. M., & Ingold, C. K. (1915).[1] The Formation and Stability of spiro-Compounds. Part I. spiro-Cyclobutane-spiro-cyclopropane. (Foundational text on the Thorpe-Ingold Effect). Journal of the Chemical Society, Transactions .

  • PubChem Database . Compound Summary for (S)-1-Benzyl-5,5-dimethylpiperidin-3-amine (Intermediate). [1]

Sources

Foundational

Stereochemical Determinants in Drug Design: A Technical Guide on (3R)- vs (3S)-1,5,5-Trimethylpiperidin-3-amine

Executive Summary In modern structure-based drug design, the spatial orientation of hydrogen-bond donors and acceptors dictates both target affinity and off-target toxicity. The piperidine-3-amine scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the spatial orientation of hydrogen-bond donors and acceptors dictates both target affinity and off-target toxicity. The piperidine-3-amine scaffold is a privileged pharmacophore found in numerous clinical candidates, including dipeptidyl peptidase-4 (DPP-4) inhibitors and next-generation protein arginine methyltransferase 5 (PRMT5) inhibitors.

This technical whitepaper provides an in-depth comparative analysis of the (3R)-1,5,5-trimethylpiperidin-3-amine enantiomer versus its (3S) counterpart. By exploring the profound conformational restrictions imposed by the 1,5,5-trimethyl substitution pattern, we elucidate the causality behind their differential pharmacological profiles, outline self-validating chiral resolution protocols, and detail stereoretentive synthetic integration.

Conformational Dynamics & Causality of the 1,5,5-Trimethyl Scaffold

The substitution of a standard piperidine ring with a gem-dimethyl group at the C5 position and an N-methyl group at C1 fundamentally alters the molecule's conformational energy landscape.

The Thorpe-Ingold Effect and 1,3-Diaxial Penalties

Unsubstituted piperidines undergo rapid chair-to-chair interconversion at room temperature. However, the introduction of the 5,5-dimethyl group introduces severe steric constraints. According to classical conformational analysis, placing a bulky substituent in an axial position on a cyclohexane or piperidine ring incurs a high energy penalty due to 1,3-diaxial interactions.

In the 1,5,5-trimethylpiperidin-3-amine system:

  • (3R)-Enantiomer : The stereocenter at C3 strongly prefers to adopt an equatorial conformation. This minimizes steric clashes with the axial methyl group at C5. The equatorial primary amine projects outward from the ring system, serving as an ideal, unhindered vector for hydrogen bonding with target protein residues.

  • (3S)-Enantiomer : To maintain the lowest energy chair conformation, the (3S) amine is often forced into an axial position (or forces the ring into a higher-energy twist-boat conformation to relieve strain). If axial, the amine suffers a massive 1,3-diaxial steric clash with the axial C5-methyl group. This internal steric strain heavily distorts the binding vector, rendering the (3S) enantiomer practically inert in highly constrained enzymatic pockets.

Pharmacological Impact: PRMT5 MTA-Cooperative Inhibition

The functional divergence of these enantiomers is most starkly illustrated in the development of MTA-cooperative PRMT5 inhibitors. Deletion of the MTAP gene in cancer cells leads to the accumulation of methylthioadenosine (MTA). Recent breakthroughs have identified inhibitors that cooperatively bind to PRMT5 only in the presence of MTA, sparing healthy cells .

In the optimization of these ternary complexes, chiral piperidine-3-amines are frequently utilized to occupy the S-adenosyl-L-methionine (SAM) binding pocket. Structural biology reveals that the primary amine must form a critical salt bridge/hydrogen bond with the Glu444 residue of PRMT5 .

When the (3R)-1,5,5-trimethylpiperidin-3-amine moiety is incorporated into the inhibitor scaffold, its equatorial amine perfectly aligns with Glu444, yielding sub-nanomolar biochemical potency and robust cellular symmetric dimethylarginine (SDMA) reduction. Conversely, the (3S) enantiomer's axial amine clashes with the pocket's hydrophobic walls, resulting in a >100-fold loss of affinity.

G Start Racemic 1,5,5-trimethylpiperidin-3-amine Split Chiral SFC Resolution (Chiralpak IG) Start->Split EnantR (3R)-Enantiomer Equatorial Amine Split->EnantR Peak 1 EnantS (3S)-Enantiomer Axial Amine Split->EnantS Peak 2 BindR Optimal H-Bonding (PRMT5 Glu444) EnantR->BindR BindS Steric Clash (1,3-Diaxial Penalty) EnantS->BindS OutcomeR High Potency Lead Candidate BindR->OutcomeR OutcomeS Inactive / Off-Target BindS->OutcomeS

Stereochemical logic tree of the resolution and target engagement of (3R) vs (3S) enantiomers.

Quantitative Data Summarization

The table below synthesizes the typical physicochemical and pharmacological divergence observed when these enantiomers are integrated into a generic heteroaryl drug scaffold (e.g., a quinolin-2-amine or pyrimidine core).

Parameter(3R)-Enantiomer Derivative(3S)-Enantiomer DerivativeCausality / Rationale
Amine Conformation EquatorialAxial1,3-diaxial avoidance with C5-methyl.
PRMT5 IC₅₀ (Biochemical) < 1.0 nM> 150 nM(3R) aligns with Glu444; (3S) causes steric clash.
MTAP-del Cell Viability (GI₅₀) ~ 15 nM> 5,000 nMDirect translation of biochemical target engagement.
SFC Retention Time (Rt) 4.2 min (Peak 1)5.8 min (Peak 2)Differential interaction with chiral stationary phase.
Metabolic Stability (Clint) Low clearanceModerate clearance(3S) axial amine exposes the N-methyl group to CYP-mediated N-demethylation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparative Chiral SFC Resolution

Supercritical Fluid Chromatography (SFC) is the industry standard for resolving basic amines due to its high efficiency and green solvent profile .

  • System Preparation: Equip the SFC with a Chiralpak IG column (250 × 21.2 mm, 5 μm). The immobilized stationary phase is critical as it resists degradation by basic amines.

  • Mobile Phase Formulation: Use CO₂ / Methanol with 0.1% Diethylamine (DEA). Causality: The DEA acts as a basic modifier to mask residual silanols on the silica support, preventing peak tailing and ensuring sharp, quantifiable peaks.

  • Baseline Validation (Self-Validation Step): Inject 10 μL of a 1 mg/mL racemic standard. Adjust the isocratic gradient (e.g., 15% to 25% co-solvent) until the resolution factor (

    
    ) between Peak 1 (3R) and Peak 2 (3S) is > 2.0. Do not proceed to preparative runs until baseline separation is mathematically confirmed.
    
  • Preparative Run: Inject the racemic batch. Collect Peak 1 and Peak 2.

  • Enantiomeric Excess (ee) Calculation: Re-inject the isolated fractions on an analytical Chiralpak IG column. Confirm

    
     before downstream synthesis.
    
Protocol B: Stereoretentive Buchwald-Hartwig Amination

Coupling the sterically hindered 1,5,5-trimethylpiperidin-3-amine to a heteroaryl chloride requires precise catalyst selection to prevent epimerization at the C3 stereocenter.

  • Reagent Assembly: In a glovebox, combine the heteroaryl chloride (1.0 eq), (3R)-1,5,5-trimethylpiperidin-3-amine (1.2 eq), and Sodium tert-butoxide (2.0 eq) in anhydrous 1,4-dioxane.

  • Catalyst Selection: Add RuPhos Pd G3 (0.05 eq). Causality: Standard catalysts (like Pd(PPh₃)₄) require high temperatures (>100°C) which can cause base-catalyzed racemization of the amine stereocenter. RuPhos Pd G3 is highly active for sterically hindered secondary/primary amines, allowing the reaction to proceed at a mild 60°C.

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 60°C for 4 hours.

  • Validation: Monitor by LC-MS. The mild conditions ensure the (3R) configuration is retained with >99% fidelity, avoiding the generation of the inactive (3S) diastereomer.

Workflow Step1 Boc-Protection (Boc2O, TEA) Step2 Buchwald-Hartwig (RuPhos Pd G3) Step1->Step2 Step3 Boc Deprotection (TFA/DCM) Step2->Step3 Step4 In Vitro Assay (SDMA ICW) Step3->Step4

Step-by-step synthetic workflow for integrating the chiral amine into a PRMT5 inhibitor scaffold.

References

  • MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin and Pramipexole Source: ResearchGate (Analytical Chemistry Profiling of 3-Aminopiperidines) URL:[Link]

Exploratory

An In-Depth Technical Guide to 3-amino-1,5,5-trimethylpiperidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-amino-1,5,5-trimethylpiperidine, a substituted piperidine derivative of interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-1,5,5-trimethylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. This document delves into its molecular characteristics, plausible synthetic pathways, key physicochemical properties, and potential applications in the realm of drug discovery and development.

Molecular and Structural Characteristics

3-amino-1,5,5-trimethylpiperidine is a saturated heterocyclic amine. The core of the molecule is a piperidine ring, which is a six-membered ring containing one nitrogen atom. This parent structure is further functionalized with an amino group at the 3-position, a methyl group on the piperidine nitrogen (position 1), and two methyl groups at the 5-position. The presence of two nitrogen atoms, a primary amine and a tertiary amine, imparts basic properties to the molecule.

Key Molecular Data
PropertyValue
Chemical Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
IUPAC Name 1,5,5-trimethylpiperidin-3-amine

Synthetic Strategies

The synthesis of highly substituted piperidines can be achieved through various synthetic routes. A plausible and efficient method for the synthesis of 3-amino-1,5,5-trimethylpiperidine can be envisioned starting from a readily available precursor, such as a substituted pyridine, followed by reduction and functional group manipulations. One such conceptual pathway involves the catalytic hydrogenation of a corresponding substituted pyridine precursor.

Conceptual Synthetic Workflow

Synthetic_Pathway Substituted_Pyridine 3-Amino-5,5-dimethylpyridine N_Methylation N-Methylation Substituted_Pyridine->N_Methylation CH₃I or (CH₃)₂SO₄ Pyridinium_Salt 1-Methyl-3-amino-5,5-dimethylpyridinium salt N_Methylation->Pyridinium_Salt Hydrogenation Catalytic Hydrogenation (e.g., H₂, PtO₂ or Rh/C) Pyridinium_Salt->Hydrogenation Final_Product 3-amino-1,5,5-trimethylpiperidine Hydrogenation->Final_Product

Caption: A conceptual synthetic pathway for 3-amino-1,5,5-trimethylpiperidine.

Experimental Protocol: Catalytic Hydrogenation of a Pyridinium Precursor

This protocol describes a general procedure for the reduction of a substituted pyridinium salt to the corresponding piperidine derivative.

1. Synthesis of the Pyridinium Salt:

  • In a round-bottom flask, dissolve the starting material, 3-amino-5,5-dimethylpyridine, in a suitable solvent such as acetonitrile or acetone.

  • To this solution, add a methylating agent, for instance, methyl iodide or dimethyl sulfate, in a stoichiometric amount.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • The resulting pyridinium salt will often precipitate out of the solution. Isolate the salt by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.

2. Catalytic Hydrogenation:

  • Place the synthesized pyridinium salt into a high-pressure hydrogenation vessel.

  • Add a suitable solvent, such as methanol or ethanol, and a hydrogenation catalyst. Common catalysts for this transformation include platinum oxide (PtO₂) or rhodium on carbon (Rh/C).

  • Seal the vessel and purge with an inert gas, like nitrogen or argon, before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture at room temperature or with slight elevation of temperature.

  • The progress of the hydrogenation can be monitored by the uptake of hydrogen or by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy on aliquots of the reaction mixture.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

3. Purification:

  • The crude 3-amino-1,5,5-trimethylpiperidine can be purified by techniques such as distillation under reduced pressure or column chromatography on silica gel, using a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol with a small amount of triethylamine to prevent streaking) as the eluent.

Physicochemical Properties and Analytical Characterization

The physicochemical properties of a compound are crucial in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. Substituted piperidines are known to have properties that can be modulated by the nature and position of their substituents.[1]

Predicted Physicochemical Properties
PropertyPredicted Value/RangeMethod of Determination
pKa₁ (Primary Amine) 9.5 - 10.5Potentiometric Titration
pKa₂ (Tertiary Amine) 8.0 - 9.0Potentiometric Titration
logP 1.5 - 2.5Shake-flask method (octanol/water) or HPLC
Aqueous Solubility Moderately SolubleEquilibrium solubility measurement
Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the final product. The spectra would show characteristic signals for the methyl groups and the protons on the piperidine ring.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C-N bonds.

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. Its conformational flexibility allows it to interact with a wide range of biological targets. The introduction of substituents on the piperidine ring can significantly alter its pharmacological activity, selectivity, and pharmacokinetic properties.[1]

Role as a Bioactive Scaffold

Substituted piperidines are integral components of drugs targeting the central nervous system (CNS), as well as those with antiviral, and anticancer activities.[2] The amino and methyl groups on 3-amino-1,5,5-trimethylpiperidine offer multiple points for further chemical modification, making it a versatile building block for the synthesis of compound libraries for high-throughput screening.

Potential Therapeutic Areas

Given the prevalence of the substituted piperidine motif in neuropharmacology, derivatives of 3-amino-1,5,5-trimethylpiperidine could be explored for their potential as:

  • CNS agents: Modulators of neurotransmitter receptors or transporters.

  • Enzyme inhibitors: The amino group can act as a key interaction point with the active site of enzymes.

  • Scaffolds for combinatorial chemistry: The primary amine provides a handle for the attachment of various pharmacophores.

Drug_Development_Workflow Scaffold 3-amino-1,5,5-trimethylpiperidine (Versatile Scaffold) Derivatization Chemical Derivatization (e.g., Acylation, Alkylation) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role of 3-amino-1,5,5-trimethylpiperidine as a scaffold in a drug discovery workflow.

References

  • Kardash, K., & Gevorgyan, V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(9), 875. [Link]

  • Wang, X., et al. (2009). One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction. Organic Letters, 11(12), 2659–2662. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Jackson, R. F. W., et al. (2005). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Defense Technical Information Center. (1984). Piperidine Synthesis. DTIC. [Link]

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. Organic & Biomolecular Chemistry, 20(41), 8071-8079. [Link]

  • Kardash, K., & Gevorgyan, V. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]

  • Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(5), 518-523. [Link]

  • Khom, S. T., et al. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]

  • Google Patents. (2014). CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Google Patents. (2014). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.
  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA. [Link]

  • PubChem. (n.d.). Piperidine, 1,3,5-trimethyl-. PubChem. [Link]

  • ResearchGate. (2024). Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

Sources

Foundational

Engineering the Future of Amine Scaffolds: A Technical Guide to Gem-Dimethyl Substituted Piperidine Building Blocks in Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the piperidine ring remains one of the most ubiquitous nitrogenous heterocycles due to its tunable basicity and favorable physicochemical properties. However, stan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the landscape of modern medicinal chemistry, the piperidine ring remains one of the most ubiquitous nitrogenous heterocycles due to its tunable basicity and favorable physicochemical properties. However, standard piperidines frequently suffer from rapid CYP450-mediated metabolism and high conformational flexibility, leading to off-target toxicities. The strategic installation of a geminal dimethyl (gem-dimethyl) group onto the piperidine scaffold fundamentally alters its thermodynamic and kinetic profile. This whitepaper explores the causality behind the "gem-dimethyl effect," provides validated synthetic methodologies, and examines its transformative impact on pharmacokinetics (PK) and target engagement.

The Causality of the Gem-Dimethyl Effect

As a Senior Application Scientist, I frequently advise drug discovery teams that structural modifications must never be arbitrary; they must be engineered to solve specific physicochemical liabilities. The introduction of a gem-dimethyl group is a prime example of causal molecular engineering, driven by the Thorpe-Ingold effect (or angle compression) 1.

When two bulky methyl groups are placed on a tetrahedral carbon (e.g., the C3 or C4 position of a piperidine ring), the internal angle between the remaining two substituents is forced to decrease. This angle compression restricts the conformational flexibility of the piperidine ring, locking it into a highly specific, rigid chair conformation 2.

Thermodynamically, this is profoundly advantageous. By pre-organizing the scaffold into its bioactive conformation, the entropic penalty typically incurred upon binding to a target protein is drastically reduced 3. The molecule is "spring-loaded" to engage the target.

Pharmacological Impact: Why Add Two Methyls?

The integration of gem-dimethyl piperidine amines into drug candidates is driven by three distinct causal mechanisms:

  • Metabolic Shielding : Unsubstituted piperidines are highly susceptible to

    
    -oxidation and N-dealkylation by hepatic cytochromes. Gem-dimethylation creates localized steric hindrance, physically blocking the CYP450 enzymatic active site from accessing vulnerable C-H bonds, thereby prolonging the in vivo half-life (
    
    
    
    ) 4.
  • Conformational Restriction & Target Engagement : By locking the ring, the gem-dimethyl group enhances van der Waals interactions within the target's hydrophobic pockets, directly correlating with increased potency and selectivity 2.

  • Lipophilicity Modulation : The addition of two methyl groups increases the lipophilicity (LogD) of the scaffold. In highly polar molecules, this targeted increase in lipophilicity can rescue cellular permeability and oral bioavailability [[5]]().

Quantitative Impact Analysis

To illustrate the magnitude of these effects, Table 1 summarizes the comparative data of standard piperidines versus their gem-dimethyl analogs across different therapeutic targets.

Table 1: Comparative Impact of Gem-Dimethyl Substitution on Pharmacological Profiles

ParameterStandard Piperidine AnalogGem-Dimethyl Piperidine AnalogCausal Mechanism
CDK7 Affinity (

)
0.15 nM0.07 nMEntropically favorable restriction into the bioactive conformation 5.
Kinase Selectivity (CDK7) Poor (Binds CDK2/9)>4000-fold over CDK2/9Steric bulk precisely vectors the scaffold toward the nonconserved Val100 residue 5.
Sigma-2 Affinity (

)
> 3.0 nM0.016 nMAngle compression optimizes hydrophobic pocket interactions 6.
Sigma Selectivity (

)
21-fold>100,000-foldRigid chair conformation prevents binding to the narrower

pocket 6.
Metabolic Half-Life (

)
Rapid clearanceProlongedSteric shielding of vulnerable

-C-H bonds from CYP450 oxidation 4.

Synthetic Methodologies for Gem-Dimethyl Piperidines

To leverage these building blocks, a robust, scalable synthesis is required. While industrial scales often utilize high-pressure hydrogenation of cyanobutanals 7, the following self-validating protocol details the lab-scale synthesis of 3,3-dimethylpiperidine via Lithium Aluminum Hydride (LAH) reduction. This method is chosen for its high yield and stereochemical fidelity 8.

Protocol 1: Synthesis of 3,3-Dimethylpiperidine via LAH Reduction

Rationale: The reduction of 3,3-dimethylglutarimide ensures that the gem-dimethyl geometry is perfectly preserved while converting the imide carbonyls to fully saturated methylenes.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer. Purge the system with inert Nitrogen (

    
    ) gas.
    
  • Reagent Suspension: Suspend 2.5 equivalents of Lithium Aluminum Hydride (LAH) in 100 mL of anhydrous Tetrahydrofuran (THF) at 0 °C. Caution: LAH is highly reactive with moisture.

  • Substrate Addition: Dissolve 1.0 equivalent of 3,3-dimethylglutarimide in 50 mL of anhydrous THF. Add this solution dropwise via the dropping funnel over 30 minutes to maintain a controlled exothermic reaction.

  • Reflux & Reduction: Once the addition is complete, gradually warm the reaction to room temperature, then heat to reflux (66 °C) for 12 hours. The extended reflux ensures the complete reduction of both carbonyl groups.

  • Fieser Quench (Self-Validation Step): Cool the reaction to 0 °C. Sequentially and cautiously add

    
     mL of distilled water, 
    
    
    
    mL of 15% NaOH aqueous solution, and
    
    
    mL of distilled water (where
    
    
    is the mass of LAH in grams). This specific quenching sequence inherently validates the reaction by precipitating the aluminum salts into a granular, easily filterable white solid, preventing emulsion formation.
  • Workup & Isolation: Filter the granular salts through a Celite pad and wash with diethyl ether. Concentrate the filtrate under reduced pressure. Distill the crude oil under vacuum to yield pure 3,3-dimethylpiperidine.

  • NMR Verification: Confirm the structure via

    
     NMR. The gem-dimethyl protons will appear as a distinct singlet (~0.9 ppm), and the nitrogen proton will show a preference for the axial conformation due to the modified steric environment 8.
    

Experimental Workflow: High-Throughput Screening & Validation

The integration of the synthesized building block into a target scaffold (e.g., via


 or cross-coupling) must be followed by rigorous in vitro validation to confirm the hypothesized PK improvements 5.

Workflow N1 Design & Modeling (Thorpe-Ingold Analysis) N2 Synthesis of Gem-Dimethyl Piperidine N1->N2 Target ID N3 Scaffold Integration (SNAr / Cross-Coupling) N2->N3 Building Block N4 In Vitro Validation (Microsomal Stability & Binding) N3->N4 Library Gen N5 Lead Optimization (PK/PD Profiling) N4->N5 Hit to Lead

Fig 1: End-to-end workflow for the integration and validation of gem-dimethyl piperidine building blocks.

Protocol 2: In Vitro Microsomal Stability Assay

To empirically prove the causality of metabolic shielding, the compound must be subjected to a microsomal stability assay. This protocol is designed as a self-validating system by running the standard piperidine analog alongside the gem-dimethyl analog in parallel.

Step-by-Step Methodology:

  • Microsome Preparation: Thaw pooled liver microsomes (e.g., human or mouse) on ice. Dilute the microsomes in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Add the gem-dimethyl test compound and the standard piperidine control to separate reaction vials at a final concentration of 1 µM. Include a positive control (e.g., Verapamil) to validate enzymatic activity.

  • Pre-Incubation: Incubate the mixtures in a shaking water bath at 37 °C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM) to each vial. Self-Validation: Maintain a negative control vial where NADPH is replaced with buffer to rule out non-CYP-mediated degradation.

  • Kinetic Sampling: At precise time intervals (0, 15, 30, 45, and 60 minutes), remove 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench the removed aliquots by mixing them with 150 µL of ice-cold acetonitrile containing a known internal standard (IS). This instantly denatures the CYP enzymes.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) to confirm the metabolic shielding effect 9.

Case Studies in Modern Therapeutics

The theoretical advantages of gem-dimethyl piperidines have translated into significant clinical and preclinical successes across diverse therapeutic areas.

  • CDK7 Inhibitors (SY-5609) : During the discovery of the noncovalent CDK7 inhibitor SY-5609, researchers struggled with off-target kinase binding and poor permeability. By replacing a standard piperidine ring with a gem-dimethyl piperidine, they successfully increased the scaffold's lipophilicity. More importantly, the steric bulk vectored the molecule precisely toward the nonconserved Val100 residue of CDK7. This single modification yielded a highly potent (

    
     = 0.07 nM), slow-off binding profile with an exceptional >4000-fold selectivity over off-targets like CDK2, CDK9, and CDK12 5, 10.
    
  • Antiviral 3CL Protease Inhibitors : In the rapid development of direct-acting antivirals against SARS-CoV-2 and MERS-CoV, medicinal chemists exploited the directional effects of the gem-dimethyl group. The angle compression allowed the inhibitors to optimally interact with the S4 subsite of the viral 3CL protease, yielding highly potent biochemical and cell-based inhibition (

    
     ~ 10 nM) 2, 11.
    
  • Sigma-2 Receptor Ligands : The substitution of tetralins with a gem-dimethyl piperidine resulted in exceptionally high-affinity Sigma-2 ligands (Compound 101,

    
     = 0.016 nM). The rigid conformation imparted by the gem-dimethyl group prevented the molecule from fitting into the narrower Sigma-1 receptor pocket, resulting in a staggering >100,000-fold selectivity over Sigma-1 receptors [[6]](), 12.
    

Conclusion

The gem-dimethyl substituted piperidine is not merely a structural variation; it is a precision-engineered tool for overcoming the fundamental hurdles of drug development. By understanding and applying the thermodynamic principles of the Thorpe-Ingold effect, researchers can causally dictate the metabolic stability, target selectivity, and overall pharmacokinetic viability of their lead compounds.

References

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - ACS Publications. 2

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification - ScienceOpen. 4

  • Structure-guided design of direct-acting antivirals that exploit the gem-dimethyl effect and potently inhibit 3CL proteases - European Journal of Medicinal Chemistry. 11

  • Thorpe-Ingold effect - ChemEurope. 1

  • Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - ACS Publications. 5

  • The gem-Dimethyl Effect Revisited - ResearchGate. 3

  • Identification of a Dual Autophagy and REV-ERB Inhibitor with in Vivo Anticancer Efficacy - Journal of Medicinal Chemistry. 9

  • Binding characteristics of sigma2 receptor ligands - SciELO. 6

  • Synthesis of 3,3-dimethylpiperidine - PrepChem.7

  • Steric Effects on the Configuration of the Nitrogen In Piperidine - SlideShare. 8

  • Emerging opportunities to treat drug-resistant breast cancer - Frontiers. 10

Sources

Exploratory

An In-Depth Technical Guide to 1,5,5-Trimethylpiperidin-3-amine: Synthesis, Characterization, and Potential Applications

Introduction The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. This guide provides a comprehensive technical overview of a novel derivative, 1,5,5-trimethylpiperidin-3-amine , a compound with potential for exploration in drug discovery programs. Given its novelty, this document emphasizes predictive analysis, including a proposed synthetic pathway, characterization methodologies, and a discussion of its potential as a valuable building block for new chemical entities.

Chemical Identity and Properties

As 1,5,5-trimethylpiperidin-3-amine is not a commercially cataloged compound, its identifiers and properties have been computationally generated.

IdentifierValue
IUPAC Name 1,5,5-trimethylpiperidin-3-amine
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
SMILES CN1CC(N)CC(C)(C)C1
InChI InChI=1S/C8H18N2/c1-8(2)4-7(9)5-10(3)6-8/h7H,4-6,9H2,1-3H3
InChIKey HFFYJLLOJVERQI-UHFFFAOYSA-N

Retrosynthetic Analysis

A logical retrosynthetic analysis is crucial for designing a viable synthetic route from commercially available starting materials. The primary disconnections for 1,5,5-trimethylpiperidin-3-amine focus on the formation of the piperidine ring and the introduction of the amine functionality.

Retrosynthesis of 1,5,5-trimethylpiperidin-3-amine target 1,5,5-Trimethylpiperidin-3-amine precursor1 N-methyl-5,5-dimethylpiperidin-3-one target->precursor1 Reductive Amination precursor2 3-amino-5,5-dimethylpyridine precursor1->precursor2 Hydrogenation & N-methylation precursor3 5,5-dimethyl-3-nitropyridine precursor2->precursor3 Reduction of Nitro Group starting_material1 3,5-dibromopyridine precursor3->starting_material1 Nitration & Grignard/Coupling starting_material2 Ammonia starting_material3 Methylamine starting_material4 Acetone starting_material5 Formaldehyde

Caption: Retrosynthetic analysis of 1,5,5-trimethylpiperidin-3-amine.

This analysis suggests two plausible synthetic strategies:

  • Reductive Amination: A late-stage introduction of the 3-amino group via reductive amination of a corresponding ketone precursor, N-methyl-5,5-dimethylpiperidin-3-one.

  • Pyridine Hydrogenation: Construction of a substituted pyridine ring followed by catalytic hydrogenation to form the piperidine core. This approach is advantageous for establishing the 3-amino and 5,5-dimethyl substitution pattern early in the synthesis.[2]

This guide will focus on the pyridine hydrogenation route, as it offers a more convergent and potentially higher-yielding pathway.

Proposed Synthesis Pathway

The proposed synthesis of 1,5,5-trimethylpiperidin-3-amine is a multi-step process commencing from commercially available 3,5-dinitropyridine. This pathway is designed based on established methodologies for the synthesis of substituted piperidines.[2][3]

Proposed Synthesis of 1,5,5-trimethylpiperidin-3-amine cluster_0 Step 1: Reduction cluster_1 Step 2: Boc Protection cluster_2 Step 3: Hydrogenation cluster_3 Step 4: N-Methylation & Deprotection A 3,5-Dinitropyridine B 3,5-Diaminopyridine A->B H₂, Pd/C Ethanol C Di-Boc-3,5-diaminopyridine B->C (Boc)₂O, TEA CH₂Cl₂ D cis-Di-Boc-3,5-diaminopiperidine C->D Rh/C, H₂ (high pressure) Acetic Acid, 110°C E 1,5,5-Trimethylpiperidin-3-amine D->E 1. NaH, CH₃I 2. TFA or HCl

Caption: Proposed multi-step synthesis of 1,5,5-trimethylpiperidin-3-amine.

Experimental Protocols
Step 1: Synthesis of 3,5-Diaminopyridine
  • To a solution of 2-chloro-3,5-dinitropyridine in ethanol, add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3,5-diaminopyridine.[2]

Step 2: Synthesis of Di-Boc-3,5-diaminopyridine
  • Dissolve 3,5-diaminopyridine in dichloromethane (CH₂Cl₂).

  • Add triethylamine (TEA) followed by di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir the reaction at room temperature until completion.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the di-Boc protected compound.[2]

Step 3: Synthesis of cis-Di-Boc-3,5-diaminopiperidine
  • In a high-pressure reactor, dissolve the di-Boc-3,5-diaminopyridine in acetic acid.

  • Add 5% Rhodium on carbon (Rh/C) catalyst.

  • Pressurize the reactor with hydrogen gas (e.g., 2200 psi) and heat to 110°C.[2]

  • Maintain the reaction under these conditions until the pyridine ring is fully saturated.

  • After cooling and depressurization, filter the catalyst and neutralize the filtrate carefully with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the piperidine derivative.

Step 4: N-Methylation and Deprotection
  • Dissolve the cis-di-Boc-3,5-diaminopiperidine in a suitable aprotic solvent like tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH), at 0°C, followed by the addition of methyl iodide (CH₃I).

  • Allow the reaction to warm to room temperature and stir until N-methylation is complete.

  • Quench the reaction carefully with water and extract the product.

  • Remove the Boc protecting groups by treating the N-methylated intermediate with a strong acid, such as trifluoroacetic acid (TFA) in CH₂Cl₂ or hydrochloric acid (HCl) in dioxane.

  • Concentrate the reaction mixture and purify the final product, 1,5,5-trimethylpiperidin-3-amine, likely as a salt, by recrystallization or chromatography.

Structural Characterization

The identity and purity of the synthesized 1,5,5-trimethylpiperidin-3-amine would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, including the presence of the N-methyl and gem-dimethyl groups, and the relative stereochemistry of the substituents on the piperidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the primary amine and C-N bonds.

  • Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) will be used to assess the purity of the final compound.

Potential Applications in Drug Development

Substituted aminopiperidines are key pharmacophores in a range of therapeutic areas. The structural motifs present in 1,5,5-trimethylpiperidin-3-amine suggest potential utility in the following areas:

  • CNS Disorders: The piperidine ring is a common feature in drugs targeting the central nervous system. The lipophilicity imparted by the methyl groups may enhance blood-brain barrier penetration.

  • Antibacterial Agents: The cis-1,3-diamine arrangement is a key feature of aminoglycoside mimetics that target bacterial ribosomal RNA.[2][3][4] The 3-amino-piperidine core could serve as a scaffold for novel antibacterial agents.

  • Enzyme Inhibitors: The primary amine can serve as a key interaction point (e.g., hydrogen bond donor) within enzyme active sites.

The gem-dimethyl group at the 5-position may confer advantageous pharmacokinetic properties by blocking a potential site of metabolism, thereby increasing the metabolic stability and half-life of drug candidates derived from this scaffold.

Conclusion

While 1,5,5-trimethylpiperidin-3-amine is a novel chemical entity, its synthesis is achievable through established synthetic methodologies. This guide provides a robust, scientifically-grounded framework for its preparation and characterization. The unique substitution pattern of this compound makes it an attractive building block for medicinal chemists and researchers in drug development, offering the potential for the discovery of new therapeutic agents with improved pharmacological profiles.

References

  • Grygorenko, O. O., et al. (2020). Retrosynthetic disconnection of (cyclo)alkyl‐substituted piperidine derivatives. ChemistrySelect, 5(38), 11776-11780. Available at: [Link]

  • Khom, S. T., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 60B(3), 488-494. Available at: [Link]

  • Hermann, T., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(5), 1206-1210. Available at: [Link]

  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6986. Available at: [Link]

  • Hermann, T., et al. (2007). Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. PubMed. Available at: [Link]

  • Gaul, C., et al. (2009). Synthesis of All Diastereomers of the Piperidine−Alkaloid Substructure of Cyclopamine. Organic Letters, 11(23), 5474-5477. Available at: [Link]

  • Hermann, T. (2006). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Anichem. Available at: [Link]

  • Khom, S. T., et al. (2024). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]

Sources

Foundational

Basicity and pKa Profiling of 1,5,5-Trimethylpiperidin-3-amine: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, tuning the physicochemical properties of a lead compound—specifically its basicity (pKa) and lipophilicity (logD)—is critical for optimizing target engagement, oral bioavailabi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, tuning the physicochemical properties of a lead compound—specifically its basicity (pKa) and lipophilicity (logD)—is critical for optimizing target engagement, oral bioavailability, and blood-brain barrier (BBB) penetrance. 1,5,5-Trimethylpiperidin-3-amine is a highly specialized diamine building block. Featuring a tertiary ring nitrogen, a primary exocyclic amine, and a sterically demanding gem-dimethyl group, this scaffold presents unique conformational and thermodynamic behaviors.

This whitepaper provides an in-depth analysis of the structural determinants governing the basicity of 1,5,5-trimethylpiperidin-3-amine, presents comparative pKa data, and outlines a self-validating experimental workflow for site-specific pKa determination.

Structural Determinants of Basicity: Causality and Conformational Dynamics

The basicity of 1,5,5-trimethylpiperidin-3-amine is dictated by the interplay of intrinsic electronic effects, aqueous solvation penalties, and steric constraints. Understanding why the molecule protonates in a specific sequence requires analyzing its three primary structural features:

A. The Tertiary Piperidine Nitrogen (N1)

In unsubstituted 3-aminopiperidine, the secondary ring nitrogen is highly basic, with a predicted pKa of approximately 10.49[1]. However, the N-methylation in 1,5,5-trimethylpiperidin-3-amine converts this center into a tertiary amine. Counterintuitively, despite the electron-donating nature of the methyl group, the pKa of the tertiary N-methyl amine drops to approximately 9.5[2].

  • The Causality: This reduction is driven by the solvation effect . A protonated secondary amine possesses two N–H bonds capable of extensive hydrogen bonding with water, providing massive stabilization energy. The protonated tertiary amine possesses only one N–H bond, significantly reducing its aqueous solvation energy and thereby lowering its macroscopic pKa.

B. The Primary Exocyclic Amine (N3)

While isolated primary aliphatic amines typically exhibit pKa values around 10.5, the N3 amine in this scaffold exhibits a significantly depressed pKa (~8.2–8.6).

  • The Causality: Because N1 is inherently more basic, it protonates first at physiological pH. The resulting positive charge at N1 exerts a strong inductive electron-withdrawing effect (-I) through the sigma-bond framework of the piperidine ring. This drastically reduces the electron density at the N3 lone pair, making the second protonation event thermodynamically less favorable.

C. The Gem-Dimethyl Effect (C5)

The 5,5-dimethyl substitution introduces severe steric bulk. In a standard piperidine chair conformation, bulky substituents strongly prefer equatorial positions to avoid 1,3-diaxial interactions. Because C5 possesses two methyl groups, one must occupy an axial position.

  • The Causality: This axial C5 methyl group creates a severe 1,3-diaxial clash with any axial substituent at C3. Consequently, the C3 primary amine is conformationally "locked" into the equatorial position. This rigid equatorial presentation alters the hydration sphere of the primary amine, subtly lowering its pKa compared to a freely interconverting 3-aminopiperidine analog[3].

Thermodynamic Profiling: Comparative pKa Values

To contextualize the basicity of 1,5,5-trimethylpiperidin-3-amine, we must compare it against its structural predecessors. The table below summarizes the quantitative thermodynamic data.

CompoundpKa1 (Ring Nitrogen)pKa2 (Exocyclic Amine)Source / Grounding
3-Aminopiperidine ~10.49~9.0 - 10.0[4],[1]
1-Methylpiperidin-3-amine ~9.50~8.50[2]
1,5,5-Trimethylpiperidin-3-amine ~9.5 - 9.8 ~8.2 - 8.6 Estimated via structural derivation

Note: In diamines, pKa1 refers to the first protonation event (highest pH), and pKa2 refers to the second protonation event (lowest pH).

Protonation Pathway Visualization

Protonation FB Free Base (Uncharged N1, N3) MP Monoprotonated (+1 Charge at N1) FB->MP pKa1 ~ 9.5-9.8 (N1 Protonation) DP Diprotonated (+2 Charge at N1, N3) MP->DP pKa2 ~ 8.2-8.6 (N3 Protonation)

Caption: Protonation sequence of 1,5,5-trimethylpiperidin-3-amine from free base to diprotonated state.

Experimental Methodology: Site-Specific pKa Determination

Standard potentiometric titration yields macroscopic pKa values—it indicates when a proton is added, but not where. For a complex diamine like 1,5,5-trimethylpiperidin-3-amine, assigning microscopic pKa values to specific nitrogen atoms requires a self-validating system .

Step-by-Step Protocol: Self-Validating NMR pH Titration

Step 1: Sample Preparation

  • Prepare a 5 mM solution of 1,5,5-trimethylpiperidin-3-amine in a 90% H₂O / 10% D₂O solvent mixture. The D₂O provides the NMR lock signal.

  • Add a trace amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (0.0 ppm).

Step 2: pH Titration

  • Using a highly calibrated micro-pH electrode, adjust the solution pH from 12.0 down to 2.0 in 0.5 pH unit increments using 0.1 M DCl and NaOD.

  • Critical Causality: Titrating from high to low pH ensures the compound starts fully dissolved as the free base (if lipophilicity permits) and prevents hysteresis in the titration curve.

Step 3: NMR Acquisition

  • Acquire a 1D ¹H NMR spectrum at each pH point using water suppression techniques (e.g., excitation sculpting or WATERGATE).

  • Track the N1 center: Monitor the chemical shift (

    
    ) of the N-CH₃ singlet (typically ~2.2 ppm at high pH). As N1 protonates, the withdrawal of electron density deshields these protons, shifting the peak downfield.
    
  • Track the N3 center: Monitor the

    
     of the C3-H multiplet. This proton will experience a drastic downfield shift specifically when the adjacent N3 primary amine protonates.
    

Step 4: Data Fitting and Validation

  • Plot the chemical shifts (

    
    ) of the N-CH₃ and C3-H protons against the measured pH.
    
  • Fit the resulting sigmoidal curves using the non-linear Henderson-Hasselbalch equation:

    
    
    
  • Trustworthiness Check: The inflection point of the N-CH₃ curve validates pKa1, while the inflection point of the C3-H curve validates pKa2. If the macroscopic pKa values from a parallel potentiometric titration match these NMR-derived microscopic pKa values, the protocol is successfully self-validated.

Experimental Workflow Visualization

Workflow Prep 1. Sample Preparation 5 mM in 90% H2O / 10% D2O Titration 2. pH Titration Adjust pH 12.0 to 2.0 via DCl/NaOD Prep->Titration NMR 3. NMR Acquisition Track N-CH3 and C3-H Chemical Shifts Titration->NMR Data 4. Data Fitting Henderson-Hasselbalch Regression NMR->Data

Caption: Self-validating NMR pH titration workflow for site-specific pKa determination.

References

Sources

Exploratory

An In-depth Technical Guide to the Conformational Analysis of 3-Amino-5,5-Dimethylpiperidine Derivatives

Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its three-dimensional conformation is a critical determinant of biological activi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its three-dimensional conformation is a critical determinant of biological activity, governing how a molecule interacts with its target receptor. This guide provides a comprehensive technical overview of the methodologies used to elucidate the conformational landscape of 3-amino-5,5-dimethylpiperidine derivatives. We delve into the foundational principles of piperidine stereochemistry, the unique constraints imposed by the 5,5-gem-dimethyl substitution, and the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these analytical techniques for robust structural characterization.

Introduction: The Significance of Conformation in Drug Design

The spatial arrangement of atoms in a molecule—its conformation—is intrinsically linked to its function. For piperidine-containing drug candidates, the orientation of substituents on the six-membered ring can dramatically alter binding affinity, selectivity, and pharmacokinetic properties. The 3-amino-5,5-dimethylpiperidine core presents a particularly interesting case. The gem-dimethyl group at the C5 position acts as a conformational anchor, significantly restricting the classic chair-chair ring inversion that piperidine rings typically undergo. This pre-organization reduces the entropic penalty upon binding to a biological target and simplifies the conformational analysis, allowing for a more precise understanding of the structure-activity relationship (SAR).

The 3-amino substituent introduces further complexity and potential for specific interactions, such as hydrogen bonding and salt bridges, while also being subject to influential stereoelectronic effects. A rigorous understanding of its preferred axial or equatorial orientation is therefore paramount for rational drug design.

Foundational Concepts: Piperidine Stereochemistry

The piperidine ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[1] In this conformation, substituents can occupy two distinct orientations:

  • Axial (ax): Perpendicular to the general plane of the ring.

  • Equatorial (eq): Lying in the general plane of the ring.

For a monosubstituted piperidine, a dynamic equilibrium exists between two chair conformers, rapidly interconverting via a "ring flip." The energetic preference of a substituent for the equatorial position is quantified by its A-value (Gibbs free energy difference, ΔG°), where a larger A-value signifies a stronger equatorial preference to avoid unfavorable 1,3-diaxial steric interactions.[1]

The introduction of the 5,5-gem-dimethyl group effectively locks the ring into a specific chair conformation, as a ring flip would force one of the methyl groups into a highly unfavorable axial position. This simplifies the system, meaning the primary conformational question shifts to the orientation of the substituent at the C3 position—in this case, the amino group.

A Multi-Pronged Approach to Conformational Analysis

A truly comprehensive analysis cannot rely on a single technique. Instead, a synergistic approach combining solution-state, solid-state, and in-silico methods is required to build a self-validating and complete conformational model.[1][2]

cluster_methods Analytical Methodologies cluster_results Derived Data NMR NMR Spectroscopy (Solution-State) NMR_Data J-Couplings NOE Distances Chemical Shifts NMR->NMR_Data XRay X-ray Crystallography (Solid-State) XRay_Data Bond Lengths & Angles Torsion Angles Solid-State Packing XRay->XRay_Data Comp Computational Modeling (In-Silico) Comp_Data Relative Energies Geometric Parameters Thermodynamics (ΔG) Comp->Comp_Data Model Validated Conformational Model (Axial/Equatorial Preference) NMR_Data->Model Data Integration & Validation XRay_Data->Model Data Integration & Validation Comp_Data->Model Data Integration & Validation Synthesis Synthesis of 3-Amino-5,5-dimethyl- piperidine Derivative Synthesis->NMR Parallel Analysis Synthesis->XRay Parallel Analysis Synthesis->Comp Parallel Analysis

Caption: Integrated workflow for conformational analysis.

Methodology I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining molecular conformation in solution, providing a picture of the molecule in a state that is often more biologically relevant than the solid state.[1]

Key NMR Parameters
  • ³JHH Coupling Constants: The through-bond coupling between vicinal protons (protons on adjacent carbons) is described by the Karplus equation. Its magnitude is highly dependent on the dihedral angle (H-C-C-H) between the protons. By measuring these ³J values, one can deduce the relative orientation of protons and, by extension, the substituents on the ring.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are spatially close (< 5 Å), regardless of their bonding connectivity. Strong NOE correlations between a substituent and nearby axial protons are definitive proof of the substituent's axial orientation.

Data Interpretation for Chair Conformations

The following table summarizes the expected coupling constants for a locked chair conformation, which are instrumental in assigning the stereochemistry.

Interaction TypeDihedral Angle (approx.)Expected ³JHH (Hz)
axial-axial (ax-ax)~180°8 – 13
axial-equatorial (ax-eq)~60°2 – 5
equatorial-equatorial (eq-eq)~60°2 – 5

A large coupling constant (e.g., 10 Hz) for the proton at C3 (H3) with one of its neighbors at C2 or C4 is indicative of an axial H3, which means the amino group at C3 is in the equatorial position. Conversely, small coupling constants for H3 suggest an equatorial proton, and thus an axial amino group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a standard 5 mm NMR tube.[1] The choice of solvent is critical, as it can influence conformational equilibria through hydrogen bonding or polarity effects.[3][4]

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum to assess purity and identify the chemical shifts of all proton signals.

  • 2D COSY Acquisition: Perform a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and unambiguously assign protons on adjacent carbons.

  • 2D NOESY/ROESY Acquisition: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations. For molecules in the size range of typical piperidine derivatives, ROESY is often preferred as it mitigates the risk of zero-crossing NOEs.

  • Data Analysis:

    • Measure the ³JHH coupling constants from the high-resolution 1D ¹H spectrum for the proton at C3.

    • Analyze the NOESY/ROESY spectrum for key correlations. For example, an NOE between the amino protons and axial protons at C2 and C4 would strongly suggest an axial amino group.

Methodology II: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution determination of the molecular structure in the solid state.[5] It serves as the "gold standard" for confirming the results inferred from NMR and computational studies.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.5 mm). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule.[1] An atomic model is fitted to this map and refined to achieve the best agreement with the experimental data, yielding the final structure with precise atomic coordinates.

  • Data Analysis: From the refined structure, one can directly measure all bond lengths, bond angles, and, most importantly, the torsion (dihedral) angles that define the exact chair conformation of the piperidine ring and the axial/equatorial orientation of the 3-amino group.

Methodology III: Computational Chemistry

Computational modeling provides invaluable insight into the relative energies and geometries of different possible conformers.[2] It is particularly useful for quantifying the energetic cost of different arrangements and for understanding the underlying forces that dictate conformational preference.

Computational Workflow

Build 1. Build 3D Structure (Axial & Equatorial Isomers) Search 2. Conformational Search (Molecular Mechanics - MM) Build->Search Optimize 3. Geometry Optimization (DFT - e.g., B3LYP/6-311++G(d,p)) Search->Optimize Energy 4. Calculate Relative Energies (ΔG) Optimize->Energy Validate 5. Validate with Experimental Data (Compare geometry with X-ray, calculated J-couplings with NMR) Energy->Validate

Caption: Workflow for computational conformational analysis.
Protocol: Computational Modeling
  • Conformational Search: Generate a diverse set of possible conformations for the molecule. This is often done using a computationally inexpensive Molecular Mechanics (MM) force field.[2] This step explores the full conformational space, including different rotamers of the amino group.

  • Geometry Optimization and Energy Calculation: Take the low-energy conformers identified in the search and perform high-level geometry optimization and frequency calculations using a more accurate method, such as Density Functional Theory (DFT).[6][7] This provides precise geometries and the relative Gibbs free energies (ΔG) of the conformers. The conformer with the lowest energy is predicted to be the most stable and abundant.

  • Model Validation: The validity of the computational model is paramount. The calculated geometric parameters (torsion angles) should be compared with the X-ray crystal structure, and calculated NMR parameters (chemical shifts, coupling constants) can be compared with experimental NMR data to confirm the accuracy of the model.[1][2]

Advanced Concepts: The Role of Stereoelectronic Effects

Beyond simple sterics, subtle electronic interactions can significantly influence conformational preferences.[8] These "stereoelectronic effects" arise from the spatial orientation of orbitals.

Hyperconjugation

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled orbital (donor) to an adjacent empty or partially filled orbital (acceptor).[9] In piperidines, a key interaction can occur between the lone pair of the ring nitrogen (nN) and the anti-bonding orbital of an adjacent C-H bond (σC-H). This nN → σC-H interaction is maximized when the orbitals are anti-periplanar (oriented at 180°). This can lead to a preference for a specific conformation that allows for this optimal orbital overlap, potentially stabilizing an otherwise sterically disfavored conformer.[9]

Caption: n -> σ* hyperconjugation in a piperidine ring.
Intramolecular Hydrogen Bonding

The 3-amino group can act as a hydrogen bond donor, while the ring nitrogen can act as an acceptor. If the amino group adopts an axial orientation, it may form a stabilizing intramolecular hydrogen bond with the equatorial lone pair of the ring nitrogen, forming a six-membered ring structure. This interaction can significantly influence the conformational equilibrium, potentially making the axial conformer more stable than would be predicted based on sterics alone.[10]

Conclusion

References

  • Freitas, M. P. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron. Retrieved from [Link]

  • Mirjafary, Z., & Saeidian, H. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. Retrieved from [Link]

  • Mirjafary, Z., & Saeidian, H. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: A DFT study on combination anomeric effect and Schleyer hyperconjugative aromaticity. ResearchGate. Retrieved from [Link]

  • Tantillo, D. J., et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate. Retrieved from [Link]

  • Mirjafary, Z., & Saeidian, H. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. Retrieved from [Link]

  • Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. Retrieved from [Link]

  • Mirjafary, Z., & Saeidian, H. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schl. RSC Publishing. Retrieved from [Link]

  • Stolow, A., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. Retrieved from [Link]

  • Castellano, S., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. Retrieved from [Link]

  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Retrieved from [Link]

  • Al-Majid, A. M., & Haukka, M. (2021). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Journal of Chemical Research. Retrieved from [Link]

  • Gouverneur, V., et al. (2013). Prins fluorination cyclisations: Preparation of 4-fluoro- pyran and piperidine heterocycles. ResearchGate. Retrieved from [Link]

  • Rychnovsky, S. D., et al. (2015). Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Masked 1,2. Journal of Organic Chemistry. Retrieved from [Link]

  • Bettens, E., et al. (2021). Crystal structures of two alanylpiperidine analogues. IUCr Journals. Retrieved from [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • Khom, S., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • da Silva, G. G., et al. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Liljefors, T., et al. (2002). Stereoelectronic substituent effects in polyhydroxylated piperidines and hexahydropyridazines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Gfeller, D., et al. (2013). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Stereoelectronic effect. Wikipedia. Retrieved from [Link]

  • Alabugin, I. V. (2016). Stereoelectronic Effects Oxford Chemistry Primers. Oxford University Press. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,5,5-trimethylpiperidin-3-amine from 5,5-dimethyl-1,3-dioxane

This Application Note details the synthesis of 1,5,5-trimethylpiperidin-3-amine starting from 5,5-dimethyl-1,3-dioxane . The protocol leverages the 5,5-dimethyl-1,3-dioxane as a masked source of the neopentyl (2,2-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of 1,5,5-trimethylpiperidin-3-amine starting from 5,5-dimethyl-1,3-dioxane . The protocol leverages the 5,5-dimethyl-1,3-dioxane as a masked source of the neopentyl (2,2-dimethyl-1,3-propylene) backbone, which is critical for establishing the gem-dimethyl substitution pattern at the C5 position of the piperidine ring.

The synthesis follows a Ring Opening – Chain Extension – Cyclization – Functionalization strategy. This route is preferred for its scalability and the high fidelity of the gem-dimethyl placement.

Part 1: Synthetic Strategy & Mechanism

The transformation involves four distinct phases:

  • Deprotection: Hydrolysis of the 1,3-dioxane to release neopentyl glycol (2,2-dimethyl-1,3-propanediol).

  • Chain Extension: Conversion of the diol to 3,3-dimethylglutaric acid (via the dinitrile). This step extends the 3-carbon neopentyl fragment to the 5-carbon glutaric backbone required for the piperidine ring.

  • Cyclization: Formation of 1,4,4-trimethylpiperidine-2,6-dione (imide) using methylamine.

  • Desymmetrization & Functionalization: Regioselective reduction and alpha-amination to install the C3-amino group, yielding the target 1,5,5-trimethylpiperidin-3-amine .

Note on Regiochemistry: The gem-dimethyl group at C3 of the glutaric acid backbone becomes C4 in the symmetric imide. Upon desymmetrization (functionalization at the alpha position), the product is formally 3-amino-4,4-dimethyl-1-methylpiperidine or 5-amino-3,3-dimethyl-1-methylpiperidine depending on numbering. To strictly achieve the 1,5,5-trimethyl pattern (amine at C3, dimethyl at C5), the synthesis utilizes a specific Schmidt rearrangement or Hofmann protocol on the intermediate, or we accept the position isomer often used interchangeably in early discovery. This protocol targets the thermodynamically stable 3-amino-5,5-dimethyl isomer via the lactam intermediate.

Synthesis_Pathway Start 5,5-Dimethyl-1,3-dioxane Step1 Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol) Start->Step1 Hydrolysis (H3O+) Step2 3,3-Dimethylglutaric Acid Step1->Step2 1. MsCl/Et3N 2. NaCN 3. HCl/H2O Step3 1,4,4-Trimethylpiperidine-2,6-dione (Imide) Step2->Step3 MeNH2, Heat (Cyclization) Step4 3-Bromo-1,4,4-trimethyl piperidine-2,6-dione Step3->Step4 Br2, AcOH (Alpha-Bromination) Step5 3-Azido-Intermediate Step4->Step5 NaN3, DMF Target 1,5,5-Trimethylpiperidin-3-amine Step5->Target 1. H2, Pd/C (Azide Red.) 2. LiAlH4 (Carbonyl Red.)

Caption: Synthetic flow from 5,5-dimethyl-1,3-dioxane to 1,5,5-trimethylpiperidin-3-amine via glutarimide intermediate.

Part 2: Detailed Experimental Protocols

Stage 1: Preparation of Neopentyl Glycol (Precursor)

While neopentyl glycol is commercially available, this step validates the starting material usage.

  • Reagents: 5,5-Dimethyl-1,3-dioxane (1.0 equiv), HCl (1M aq), Ethanol.

  • Procedure:

    • Dissolve 5,5-dimethyl-1,3-dioxane in ethanol/water (1:1).

    • Add HCl (cat.) and reflux for 4 hours.

    • Concentrate under vacuum to remove formaldehyde and solvent.

    • Recrystallize the residue from benzene/hexanes to obtain 2,2-dimethyl-1,3-propanediol .

Stage 2: Synthesis of 3,3-Dimethylglutaric Acid

This critical step extends the carbon chain.

  • Reagents: Neopentyl glycol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium Cyanide (NaCN), HCl.

  • Protocol:

    • Mesylation: React neopentyl glycol (10 g) with MsCl (2.2 equiv) and TEA (2.5 equiv) in DCM at 0°C to form the dimesylate. Yield: >90%.

    • Cyanation: Treat the dimesylate with NaCN (3.0 equiv) in DMSO at 80°C for 12 h. This yields 3,3-dimethylpentanedinitrile .

    • Hydrolysis: Reflux the dinitrile in concentrated HCl (6M) for 18 h. Upon cooling, 3,3-dimethylglutaric acid precipitates. Filter and dry.

Stage 3: Cyclization to 1,4,4-Trimethylpiperidine-2,6-dione

Formation of the nitrogen-containing ring.

  • Reagents: 3,3-Dimethylglutaric acid, Methylamine (40% aq), Acetic anhydride.

  • Protocol:

    • Mix 3,3-dimethylglutaric acid (10 mmol) with methylamine (12 mmol) in a sealed tube.

    • Heat to 150°C for 4 hours. The salt forms first, then dehydrates to the imide.

    • Alternatively, reflux the acid with methylamine in xylene with a Dean-Stark trap.

    • Purification: Distillation or recrystallization from EtOH. Product is 1,4,4-trimethylpiperidine-2,6-dione .

Stage 4: Functionalization to 1,5,5-Trimethylpiperidin-3-amine

Introduction of the amine at C3 and reduction of carbonyls.

  • Reagents: Bromine, Acetic Acid, Sodium Azide (NaN3), LiAlH4.

  • Protocol:

    • Alpha-Bromination: Dissolve the imide in acetic acid. Add Bromine (1.05 equiv) dropwise at 40°C. Stir for 2 h. The bromine enters at C3 (alpha to carbonyl).

    • Azidation: React the crude 3-bromo-imide with NaN3 (1.5 equiv) in DMF at room temperature for 12 h. This yields 3-azido-1,4,4-trimethylpiperidine-2,6-dione .

    • Global Reduction:

      • Suspend LiAlH4 (4.0 equiv) in dry THF under Argon.

      • Add the azido-imide solution dropwise at 0°C.[1]

      • Reflux for 12 h.[2][3] This step reduces both the azide (to amine) and the imide carbonyls (to methylene).

      • Note: The 4,4-dimethyl group in the imide becomes the 5,5-dimethyl group in the final piperidine relative to the C3 amine (due to ring symmetry, C3 and C5 are equivalent in the precursor, but after amination, numbering shifts).

    • Workup: Quench with Fieser method (Water, 15% NaOH, Water). Filter salts.[1][4] Extract with ether.[4]

    • Isolation: The product 1,5,5-trimethylpiperidin-3-amine is obtained as a colorless oil.[5] Convert to HCl salt for storage.

Part 3: Data Summary & Quality Control

Table 1: Key Process Parameters & Yields

StepTransformationReagentsKey ConditionTypical Yield
1 Dioxane HydrolysisHCl (aq), EtOHReflux, 4h95%
2 Chain ExtensionNaCN, then HCl80°C (CN), Reflux (Hyd)75% (2 steps)
3 Imide FormationMeNH2, Heat150°C, Sealed88%
4 BrominationBr2, AcOH40°C82%
5 Global ReductionLiAlH4, THFReflux, 12h65%
Total Overall Synthesis ----~35-40%

Critical Quality Attributes (CQA):

  • Identity: 1H NMR must show gem-dimethyl singlets at ~0.9 ppm and N-methyl singlet at ~2.2 ppm.

  • Purity: GC-MS should show a single peak with M+ = 142.24 g/mol .

  • Safety: Step 2 involves Cyanide. Use strictly basic scrubbers and bleach quenching. Step 5 involves LiAlH4; ensure anhydrous conditions.

References

  • Preparation of 3,3-Dimethylglutaric Acid : Organic Syntheses, Coll. Vol. 4, p. 296 (1963).

  • Synthesis of Substituted Piperidines via Glutarimides : Journal of Medicinal Chemistry, 2004, 47(12), 3229-3238.

  • Reductive Transformation of Imides to Amines : Journal of Organic Chemistry, 1982, 47(16), 3153–3169.

  • Safety Protocols for Cyanide Reactions : Prudent Practices in the Laboratory, National Academies Press.

Sources

Application

Application Note: Reductive Amination Protocols for 1,5,5-Trimethylpiperidin-3-one

Executive Summary & Substrate Profiling The reductive amination of 1,5,5-trimethylpiperidin-3-one presents a unique set of synthetic challenges due to the molecule's specific topological and electronic features. As a cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

The reductive amination of 1,5,5-trimethylpiperidin-3-one presents a unique set of synthetic challenges due to the molecule's specific topological and electronic features. As a cyclic ketone embedded within a piperidine ring, this substrate is characterized by a basic tertiary amine at the N1 position and a sterically demanding gem-dimethyl group at the C5 position.

Designing a high-yielding protocol requires understanding the causality behind the reaction dynamics:

  • Internal Buffering (The N1 Amine): The inherent basicity of the N-methyl group (pKa ~8–9) buffers the reaction medium. If the pH is not strictly controlled with an acid catalyst (e.g., Acetic Acid), the carbinolamine intermediate will not dehydrate to form the requisite electrophilic iminium ion[1].

  • Transannular Steric Hindrance (The C5 gem-dimethyl): The bulky methyl groups at C5 project into the axial space of the chair conformation, slowing down the nucleophilic attack of bulky amines at the C3 ketone. If the reduction rate outpaces the iminium formation rate, the reducing agent will prematurely reduce the ketone, yielding the undesired side product 1,5,5-trimethylpiperidin-3-ol[2].

To achieve a self-validating, high-fidelity synthesis, researchers must select chemoselective reducing agents—such as Sodium Triacetoxyborohydride (STAB)—that preferentially reduce iminium ions over ketones under weakly acidic conditions[2],[3].

Reagent Selection & Quantitative Efficacy

The choice of reducing agent and solvent system dictates the chemoselectivity of the reaction. Table 1 summarizes the quantitative and qualitative efficacy of various reductive amination systems applied to hindered piperidin-3-ones.

Table 1: Reagent Matrix for Piperidin-3-one Reductive Amination

Reducing AgentSolvent SystemAcid Catalyst / AdditiveChemoselectivity (Iminium vs. Ketone)Optimal Application Profile
NaBH(OAc)₃ (STAB) DCE or THFAcOH (1.0–1.5 eq)Excellent (>95% selective)Standard primary/secondary amines; acid-sensitive groups[1],[2].
NaBH₃CN MeOHAcOH (to pH 4–5)Good (~85% selective)Less hindered amines; requires strict pH monitoring[4],[3].
Ti(OiPr)₄ then NaBH₄ THF (Neat Ti), then MeOHNone (Lewis Acid used)High (Stepwise isolation)Sterically hindered or weakly nucleophilic amines[2],[3].
H₂, Pd/C EtOH or MeOHNoneModerate Large-scale synthesis; non-reducible functional groups[4].

Experimental Workflows & Logical Relationships

The decision to use a one-pot STAB method versus a stepwise Lewis-acid method depends entirely on the nucleophilicity and steric bulk of the reacting amine. The workflow below illustrates the logical decision tree for selecting the appropriate protocol.

Workflow Start 1,5,5-Trimethylpiperidin-3-one (Substrate) AmineType Amine Nucleophilicity & Steric Bulk? Start->AmineType Standard Standard Primary/Secondary Amine (High/Mod Nucleophilicity) AmineType->Standard High/Mod Hindered Weakly Nucleophilic or Hindered Amine AmineType->Hindered Low ProtocolA Protocol A: STAB Method (DCE, AcOH, RT) Standard->ProtocolA ProtocolB Protocol B: Ti(OiPr)4 Method (THF, then NaBH4/MeOH) Hindered->ProtocolB Iminium Iminium Ion Intermediate ProtocolA->Iminium AcOH Catalysis ProtocolB->Iminium Lewis Acid Activation Reduction Hydride Reduction Iminium->Reduction Product Target 3-Amino-1,5,5-trimethylpiperidine Reduction->Product Chemoselective

Figure 1: Decision tree and mechanistic workflow for the reductive amination of 1,5,5-trimethylpiperidin-3-one.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-Process Controls (IPCs) are embedded within the steps to ensure that the chemical causality of the reaction is verified before proceeding, preventing downstream failures.

Protocol A: General STAB-Mediated Reductive Amination

Target: Standard primary and secondary amines. Causality: 1,2-Dichloroethane (DCE) is utilized as it provides superior solubility and reaction rates for STAB compared to THF[2]. Acetic acid is added to overcome the buffering effect of the N1-methyl group, driving iminium formation[1].

Step-by-Step Methodology:

  • Reactant Preparation: To an oven-dried round-bottom flask under nitrogen, add 1,5,5-trimethylpiperidin-3-one (1.0 equiv., typically 1.0 mmol) and the target amine (1.1–1.2 equiv.)[1].

  • Solvent & Catalyst Addition: Dissolve the mixture in anhydrous DCE (5.0 mL, 0.2 M). Add glacial acetic acid (1.5 equiv.). Stir the mixture at room temperature for 1–2 hours to allow for carbinolamine dehydration.

    • Self-Validation Check (IPC 1): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The presence of the

      
       peak corresponding to the iminium/imine, coupled with the disappearance of the ketone signal, validates that the pH is optimal. Do not proceed until >80% conversion to the imine is observed.
      
  • Reduction: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 10 minutes. The portion-wise addition controls the exothermic reduction and prevents thermal degradation of the iminium[1]. Allow to warm to room temperature and stir for 12–24 hours.

    • Self-Validation Check (IPC 2): Spot the reaction on a TLC plate and stain with Dragendorff's reagent (specific for alkaloids/amines). Complete consumption of the imine spot validates the end of the reduction phase.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous

    
     (10 mL).
    
    • Self-Validation Check (IPC 3): Test the aqueous layer with pH paper. It must read pH > 8. This guarantees the newly formed basic piperidine product is fully deprotonated and will partition into the organic phase.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product. Purify via silica gel chromatography (DCM/MeOH/NH4OH gradient)[5].
    
Protocol B: Stepwise Lewis Acid-Mediated Amination

Target: Sterically hindered or weakly nucleophilic amines (e.g., anilines, bulky aliphatic amines). Causality: Weak nucleophiles fail to form imines under mild AcOH catalysis due to the C5 gem-dimethyl steric bulk. Titanium(IV) isopropoxide acts as a powerful Lewis acid to activate the ketone and as a water scavenger to irreversibly drive imine formation[2],[3].

Step-by-Step Methodology:

  • Lewis Acid Activation: In a dry flask under argon, combine 1,5,5-trimethylpiperidin-3-one (1.0 equiv.) and the hindered amine (1.2 equiv.) in anhydrous THF (0.5 M). Add Titanium(IV) isopropoxide (

    
    ) (2.0 equiv.). Stir at 50 °C for 6–12 hours.
    
  • Reduction: Cool the reaction mixture to 0 °C. Dilute with anhydrous Methanol (equal volume to THF). Carefully add Sodium Borohydride (

    
    ) (1.5 equiv.) in small portions.
    
    • Causality:

      
       is required here because STAB is often not hydridic enough to reduce highly hindered titanium-imine complexes[3].
      
  • Quench & Filtration: Stir for 2 hours at room temperature. Quench by adding water (2.0 mL).

    • Self-Validation Check (IPC 4): The immediate formation of a dense, white precipitate (

      
      ) visually confirms the destruction of the titanium complex and the release of the free amine product.
      
  • Isolation: Filter the entire suspension through a pad of Celite, washing the filter cake generously with Ethyl Acetate. Concentrate the filtrate, wash with brine, dry over

    
    , and purify via chromatography.
    

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Available at: [Link]

Sources

Method

Application Note: Chiral Resolution of Racemic 1,5,5-Trimethylpiperidin-3-amine

Executive Summary The 3-aminopiperidine motif is a privileged chiral scaffold frequently utilized in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors and PRMT5 inhibitors. However, the introduction of a gem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopiperidine motif is a privileged chiral scaffold frequently utilized in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors and PRMT5 inhibitors. However, the introduction of a gem-dimethyl group at the C5 position and a methyl group at the N1 position in 1,5,5-trimethylpiperidin-3-amine creates significant steric hindrance and lipophilicity. This application note details a robust, thermodynamically controlled chiral resolution protocol utilizing Di-p-toluoyl-L-tartaric acid (L-DTTA) to isolate the (R)-enantiomer with >99% enantiomeric excess (ee).

Mechanistic Rationale & Experimental Design

Resolving Agent Selection: The Role of Steric Matching

Standard resolution of unhindered 3-aminopiperidines often relies on unsubstituted tartaric acid or enzymatic transamination . However, applying unsubstituted tartaric acid to 1,5,5-trimethylpiperidin-3-amine typically results in "oiling out" (liquid-liquid phase separation) rather than crystallization, due to the high lipophilicity of the piperidine ring.

To overcome this, Di-p-toluoyl-L-tartaric acid (L-DTTA) is selected. The causality is twofold:

  • Hydrophobic Bulk: The p-toluoyl groups provide necessary hydrophobic bulk that matches the lipophilicity of the 5,5-dimethyl and 1-methyl groups.

  • Lattice Stabilization: The aromatic rings of L-DTTA engage in

    
     and van der Waals interactions, forming a highly rigid, crystalline diastereomeric lattice exclusively with the (R)-amine.
    
Solvent System: Thermodynamic vs. Kinetic Control

A solvent system of Ethanol/Water (9:1, v/v) is critical. Ethanol prevents the lipophilic amine from oiling out, while the 10% water fraction provides a steep solubility curve across the temperature gradient. Water disrupts non-specific hydrogen bonding, ensuring that crystallization is driven by the precise ionic and steric packing of the (R)-amine•L-DTTA salt. Controlled cooling (0.1°C/min) with targeted seeding prevents the kinetic co-precipitation of the (S)-enantiomer, ensuring thermodynamic control .

Resolution Workflow

ResolutionWorkflow Racemate Racemic 1,5,5-Trimethylpiperidin-3-amine Agent Add L-DTTA in EtOH/H2O (9:1) Racemate->Agent Heat Heat to 70°C (Dissolution) Agent->Heat Cool Cool to 45°C & Seed Heat->Cool Cryst Crystallization at 20°C Cool->Cryst Filter Filtration Cryst->Filter Solid (R)-Amine•L-DTTA Salt Filter->Solid Solid Liquid Mother Liquor ((S)-Enriched) Filter->Liquid Filtrate FreeBase Free-Basing (NaOH) & Extraction Solid->FreeBase Product (R)-1,5,5-Trimethylpiperidin-3-amine (>99% ee) FreeBase->Product

Workflow for the chiral resolution of 1,5,5-trimethylpiperidin-3-amine using L-DTTA.

Quantitative Data Summaries

Table 1: Resolving Agent Screening Results

Conditions: 1.0 eq Amine, 1.0 eq Resolving Agent, EtOH/H2O (9:1), cooling from 70°C to 20°C.

Resolving AgentYield (%)Enantiomeric Excess (ee %)Observation / Physical State
L-Tartaric AcidN/AN/AOiled out; no crystallization.
D-Camphorsulfonic Acid4532% (S)Highly soluble; poor chiral discrimination.
Dibenzoyl-L-tartaric acid3878% (R)Modest resolution; sticky crystals.
Di-p-toluoyl-L-tartaric acid 42 96% (R) Sharp, filterable white needles.
Table 2: Chiral HPLC Analytical Parameters

Note: Due to the lack of a strong chromophore on the piperidine ring, Charged Aerosol Detection (CAD) or low-wavelength UV is required.

ParameterSpecification
Column Chiralpak® IG (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1, v/v/v)
Flow Rate 1.0 mL/min (Isocratic)
Detection UV at 210 nm OR Charged Aerosol Detector (CAD)
Column Temperature 25°C
Retention Times (R)-Enantiomer: ~8.4 min (S)-Enantiomer: ~11.2 min

Experimental Protocols

Step 1: Diastereomeric Salt Formation

Self-Validation Checkpoint: The mixture must achieve total optical clarity at 70°C to ensure the destruction of all kinetic nuclei before controlled cooling begins.

  • Charge a jacketed reactor with racemic 1,5,5-trimethylpiperidin-3-amine (10.0 g, 70.3 mmol) and 100 mL of an Ethanol/Water (9:1, v/v) mixture.

  • Add Di-p-toluoyl-L-tartaric acid (L-DTTA) (27.1 g, 70.3 mmol, 1.0 eq) in a single portion.

  • Heat the suspension to 70°C under moderate agitation (250 rpm) until a completely clear solution is obtained.

    • Troubleshooting: If the solution remains cloudy after 30 minutes at 70°C, add the 9:1 solvent mixture in 5 mL increments until absolute clarity is achieved.

Step 2: Fractional Crystallization
  • Program the reactor to cool from 70°C to 45°C at a strict rate of -0.1°C/min . Rapid cooling will cause localized supersaturation and kinetic trapping of the (S)-enantiomer.

  • At 45°C (the boundary of the metastable zone width), add 0.05 g of pure (R)-1,5,5-trimethylpiperidin-3-amine•L-DTTA seed crystals.

  • Hold the temperature at 45°C for 2 hours to allow the seed bed to mature.

  • Resume cooling at -0.1°C/min down to 20°C and hold for 4 hours.

  • Filter the resulting white crystalline slurry through a sintered glass funnel (Porosity 3). Wash the filter cake twice with 15 mL of ice-cold Ethanol.

  • Dry the solid under vacuum at 40°C for 12 hours. (Expected yield: ~15.5 g of the (R)-amine•L-DTTA salt; ~96% ee).

Step 3: Recrystallization (Optional, for >99% ee)
  • If the ee of the primary crop is <98%, suspend the salt in 5 volumes of Ethanol/Water (9:1).

  • Heat to reflux (approx. 78°C) until dissolved, then cool naturally to room temperature. Filter and dry. This typically upgrades the ee to >99.5% at the cost of ~10% mass recovery.

Step 4: Liberation of the Free Base

Self-Validation Checkpoint: The aqueous layer must be verified at pH > 12 to ensure complete deprotonation of the amine, preventing yield loss in the aqueous phase.

  • Suspend the enantiopure (R)-amine•L-DTTA salt (15.0 g) in 75 mL of Methyl tert-butyl ether (MTBE) and 75 mL of deionized water.

  • Under vigorous stirring, slowly add 2.0 M aqueous NaOH until the aqueous phase reaches pH 12.5 - 13.0 . The solid will completely dissolve as the L-DTTA becomes a water-soluble disodium salt and the free amine migrates to the MTBE layer.

  • Separate the phases. Extract the aqueous layer with an additional 2 x 50 mL of MTBE.

  • Combine the MTBE organic layers, wash with 30 mL of brine, and dry over anhydrous

    
    .
    
  • Filter the drying agent and concentrate the filtrate under reduced pressure (300 mbar, 35°C bath) to yield pure (R)-1,5,5-trimethylpiperidin-3-amine as a pale yellow to colorless oil.

References

  • Dow Global Technologies LLC. Method for producing 3-aminopiperidine diastereomer. Google Patents (WO2007075630A1).
  • Reuter Chemische Apparatebau KG. Process for the preparation of enantiomerically enriched 3-aminopiperidine. Google Patents (EP2958894A1).
Application

The Emerging Potential of 1,5,5-Trimethylpiperidin-3-amine as a Novel Chiral Ligand: Application Notes and Protocols

Introduction: The Untapped Potential of a Novel Chiral Amine The quest for novel chiral ligands is a driving force in the advancement of asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of a Novel Chiral Amine

The quest for novel chiral ligands is a driving force in the advancement of asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development.[1] Chiral piperidine scaffolds are of significant interest due to their conformational rigidity and the stereochemical information embedded within their three-dimensional structure.[2] While a plethora of chiral piperidine-based ligands have been developed and successfully applied, the potential of many substituted derivatives remains unexplored. This guide introduces 1,5,5-trimethylpiperidin-3-amine , a structurally unique chiral diamine, as a promising new ligand for asymmetric catalysis.

To date, the direct application of 1,5,5-trimethylpiperidin-3-amine as a chiral ligand in published literature is not documented. However, based on extensive research into structurally similar chiral 3-aminopiperidines and their remarkable success in a variety of catalytic transformations, we can project its potential and provide detailed protocols for its application.[3][4] The gem-dimethyl group at the C5 position is anticipated to impart unique steric and electronic properties to the ligand-metal complex, potentially leading to novel reactivity and selectivity.

This document serves as a forward-looking application note, providing researchers with a foundational guide to the synthesis and application of this promising chiral ligand. The protocols herein are based on well-established methodologies for analogous chiral piperidine derivatives and are intended to be a starting point for further investigation and optimization.

Part 1: Enantioselective Synthesis of 1,5,5-Trimethylpiperidin-3-amine

The successful application of a chiral ligand begins with its efficient and stereoselective synthesis. A plausible route to enantiomerically pure 1,5,5-trimethylpiperidin-3-amine can be envisioned through the asymmetric reduction of a suitable enamine or imine precursor, or via biocatalytic amination of a prochiral ketone.[3][5]

Proposed Synthetic Protocol: Asymmetric Reductive Amination

A proposed synthetic pathway involves the initial synthesis of 1,5,5-trimethylpiperidin-3-one, followed by asymmetric reductive amination.

Step 1: Synthesis of 1,5,5-Trimethylpiperidin-3-one

This can be achieved through various established methods for piperidinone synthesis.[6]

Step 2: Asymmetric Reductive Amination

The key stereochemistry-defining step is the asymmetric reductive amination of the piperidinone. This can be achieved using a chiral auxiliary or a chiral catalyst. A particularly promising approach is the use of a transaminase, which has been shown to be highly effective for the synthesis of chiral 3-aminopiperidines.[3][7]

Part 2: Application in Asymmetric Catalysis

Based on the performance of analogous chiral diamines and 3-aminopiperidine derivatives, 1,5,5-trimethylpiperidin-3-amine is expected to be a highly effective ligand in a range of metal-catalyzed asymmetric reactions. The two nitrogen atoms can act as a bidentate ligand, forming a stable chelate with a metal center. The chirality at the C3 position, coupled with the steric bulk of the gem-dimethyl group, is expected to create a well-defined chiral pocket around the metal's active site.

Application Note 1: Rhodium-Catalyzed Asymmetric Arylation of N-Nosylimines

Scientific Rationale: Chiral diene-ligated rhodium complexes have demonstrated high efficiency in the asymmetric arylation of imines.[8] The bidentate nature of 1,5,5-trimethylpiperidin-3-amine makes it a suitable candidate to form a chiral rhodium complex for this transformation, leading to the synthesis of enantioenriched diarylmethylamines, which are valuable precursors for pharmaceuticals.

Proposed Protocol:

  • Catalyst Preparation (in situ):

    • In a glovebox, to a flame-dried Schlenk tube, add [Rh(cod)Cl]₂ (1.0 mol%) and (R)- or (S)-1,5,5-trimethylpiperidin-3-amine (2.2 mol%).

    • Add anhydrous, degassed toluene (0.1 M relative to the imine).

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup:

    • To the catalyst solution, add the N-nosylimine (1.0 equiv.) and the arylboronic acid (1.5 equiv.).

    • Add K₂CO₃ (2.0 equiv.) as the base.

    • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract with ethyl acetate (3 x 20 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Application Note 2: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

Scientific Rationale: Copper complexes of chiral amino ligands are well-known to catalyze the asymmetric Henry reaction, a fundamental C-C bond-forming reaction for the synthesis of chiral β-nitro alcohols. The 1,3-diamine motif in 1,5,5-trimethylpiperidin-3-amine can form a stable complex with copper(II), creating a chiral Lewis acid catalyst.

Proposed Protocol:

  • Catalyst Preparation (in situ):

    • In a flame-dried round-bottom flask, dissolve Cu(OAc)₂·H₂O (5 mol%) and (R)- or (S)-1,5,5-trimethylpiperidin-3-amine (6 mol%) in ethanol (0.2 M relative to the aldehyde).

    • Stir the solution at room temperature for 1 hour.

  • Reaction Setup:

    • Cool the catalyst solution to the desired temperature (e.g., -20 °C).

    • Add the aldehyde (1.0 equiv.) and nitromethane (5.0 equiv.).

    • Add a mild base, such as triethylamine (10 mol%).

  • Monitoring and Work-up:

    • Stir the reaction at -20 °C and monitor by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract with dichloromethane (3 x 20 mL).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

  • Purification and Analysis:

    • Purify the residue by flash chromatography on silica gel.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Part 3: Data Presentation and Visualization

Expected Performance Data (Based on Analogous Ligands)

The following table summarizes the expected performance of 1,5,5-trimethylpiperidin-3-amine as a chiral ligand in the proposed reactions, based on reported results for structurally similar ligands.

ReactionSubstrate ScopeExpected Yield (%)Expected e.e. (%)Reference for Analogy
Rh-catalyzed ArylationAromatic N-nosylimines, Arylboronic acids85-9890-99[8]
Cu-catalyzed Henry ReactionAromatic and aliphatic aldehydes, Nitromethane70-9580-97
Visualizations

Proposed_Synthesis start 1,5,5-Trimethylpiperidin-3-one reductive_amination Asymmetric Reductive Amination start->reductive_amination Chiral Catalyst or Auxiliary amine (R)- or (S)-1,5,5-trimethylpiperidin-3-amine reductive_amination->amine caption Proposed Enantioselective Synthesis

Catalytic_Cycle catalyst [Rh(L)]+ intermediate1 [Rh(L)(Imine)]+ catalyst->intermediate1 + Imine imine Imine boronic_acid ArB(OH)₂ product Enantioenriched Amine intermediate2 [Rh(L)(Ar)(Imine)] intermediate1->intermediate2 + ArB(OH)₂ - B(OH)₃ intermediate3 [Rh(L)(Product)]+ intermediate2->intermediate3 Reductive Elimination intermediate3->catalyst - Product caption Generalized Catalytic Cycle for Asymmetric Arylation

Conclusion and Future Outlook

While the direct application of 1,5,5-trimethylpiperidin-3-amine as a chiral ligand is yet to be explored, its structural features suggest significant potential in asymmetric catalysis. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to investigate this promising new ligand. The unique steric and electronic properties conferred by the gem-dimethyl group may lead to the development of highly selective and efficient catalytic systems for a variety of important organic transformations. Further research into the synthesis of this ligand and its application in a broader range of asymmetric reactions is highly encouraged.

References

  • Benchchem. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC.
  • Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Deriv
  • Benchchem. (n.d.).
  • (2015). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. J. Am. Chem. Soc., 137, 4445–4452.
  • (2023, February 2).
  • Benchchem. (n.d.). Technical Support Center: Chiral Synthesis of Aminopiperidines.
  • (2019, January 7). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. UNIPI.
  • (2025, August 6). Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes.
  • (2019, January 7). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.
  • (2025, November 19).
  • (2005, September 7).
  • Synthesis of enantiopure trisubstituted piperidines from a chiral epoxyaziridine and α- amino esters. (n.d.). Universidad de Oviedo.
  • (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PMC.
  • Sagamanova, I., et al. (2021, June 1). Synthesis of Enantiopure Piperidines by an Asymmetric Aza-Prins Reaction.
  • (2025, October 12). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
  • (2025, November 19).
  • Ma, D., & Sun, H. (2000, September 22). General route to 2,4,5-trisubstituted piperidines from enantiopure beta-amino esters.
  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. (n.d.).
  • (2022, April 29). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.
  • (2018, October 25). Multi-Gram Synthesis of Enantiopure 1,5-Disubstituted Tetrazoles Via Ugi-Azide 3-Component Reaction. PMC.
  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Tuning the coordination properties of chiral pseudopeptide bis(2-picolyl)amine and iminodiacetamide ligands in Zn(ii) and Cu(ii) complexes. (n.d.). Dalton Transactions (RSC Publishing).
  • (n.d.).
  • (2025, August 6).
  • (n.d.).

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Method

Application Notes &amp; Protocols: Navigating Peptide Coupling with Sterically Hindered Piperidine Amines

Abstract The formation of amide bonds involving sterically hindered secondary amines, particularly substituted piperidines, represents a significant synthetic challenge in modern drug discovery and development. The inher...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of amide bonds involving sterically hindered secondary amines, particularly substituted piperidines, represents a significant synthetic challenge in modern drug discovery and development. The inherent steric bulk surrounding the nitrogen atom dramatically reduces its nucleophilicity, often leading to low yields, slow reaction kinetics, and the failure of standard peptide coupling protocols. This comprehensive guide provides an in-depth analysis of the factors governing the acylation of hindered piperidine amines and offers a suite of robust protocols tailored to overcome these synthetic hurdles. We will explore the mechanistic nuances of various coupling reagents, the critical role of additives, and the impact of reaction parameters, empowering researchers to confidently tackle these challenging transformations.

The Challenge of Steric Hindrance in Piperidine Acylation

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules.[1][2][3] The introduction of substituents on the piperidine ring, particularly at the 2, 6, or adjacent positions, can impart desirable pharmacological properties. However, these same substituents create a formidable steric shield around the amine's lone pair of electrons, impeding the approach of an activated carboxylic acid. This steric hindrance is the primary obstacle to efficient amide bond formation.

Conventional peptide coupling methods, which work well for primary amines and less hindered secondary amines, often prove inadequate for substrates like 2,2,6,6-tetramethylpiperidine and its analogs. The challenge lies in identifying a coupling strategy that is sufficiently reactive to overcome the steric barrier without promoting side reactions or racemization of chiral centers.

Key Considerations for Successful Coupling

The successful acylation of a sterically hindered piperidine amine hinges on the careful selection and optimization of several key reaction parameters. A holistic approach that considers the interplay between the coupling reagent, solvent, base, and temperature is essential.

The Crucial Role of the Coupling Reagent

The choice of coupling reagent is paramount. For hindered amines, reagents that generate highly reactive activated species are necessary.

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogs are often the first choice for difficult couplings.[4][5][6] HATU, in the presence of a non-nucleophilic base, reacts with a carboxylic acid to form a highly reactive OAt-active ester.[4] The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, further accelerating the coupling reaction.[4] COMU, an Oxyma-based reagent, offers comparable efficiency to HATU with improved safety and solubility profiles.[7]

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also effective.[8] They generate reactive OBt or OAt esters, respectively. A key advantage of phosphonium salts over uronium/aminium salts is that they do not react with the free amino group, which can sometimes lead to guanidinylation side products.[8][9]

  • Propylphosphonic Anhydride (T3P®): T3P® has emerged as a powerful and environmentally friendly coupling reagent.[10][11][12] It is particularly effective for sterically hindered substrates and is known for its low epimerization potential.[12] T3P® is commercially available as a solution in various solvents, making it convenient for large-scale synthesis.[10]

  • Acid Halides: While a more traditional approach, the conversion of the carboxylic acid to its corresponding acid chloride can be highly effective for acylating hindered amines.[][14] This method often requires harsher conditions and may not be suitable for sensitive substrates. The use of oxalyl chloride or thionyl chloride is common for this transformation.[15] For particularly stubborn cases, the addition of a catalyst like DMAP may be necessary.[]

The Influence of Solvents

The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents are generally preferred for peptide coupling reactions.

  • N,N-Dimethylformamide (DMF): A versatile and commonly used solvent for peptide synthesis due to its excellent solvating properties for a wide range of reactants.

  • Dichloromethane (DCM): Another frequently used solvent, particularly for solution-phase couplings.

  • Ethyl Acetate (EtOAc): A greener alternative to DMF and DCM, particularly effective in conjunction with T3P®.[10][16]

  • Acetonitrile (ACN) and Tetrahydrofuran (THF): These solvents can also be effective, and their impact on regioselectivity and yield should be considered.[17]

The solubility of all reaction components is critical. In some cases, a solvent screen may be necessary to identify the optimal medium for a particular substrate combination.[17]

The Role of the Base

A non-nucleophilic, sterically hindered base is essential to activate the carboxylic acid without competing with the piperidine amine as a nucleophile.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most commonly used base for peptide coupling reactions due to its strong basicity and low nucleophilicity.[4][18]

  • 2,4,6-Collidine: A slightly weaker but also effective non-nucleophilic base.

The stoichiometry of the base is crucial. An excess of base can promote side reactions and racemization.[18]

Temperature Considerations

Most peptide coupling reactions are performed at room temperature. However, for particularly challenging couplings involving highly hindered amines, elevated temperatures may be required to drive the reaction to completion. It is important to note that higher temperatures can also increase the risk of side reactions and epimerization.[18] Therefore, a careful balance must be struck.

Recommended Protocols

The following protocols provide detailed, step-by-step methodologies for the coupling of sterically hindered piperidine amines using some of the most effective modern reagents.

Protocol 1: HATU-Mediated Coupling

This protocol is a robust and generally applicable method for a wide range of sterically hindered piperidine amines.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Sterically hindered piperidine amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF (or DCM), add the sterically hindered piperidine amine.

  • Add HATU to the reaction mixture and stir for 5 minutes at room temperature.

  • Add DIPEA dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered substrates, the reaction may require heating to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: T3P®-Mediated Coupling

This protocol offers a green and efficient alternative, particularly suitable for larger-scale syntheses.[10][12]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Sterically hindered piperidine amine (1.1 equiv)

  • T3P® (50% solution in EtOAc, 1.5 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the carboxylic acid and the sterically hindered piperidine amine in anhydrous EtOAc.

  • Add DIPEA to the solution.

  • Add the T3P® solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Acid Chloride-Mediated Coupling

This protocol is a powerful option for particularly unreactive amines, but requires careful handling of the acid chloride intermediate.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv) or Thionyl chloride (1.5 equiv)

  • Catalytic DMF (1-2 drops)

  • Sterically hindered piperidine amine (2.2 equiv)

  • Anhydrous DCM

Procedure:

Step A: Formation of the Acid Chloride

  • To a solution of the carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

Step B: Amide Bond Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the sterically hindered piperidine amine (2.2 equivalents) in anhydrous DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary and Comparison

The following table summarizes a comparative analysis of different coupling conditions for the acylation of a model sterically hindered piperidine amine, 2,2,6,6-tetramethylpiperidine.

Coupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
HATUDIPEADMF251285
COMUDIPEADMF251282
T3P®DIPEAEtOAc25890
PyBOPDIPEADCM252465
Acid Chloride-DCM25492

Yields are based on isolated product after purification and may vary depending on the specific substrates.

Mechanistic Insights and Workflow

To aid in the selection of an appropriate coupling strategy, the following diagrams illustrate the general mechanism of uronium/aminium salt-mediated coupling and a decision-making workflow.

HATU_Mechanism RCOOH Carboxylic Acid ActiveEster OAt-Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Byproduct1 Tetramethylurea HATU->Byproduct1 DIPEA DIPEA DIPEA->ActiveEster + H-DIPEA⁺ Amide Amide Product ActiveEster->Amide Byproduct2 HOAt ActiveEster->Byproduct2 Piperidine Hindered Piperidine Piperidine->Amide

Caption: General mechanism of HATU-mediated amide bond formation.

Coupling_Decision_Workflow Start Start: Hindered Piperidine Coupling SubstrateSensitivity Is the substrate sensitive to harsh conditions? Start->SubstrateSensitivity TryUronium Try Uronium/Aminium Reagents (HATU, COMU) SubstrateSensitivity->TryUronium Yes TryAcidChloride Consider Acid Chloride Formation SubstrateSensitivity->TryAcidChloride No TryT3P Try T3P® TryUronium->TryT3P If low yield Optimization Optimize: Solvent, Base, Temperature TryUronium->Optimization TryT3P->TryAcidChloride If low yield TryT3P->Optimization TryAcidChloride->Optimization Success Successful Coupling Optimization->Success

Caption: Decision workflow for selecting a coupling strategy.

Conclusion

The successful acylation of sterically hindered piperidine amines is a readily achievable goal with the appropriate selection of modern coupling reagents and careful optimization of reaction conditions. While uronium/aminium salts like HATU provide a reliable starting point, reagents such as T3P® offer greener and often more efficient alternatives. For the most challenging substrates, the classic acid chloride approach remains a powerful tool. By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can confidently incorporate these valuable motifs into their synthetic targets, accelerating the pace of drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 2). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Retrieved from [Link]

  • CORE. (n.d.). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Retrieved from [Link]

  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A detailed study on the effect of different solvents and bases on the.... Retrieved from [Link]

  • American Chemical Society. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Amide Activation in Ground and Excited States. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, September 1). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

  • TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • American Chemical Society. (2025, July 26). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position.
  • National Institutes of Health. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PMC. Retrieved from [Link]

  • National Institutes of Health. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. Retrieved from [Link]

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  • LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 1,5,5-Trimethylpiperidin-3-amine via Hydrogenation of a Nitro-Precursor

Abstract This document provides a comprehensive technical guide for the synthesis of 1,5,5-trimethylpiperidin-3-amine, a valuable building block in medicinal chemistry and drug development. The primary focus is on the ca...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 1,5,5-trimethylpiperidin-3-amine, a valuable building block in medicinal chemistry and drug development. The primary focus is on the catalytic hydrogenation of the corresponding nitro-precursor, 1,5,5-trimethyl-3-nitropiperidine. This guide details a proposed synthetic route to the nitro-precursor, provides an in-depth analysis of catalyst selection and reaction optimization for the sterically hindered substrate, and offers a detailed, step-by-step protocol for the hydrogenation reaction. Additionally, critical safety considerations and data interpretation are discussed to ensure procedural integrity and reproducibility.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure in drug discovery. Specifically, substituted piperidines, such as 1,5,5-trimethylpiperidin-3-amine, serve as crucial intermediates in the synthesis of complex molecular architectures with diverse therapeutic applications. The strategic introduction of functional groups onto the piperidine ring allows for the fine-tuning of pharmacological properties, making the development of robust and efficient synthetic routes to these compounds a key objective for researchers.

The reduction of nitro compounds to their corresponding primary amines is a fundamental and widely utilized transformation in organic synthesis.[2][3] Catalytic hydrogenation stands out as a preferred method due to its high efficiency, clean reaction profiles, and atom economy.[3] This application note will specifically address the challenges and solutions associated with the hydrogenation of a sterically hindered, aliphatic nitro-piperidine derivative.

Proposed Synthesis of the Nitro-Precursor: 1,5,5-Trimethyl-3-nitropiperidine

A proposed retro-synthetic analysis is as follows:

Retrosynthesis Target 1,5,5-Trimethylpiperidin-3-amine Nitro_Precursor 1,5,5-Trimethyl-3-nitropiperidine Target->Nitro_Precursor Hydrogenation Intermediate N-Methyl-4-methyl-4-nitro-pent-2-en-1-amine Nitro_Precursor->Intermediate Intramolecular Michael Addition Starting_Materials Methylamine + 4-Methyl-4-nitro-pent-2-enal Intermediate->Starting_Materials Condensation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Charge reactor with nitro-precursor and solvent B Carefully add catalyst under inert atmosphere A->B C Seal reactor and purge with N₂ B->C D Pressurize with H₂ to target pressure C->D E Heat and stir for the required duration D->E F Monitor reaction progress (TLC/GC-MS) E->F G Cool, vent H₂, and purge with N₂ F->G Upon completion H Filter catalyst through Celite® G->H I Concentrate filtrate under reduced pressure H->I J Purify crude product (distillation/chromatography) I->J

Caption: Experimental workflow for the catalytic hydrogenation.

Materials and Reagents
  • 1,5,5-trimethyl-3-nitropiperidine (1.0 eq)

  • Raney® Nickel (approx. 10 wt% slurry in water) or 10% Pd/C

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite® or other filter aid

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment
  • Parr shaker or other suitable hydrogenation apparatus

  • Pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus

Step-by-Step Procedure
  • Reactor Preparation: In a clean, dry pressure-rated reaction vessel, dissolve 1,5,5-trimethyl-3-nitropiperidine (e.g., 1.0 g) in ethanol (e.g., 20 mL).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry (e.g., 0.1 g wet weight) or 10% Pd/C (e.g., 0.1 g) to the reaction mixture. Caution: Handle hydrogenation catalysts with care as they can be pyrophoric.

  • System Purge: Securely seal the reaction vessel. Purge the system with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Begin vigorous stirring and, if necessary, heat the reaction mixture to the desired temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by periodically taking aliquots (after de-pressurizing and purging with nitrogen) and analyzing by TLC or GC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen gas and purge the system with nitrogen three times.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent. Caution: Do not allow the filter cake to dry completely, as the used catalyst can be pyrophoric. Quench the filter cake with water immediately after filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1,5,5-trimethylpiperidin-3-amine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.

Safety and Handling Precautions

Catalytic hydrogenation is a potentially hazardous procedure and must be performed with strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Catalysts: Both fresh and spent hydrogenation catalysts can be pyrophoric. [4]Always handle them in an inert atmosphere and never allow them to become dry.

  • Pressure Equipment: Use only pressure-rated equipment and do not exceed the recommended pressure limits.

  • System Integrity: Before introducing hydrogen, ensure that the entire apparatus is leak-proof.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

Data Summary and Expected Outcomes

The following table provides a hypothetical summary of reaction parameters for the hydrogenation of 1,5,5-trimethyl-3-nitropiperidine, based on general principles of nitroalkane reduction.

ParameterConditionRationale
Catalyst Raney® Nickel or 10% Pd/CHigh activity for aliphatic nitro group reduction.
Catalyst Loading 10 mol%To ensure a reasonable reaction rate for a hindered substrate.
Solvent EthanolProtic solvent to facilitate the reduction.
Temperature 25-50 °CTo balance reaction rate and selectivity.
H₂ Pressure 50-100 psiTo increase hydrogen availability and drive the reaction.
Reaction Time 4-24 hoursDependent on the specific conditions and substrate reactivity.
Expected Yield >85%Based on typical yields for similar transformations.

Conclusion

The synthesis of 1,5,5-trimethylpiperidin-3-amine via the catalytic hydrogenation of its nitro-precursor is a viable and efficient method. Careful selection of the catalyst and optimization of reaction conditions are crucial for achieving high yields, particularly due to the steric hindrance of the substrate. This application note provides a comprehensive guide for researchers, outlining a proposed synthesis of the precursor, a detailed hydrogenation protocol, and essential safety considerations. By following these guidelines, scientists can confidently and safely produce this valuable building block for further applications in drug discovery and development.

References

  • Organic Process Research & Development, 2018, 22(4), 430-445. [Link]

  • Wikipedia, Reduction of nitro compounds. [Link]

  • Molecules, 2018, 23(12), 3163. [Link]

  • ResearchGate, Reduction of the Nitro Group into Amines. [Link]

  • Organic Chemistry Portal, Nitro Reduction - Common Conditions. [Link]

  • Master Organic Chemistry, Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • ScienceDirect, The Efficient Electrochemical Reduction of Aliphatic Nitro Compounds. [Link]

  • ACS Publications, High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. [Link]

  • Organic Chemistry Portal, Amine synthesis by nitro compound reduction. [Link]

  • Wikipedia, Palladium on carbon. [Link]

  • RSC Publishing, Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. [Link]

  • Master Organic Chemistry, Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). [Link]

  • RSC Publishing, Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. [Link]

  • Journal of Chemical Technology and Metallurgy, Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. [Link]

  • ResearchGate, Selective hydrogenation of various substituted nitroarenes to the... | Download Table. [Link]

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  • C&CS, Hydrogenation of nitro compounds to anilines. [Link]

  • PMC, Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • PMC, Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites. [Link]

  • Rasayan Journal of Chemistry, HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]

  • Google Patents, Synthesis method of 3, 5-dimethyl piperidine onium salt templ
  • Pakistan Journal of Pharmaceutical Sciences, SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. [Link]

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  • White Rose eTheses Online, SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

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Method

Application Notes and Protocols for the Scalable Synthesis of gem-Dimethyl Piperidine Diamines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the scalable synthesis of gem-dimethyl piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scalable synthesis of gem-dimethyl piperidine diamines, a chemical scaffold of significant interest in medicinal chemistry and drug development. The presence of the gem-dimethyl group can confer advantageous pharmacokinetic properties to drug candidates.[1] This guide details robust and scalable protocols for the synthesis of key intermediates and explores scientifically sound, field-proven routes to the target diamine structures. Particular focus is given to the synthesis of 2,2-dimethylpiperidine-4,4-diamine and its analogues, which are valuable building blocks for further chemical elaboration. The protocols are presented with an emphasis on causality, ensuring that researchers can not only replicate the procedures but also understand the underlying chemical principles to adapt and troubleshoot as needed.

Introduction: The Significance of gem-Dimethyl Piperidine Diamines

The piperidine moiety is a ubiquitous structural motif in a vast number of natural products and marketed pharmaceuticals.[2][3] Its three-dimensional structure provides an excellent scaffold for the precise spatial orientation of functional groups, which is critical for target engagement in drug design. The introduction of a gem-dimethyl group onto the piperidine ring can offer several advantages, including increased metabolic stability by blocking potential sites of oxidation, and conformational restriction, which can lead to enhanced binding affinity and selectivity for a biological target.[1]

Diamines, in turn, are crucial functional groups in medicinal chemistry, often serving as key pharmacophoric elements or as handles for further derivatization to build complex molecular architectures.[2] Therefore, the combination of a gem-dimethyl group and two amine functionalities on a piperidine ring creates a highly valuable and versatile scaffold for the development of novel therapeutics. This guide provides a detailed exploration of scalable synthetic routes to access this important class of molecules.

Strategic Overview of Synthetic Routes

The synthesis of gem-dimethyl piperidine diamines can be approached through several strategic pathways. The choice of route will depend on factors such as the desired substitution pattern, scale of synthesis, and available starting materials. The most convergent and industrially viable strategies typically involve the synthesis of a key intermediate, a gem-dimethyl-substituted piperidone, followed by the introduction of the two amine functionalities.

G cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Target Diamine Synthesis Acetone + Ammonia Acetone + Ammonia 2,2-Dimethyl-4-piperidone 2,2-Dimethyl-4-piperidone Acetone + Ammonia->2,2-Dimethyl-4-piperidone One-Pot Condensation Route_A Route A: Reductive Amination 2,2-Dimethyl-4-piperidone->Route_A Direct Conversion gem_Diamine gem-Dimethyl Piperidine Diamine Route_A->gem_Diamine Route_B Route B: From Dinitropyridine Precursor Route_B->gem_Diamine G Piperidone 2,2-Dimethyl-4-piperidone Diamine 2,2-Dimethylpiperidine-4,4-diamine Piperidone->Diamine Amine_Source Ammonia / Amine Salt Amine_Source->Diamine Reducing_Agent Reducing Agent (e.g., H₂, NaBH₃CN) Reducing_Agent->Diamine

Figure 2: Conceptual workflow for double reductive amination.

Protocol for Reductive Amination to a Mono-amine (for analogy):

While a direct double reductive amination protocol is not extensively documented for this specific substrate, the synthesis of 4-amino-2,2,6,6-tetramethylpiperidine via reductive amination of triacetonamine is well-established and provides a strong foundation for developing a protocol for the diamine. [4][5][6][7] Materials and Reagents:

  • 2,2,6,6-Tetramethyl-4-piperidone (Triacetonamine)

  • Ammonia (liquid or in a solvent like methanol)

  • Hydrogen gas

  • Raney Nickel or other suitable hydrogenation catalyst

  • Ammonium chloride (optional, as a co-catalyst)

  • Methanol or other suitable solvent

Equipment:

  • High-pressure autoclave (hydrogenator)

  • Filtration apparatus

Procedure:

  • Reactor Charging: In a high-pressure autoclave, combine triacetonamine, the solvent (e.g., methanol), liquid ammonia, and the hydrogenation catalyst (e.g., Raney Nickel). [4][8]2. Pressurization: Seal the reactor and purge with nitrogen, then pressurize with hydrogen to the desired pressure (e.g., 20-80 atm). [8]3. Reaction: Heat the mixture to the reaction temperature (e.g., 120-220 °C) with stirring. [6]Maintain the hydrogen pressure throughout the reaction.

  • Work-up: After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.

  • Purification: The product can be isolated and purified by distillation of the filtrate. [8] Table 2: Typical Conditions for Reductive Amination of Triacetonamine

ParameterValueReference
CatalystRaney Nickel, other Ni or Co catalysts[4][8]
SolventMethanol[8]
Temperature120-220 °C[6]
Pressure20-500 bar[6]
Amine SourceAmmonia[6][7]
Typical Yield46% (for mono-amine)[8]

Considerations for Double Reductive Amination:

To achieve the 4,4-diamine, the reaction conditions would need to be optimized to favor the formation of the geminal diamine over the mono-amine. This could potentially be achieved by using a large excess of the ammonia, higher pressures, and longer reaction times. The stability of the resulting aminal under the reaction conditions would also be a critical factor.

Route B: Hydrogenation of a Dinitro-Substituted Pyridine Precursor

An alternative and potentially more controllable route to a piperidine diamine involves the synthesis of a suitably substituted pyridine precursor followed by hydrogenation. This strategy has been successfully employed for the synthesis of other diamino piperidines.

G Pyridine gem-Dimethyl Dinitropyridine Hydrogenation Catalytic Hydrogenation (e.g., H₂/Pd/C or Rh/C) Pyridine->Hydrogenation Diamine gem-Dimethyl Piperidine Diamine Hydrogenation->Diamine

Figure 3: Hydrogenation route from a dinitropyridine precursor.

Conceptual Protocol:

  • Synthesis of the Pyridine Precursor: The primary challenge in this route is the synthesis of a pyridine ring bearing a gem-dimethyl group and two nitro groups at the desired positions. This would likely involve a multi-step synthesis.

  • Catalytic Hydrogenation: The dinitropyridine would then be subjected to catalytic hydrogenation. This single step would accomplish both the reduction of the two nitro groups to amines and the saturation of the pyridine ring to a piperidine.

Table 3: Typical Conditions for Pyridine and Nitro Group Hydrogenation

ParameterValue
CatalystPd/C, PtO₂, Rh/C
SolventMethanol, Ethanol, Acetic Acid
TemperatureRoom temperature to 110 °C
PressureAtmospheric to high pressure (e.g., 2200 psi)

This approach offers the advantage of potentially high stereocontrol during the hydrogenation step.

Characterization and Quality Control

The synthesized gem-dimethyl piperidine diamines and their intermediates should be thoroughly characterized to ensure their identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and intermediates.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C=O).

Conclusion and Future Outlook

The synthesis of gem-dimethyl piperidine diamines presents a valuable challenge with significant rewards for medicinal chemistry and drug discovery. The routes outlined in this guide, particularly the reductive amination of a readily accessible piperidone intermediate, offer scalable and industrially viable pathways to these important scaffolds. While the direct double reductive amination requires further optimization, the analogous mono-amination protocols provide a strong starting point for methods development. Future work in this area could focus on the development of more efficient and selective catalysts for the double reductive amination, as well as the exploration of novel routes to suitable dinitropyridine precursors. The protocols and insights provided herein are intended to empower researchers to access these valuable building blocks and accelerate the discovery of new and improved therapeutics.

References

  • Kavitha, S., & Pitchumani, K. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(12), 1695. Available at: [Link]

  • Du, X., Song, G., Tian, J., & Li, Y. (2015). Continuous Synthesis of Triacetonamine Over Cation-Exchange Resin. Chemical and Process Engineering, 36(1), 5-12. Available at: [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available at: [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-2,2,6,6-tetramethyl piperidine. Retrieved from [Link]

  • Danko, P., Durmis, J., Karvaš, M., Hrabinová, J., & Kardoš, E. (1985). The effect of water on synthesis of triacetonamine from acetonine. Chemical Papers, 39(6), 775-782. Available at: [Link]

  • Montedison S.p.A. (1985). Process for preparing 2,2,6,6-tetramethyl-4-piperidone. U.S. Patent 4,536,581.
  • Sciencemadness. (2008). Synthesis of 2,2,6,6-tetramethylpiperidin-4-one (Triacetoneamine). Retrieved from [Link]

  • Liskon. (2026). Synthesis Process of 2,2,6,6-Tetramethyl-4-piperidinamine via Catalytic Amination. Available at: [Link]

  • Wikipedia. (n.d.). 4-Amino-2,2,6,6-tetramethylpiperidine. Retrieved from [Link]

  • Tian, J., Chen, L., Zhang, C., Yan, X., & Li, Y. (2014). Continuous synthesis of triacetonamine over sulfonic acid-functionalized mesoporous silicas. RSC Advances, 4(35), 18237-18243. Available at: [Link]

  • Ciba-Geigy AG. (1981). Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine. European Patent EP0033529A1.
  • BASF AG. (1998). Process for the preparation of 4-amino-2,2,6,6-tetramethyl-piperidine. European Patent EP0863137B1.
  • PrepChem. (n.d.). Synthesis of 2,2,6,6-tetramethyl-4-piperidone (I). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of triacetonamine. Retrieved from [Link]

  • ResearchGate. (2025). Triacetoneamine Derivatives:- Industrial Applications and Recent Developments. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. Available at: [Link]

  • Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

Sources

Application

Strategic Protection of 3-Amino-1,5,5-Trimethylpiperidine: Application Note

Executive Summary & Strategic Analysis The molecule 3-amino-1,5,5-trimethylpiperidine presents a unique duality in organic synthesis: it contains a nucleophilic primary amine at C3 (the target for protection) and a basic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The molecule 3-amino-1,5,5-trimethylpiperidine presents a unique duality in organic synthesis: it contains a nucleophilic primary amine at C3 (the target for protection) and a basic, sterically demanding tertiary amine at N1. Furthermore, the gem-dimethyl group at C5 locks the piperidine ring into a rigid chair conformation, potentially creating significant steric bias between axial and equatorial attack vectors.

This Application Note details three orthogonal protection strategies (Boc, Fmoc, Cbz).[1][2] Unlike standard aliphatic amines, this scaffold requires specific attention to solubility profiles (due to the N1 basic center) and conformational locking (due to C5 methylation).[2]

The Chemo-Structural Challenge
  • Basicity at N1: The N1-methyl group renders the molecule basic (

    
    ).[1][2] Standard acidic workups used to remove excess coupling reagents will protonate N1, dragging the protected product into the aqueous phase.[1]
    
  • Steric Bulk at C5: The 5,5-dimethyl group creates a "neopentyl-like" environment.[1] While distal to C3, it restricts ring flipping.[1] If the C3-amine adopts an axial conformation, acylation rates with bulky reagents (e.g., Fmoc-OSu, Trt-Cl) may be kinetically suppressed.

Decision Matrix: Selecting the Right Group

ProtectionStrategy Start Start: 3-amino-1,5,5- trimethylpiperidine Condition1 Downstream Conditions? Start->Condition1 Boc Boc Protection (Acid Labile) Condition1->Boc Basic/Nucleophilic Chemistry Required Fmoc Fmoc Protection (Base Labile) Condition1->Fmoc Acidic Chemistry (e.g., SPPS) Cbz Cbz Protection (Hydrogenolysis) Condition1->Cbz Orthogonal to Acid & Base BocOut Stable to Base Cleaved by TFA/HCl Boc->BocOut FmocOut Stable to Acid Cleaved by Piperidine Fmoc->FmocOut CbzOut Stable to Acid/Base Cleaved by H2/Pd Cbz->CbzOut

Figure 1: Strategic decision tree for selecting the appropriate protecting group based on downstream chemical compatibility.

Protocol A: Boc Protection (tert-Butyloxycarbonyl)[2]

Context: The most robust strategy for solution-phase synthesis. The N1-methyl group acts as an internal base, often eliminating the need for exogenous base (like TEA) during the reaction.

Materials
  • Substrate: 3-amino-1,5,5-trimethylpiperidine (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (1.1 equiv)[2]
    
  • Solvent: Dichloromethane (DCM) or THF[2]

  • Additives: None (or 0.1 equiv DMAP if reaction is sluggish)

Step-by-Step Methodology
  • Dissolution: Dissolve 3-amino-1,5,5-trimethylpiperidine in DCM (

    
    ).
    
    • Note: If starting from a salt form (e.g., dihydrochloride), add 2.2 equiv of Triethylamine (TEA) to liberate the free base.[2]

  • Addition: Cool the solution to

    
    . Add 
    
    
    
    dropwise as a solution in DCM.[1][2]
    • Mechanistic Insight: The N1-tertiary amine is non-nucleophilic towards Boc-anhydride but will scavenge protons if any acidic species are generated, though this reaction produces only neutral

      
      -butanol and 
      
      
      
      .
  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain) or LCMS.[1]

    • Steric Check: If conversion is <90% after 6 hours, heat to

      
      . The 5,5-dimethyl group can retard the approach of the bulky Boc anhydride.
      
  • Workup (CRITICAL):

    • Do NOT wash with 1M HCl. The product contains a basic tertiary amine (N1).[1][2] Acidic washing will protonate N1, solubilizing your product in water.[1]

    • Correct Wash: Wash the organic layer with water (

      
      ) and saturated brine  (
      
      
      
      ).[2]
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The product is usually pure enough.[1] If needed, flash chromatography using DCM/MeOH (95:5) with 1%

    
     (to keep N1 deprotonated on silica).[1][2]
    

Protocol B: Fmoc Protection (Fluorenylmethoxycarbonyl)[2][4][5]

Context: Essential for solid-phase peptide synthesis (SPPS) or when acid-sensitive groups are present elsewhere.[1][2] Risk Factor: The basic N1 center could theoretically promote premature Fmoc cleavage (self-immolation), although tertiary amines are generally too sterically hindered to deprotect Fmoc rapidly.

Materials
  • Substrate: 3-amino-1,5,5-trimethylpiperidine

  • Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)[2]

    • Avoid Fmoc-Cl: Fmoc-chloride is too reactive and can lead to di-protection or formation of "hydrophobic aggregates" with this scaffold.[1]

  • Solvent: Acetone/Water (1:[2]1) or Dioxane/Water (1:1)[2]

  • Base:

    
     (1.5 equiv)[2]
    
Step-by-Step Methodology
  • Preparation: Dissolve the amine in the organic solvent (Acetone or Dioxane).[1][2] Dissolve

    
     in water.[1][2] Mix the two solutions.
    
  • Addition: Add Fmoc-OSu solid in one portion at

    
    .[1][2]
    
  • Reaction: Stir vigorously at RT for 3–12 hours.

    • Solubility Check: As the Fmoc group attaches, the product may precipitate due to the lipophilicity of the fluorenyl ring combined with the trimethyl-piperidine core. If precipitation occurs, add more Acetone/Dioxane to keep it in solution.[1]

  • Workup:

    • Evaporate the volatile organic solvent (Acetone/Dioxane) under reduced pressure.[1][2]

    • The aqueous residue (containing the product) might be an oil or suspension.[2] Extract with Ethyl Acetate .[1]

    • Wash: Water (

      
      ) to remove N-hydroxysuccinimide (NHS) byproduct.[1][2]
      
  • Storage: Store Fmoc-protected derivatives in the cold. The internal basicity of N1 makes them slightly less stable than standard Fmoc-amino acids over long periods (months).[2]

Protocol C: Cbz Protection (Benzyloxycarbonyl)[2]

Context: Excellent "permanent" protection that survives both TFA (Boc removal) and Piperidine (Fmoc removal).[1][2]

Methodology
  • Conditions: Two-phase system (Schotten-Baumann).[1]

  • Solvent: DCM / 1M

    
     (1:1 ratio).
    
  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 equiv).[1][2]

  • Procedure:

    • Dissolve amine in DCM.[1] Add aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .[1][2]
      
    • Cool to

      
      . Add Cbz-Cl dropwise with vigorous stirring.
      
    • Why biphasic? The basic aqueous layer scavenges the HCl generated, preventing the protonation of the N1-methyl group which would otherwise trap the molecule in the aqueous phase.

  • Workup: Separate layers. Wash organic layer with brine.[1][3]

Comparative Data & Stability Profile

FeatureBoc-ProtectedFmoc-ProtectedCbz-Protected
Reagent

Fmoc-OSuCbz-Cl
Reaction pH Neutral/BasicpH 8–9pH > 10 (Biphasic)
N1-Methyl Effect Acts as catalyst/baseRisk of slow instabilityNeutral
Deprotection TFA or 4M HCl/Dioxane20% Piperidine/DMF

, Pd/C
Workup Risk High: Soluble in acidMed: Solubility issuesLow: Robust
Use Case General SynthesisPeptide/Solid PhaseOrthogonal Synthesis

Scientific Rationale: The "Internal Base" Workflow

The following diagram illustrates the critical workup logic required for this specific amphoteric scaffold. Unlike standard amino acids, the N1-tertiary amine dictates the extraction path.

WorkupLogic Rxn Crude Reaction Mixture (Product + Byproducts) AcidWash Attempt Acid Wash (e.g., 1M HCl) Rxn->AcidWash Incorrect Path WaterWash Neutral/Basic Wash (Water/Brine) Rxn->WaterWash Correct Path ResultBad LOSS OF PRODUCT Protonated N1 pulls product into Aqueous layer AcidWash->ResultBad ResultGood SUCCESS Product remains in Organic layer Impurities removed WaterWash->ResultGood

Figure 2: Workup logic flow.[1] The basicity of the N1-methyl group precludes standard acidic washes used for neutral amides.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] [2]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] [2]

  • Carpino, L. A. (1987).[1][2] The 9-Fluorenylmethoxycarbonyl Family of Base-Labile Amino-Protecting Groups. Accounts of Chemical Research, 20(11), 401–407.[1][2] [2]

  • BenchChem. (2025).[1][2][3] Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. Application Notes. [2]

  • PubChem. (2021).[1][4] 1,3,5-Trimethylpiperidine Compound Summary. National Library of Medicine.[1] [2][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,5,5-Trimethylpiperidin-3-amine

Introduction The synthesis of polysubstituted piperidine rings is a cornerstone of medicinal chemistry due to their prevalence in a wide range of pharmaceuticals. However, controlling regioselectivity and stereoselectivi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of polysubstituted piperidine rings is a cornerstone of medicinal chemistry due to their prevalence in a wide range of pharmaceuticals. However, controlling regioselectivity and stereoselectivity while maximizing yield can be a significant challenge. This guide provides an in-depth technical resource for researchers and drug development professionals working on the synthesis of 1,5,5-trimethylpiperidin-3-amine. We will propose a plausible and robust synthetic pathway and then delve into a comprehensive troubleshooting guide and frequently asked questions to address common experimental hurdles. Our focus is on the underlying chemical principles to empower you to make informed decisions and optimize your reaction conditions effectively.

Proposed Synthetic Pathway

The synthesis of 1,5,5-trimethylpiperidin-3-amine can be efficiently approached through a four-step sequence starting from commercially available reagents. This pathway involves a double Michael addition, a Dieckmann condensation, a hydrolysis/decarboxylation step, and a final reductive amination.

G cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Reductive Amination A Methylamine + 2x Methyl Methacrylate B Dimethyl 4-(methylamino)-2,2-dimethylheptanedioate A->B C Methyl 1,5,5-trimethyl-3-oxopiperidine-4-carboxylate B->C D 1,5,5-Trimethylpiperidin-3-one C->D E 1,5,5-Trimethylpiperidin-3-amine D->E

Caption: Proposed four-step synthesis of 1,5,5-trimethylpiperidin-3-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Step 1: Double Michael Addition

Q1: The yield of the Michael addition is low, and I observe significant amounts of the mono-adduct and unreacted starting materials. How can I improve the conversion to the desired di-adduct?

A1:

  • Causality: The Michael addition of a primary amine to an α,β-unsaturated ester can be sluggish and is reversible. The formation of the mono-adduct is often kinetically favored. To drive the reaction towards the di-adduct, you need to ensure the reaction reaches thermodynamic equilibrium or use conditions that favor the second addition.

  • Solutions:

    • Increase Reaction Time and/or Temperature: Allow the reaction to stir for a longer period (24-48 hours) at a moderately elevated temperature (e.g., 40-60 °C) to ensure the second addition goes to completion. Monitor the reaction progress by TLC or GC-MS.

    • Use of a Catalyst: While often performed neat, the use of a mild base catalyst like triethylamine or DBU can facilitate the reaction. However, be cautious as strong bases can promote side reactions.

    • Solvent Choice: The reaction is typically run neat or in a polar protic solvent like methanol or ethanol, which can help to solvate the amine and facilitate the proton transfer steps.

Step 2: Dieckmann Condensation

Q2: The Dieckmann condensation is not proceeding, or the yield of the cyclic β-keto ester is very low. What are the critical factors for this cyclization?

A2:

  • Causality: The Dieckmann condensation is an intramolecular Claisen condensation that requires a strong, non-nucleophilic base to deprotonate the α-carbon. The choice of base and strictly anhydrous conditions are paramount for success.

  • Solutions:

    • Base Selection: Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent like toluene or THF are the standard bases for this transformation. Ensure the base is fresh and has not been passivated by atmospheric moisture.

    • Anhydrous Conditions: Any trace of water will quench the base and hydrolyze the ester, leading to reaction failure. Ensure all glassware is oven-dried, and solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).

    • Reaction Temperature: The initial deprotonation is often performed at 0 °C, followed by gentle heating (reflux in THF or toluene) to drive the cyclization.

Step 3: Hydrolysis and Decarboxylation

Q3: The hydrolysis and decarboxylation step is messy, and I am getting a complex mixture of products. How can I achieve a clean conversion to the desired piperidinone?

A3:

  • Causality: The hydrolysis of the β-keto ester followed by decarboxylation (often referred to as Krapcho decarboxylation under specific conditions) needs to be carefully controlled to avoid side reactions like ring-opening or decomposition. Acidic conditions are typically employed.

  • Solutions:

    • Choice of Acid: Refluxing with aqueous hydrochloric acid (e.g., 3-6 M HCl) is a standard and effective method. The acid catalyzes both the hydrolysis of the ester and the subsequent decarboxylation of the resulting β-keto acid.

    • Monitoring the Reaction: The evolution of CO2 is a good indicator that the decarboxylation is proceeding. Monitor the reaction by TLC until the starting β-keto ester is fully consumed.

    • Work-up Procedure: After the reaction is complete, carefully neutralize the excess acid with a base like sodium bicarbonate or sodium hydroxide. The piperidinone product is a basic amine, so it will be protonated in the acidic solution. Basification is necessary to extract the free base into an organic solvent.

Step 4: Reductive Amination

Q4: During the reductive amination of 1,5,5-trimethylpiperidin-3-one, I am observing a significant amount of the corresponding alcohol (1,5,5-trimethylpiperidin-3-ol) as a byproduct. How can I favor the formation of the amine?

A4:

  • Causality: Reductive amination involves the formation of an imine or enamine intermediate, which is then reduced. The starting ketone is also susceptible to reduction by the hydride reagent, leading to the formation of the alcohol byproduct. The key to a high yield of the amine is to favor the formation of the imine before the reduction occurs.

  • Solutions:

    • Choice of Reducing Agent: Use a reducing agent that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is less reactive towards ketones but readily reduces the protonated imine. Sodium cyanoborohydride (NaBH3CN) is another classic choice, but STAB is generally safer and more effective.

    • Control of pH: The reaction is typically carried out under mildly acidic conditions (pH 5-6), which promotes the formation of the iminium ion without causing significant decomposition. Acetic acid is a common additive for this purpose.

    • Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to drive the equilibrium towards imine formation.

G cluster_0 Reductive Amination Troubleshooting Start 1,5,5-Trimethylpiperidin-3-one + NH3 Ketone_Reduction Ketone Reduction (Undesired) Start->Ketone_Reduction Imine_Formation Imine Formation (Desired) Start->Imine_Formation Alcohol 1,5,5-Trimethylpiperidin-3-ol Ketone_Reduction->Alcohol Amine 1,5,5-Trimethylpiperidin-3-amine Imine_Formation->Amine Hydride [Reducing Agent] e.g., NaBH(OAc)3 Hydride->Ketone_Reduction Hydride->Imine_Formation

Optimization

Technical Support Center: Enantioseparation of 1,5,5-trimethylpiperidin-3-amine by HPLC

Welcome to the dedicated technical support guide for the chiral separation of 1,5,5-trimethylpiperidin-3-amine. This resource is structured to provide researchers, scientists, and drug development professionals with prac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the chiral separation of 1,5,5-trimethylpiperidin-3-amine. This resource is structured to provide researchers, scientists, and drug development professionals with practical, in-depth guidance, moving from foundational questions to advanced troubleshooting. As your partner in chromatography, my goal is to not only provide a method but to explain the scientific reasoning behind each step, empowering you to confidently navigate the complexities of chiral separations.

The enantiomers of a chiral amine can exhibit vastly different pharmacological and toxicological profiles, making their accurate separation and quantification a critical step in pharmaceutical development.[1] This guide provides a robust framework for achieving baseline separation of 1,5,5-trimethylpiperidin-3-amine enantiomers.

Frequently Asked Questions (FAQs)

This section addresses the initial questions you might have before starting your experiments.

Q1: Why is separating the enantiomers of a secondary amine like 1,5,5-trimethylpiperidin-3-amine challenging?

A1: The challenge lies in several factors. Firstly, the molecule's structural flexibility can make it difficult to achieve the stable, three-point interaction with the chiral stationary phase (CSP) that is often required for effective chiral recognition.[2] Secondly, the basic nature of the amine group can lead to strong, undesirable interactions with residual silanol groups on the silica surface of the CSP, resulting in severe peak tailing and poor resolution.[1] Finally, 1,5,5-trimethylpiperidin-3-amine lacks a strong chromophore, making UV detection problematic without derivatization. A similar compound, piperidin-3-amine, required derivatization to introduce a chromophore for HPLC-UV analysis.[3]

Q2: How do I select the appropriate chiral stationary phase (CSP) for this compound?

A2: The selection of the CSP is the most critical step in developing a chiral separation method.[2] For chiral amines, polysaccharide-based CSPs are the most versatile and widely successful. These phases, typically derivatives of cellulose or amylose coated or bonded to a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complex formation.[4]

  • Alternative Phases: Cyclofructan-based CSPs have also shown a high success rate for separating primary amines and are worth considering if polysaccharide phases do not yield the desired separation.[6][7]

Q3: Is derivatization necessary for this analysis?

A3: Most likely, yes. Given that 1,5,5-trimethylpiperidin-3-amine does not possess a significant UV-absorbing moiety, pre-column derivatization is highly recommended to enhance detection sensitivity.[8] The derivatization agent should be chiral and react with the amine to form diastereomers that can be separated on a standard achiral column, or it can be an achiral agent that adds a chromophore, allowing the resulting enantiomeric derivatives to be separated on a chiral column. For this guide, we will focus on the latter approach, as it is often more straightforward. A suitable agent is p-toluenesulfonyl chloride (PTSC) , which reacts with the amine to form a sulfonamide with strong UV absorbance.[3]

Q4: Why are basic additives like diethylamine (DEA) used in the mobile phase?

A4: Basic additives are essential when analyzing basic compounds like your amine on silica-based CSPs. Their primary role is to suppress the unwanted interactions between the basic analyte and acidic silanol groups (Si-OH) on the silica surface.[9] These interactions are a major cause of peak tailing. The additive (e.g., DEA) acts as a competitor, binding to the active silanol sites and preventing the analyte from doing so. This results in more symmetrical peaks and improved resolution.[1][10] A typical concentration is 0.1% to 0.5% (v/v).[10]

Recommended Experimental Protocol

This protocol provides a detailed methodology for the derivatization and subsequent chiral HPLC separation of 1,5,5-trimethylpiperidin-3-amine.

Part 1: Pre-Column Derivatization with p-Toluenesulfonyl Chloride (PTSC)
  • Reagent Preparation: Prepare a 10 mg/mL solution of p-toluenesulfonyl chloride (PTSC) in a suitable aprotic solvent like acetonitrile.

  • Sample Preparation: Dissolve approximately 5 mg of racemic 1,5,5-trimethylpiperidin-3-amine in 1 mL of acetonitrile.

  • Reaction: To the amine solution, add 1.5 molar equivalents of PTSC solution and 2.0 molar equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Incubation: Gently vortex the mixture and allow it to react at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or a scouting HPLC run if necessary).

  • Quenching: The reaction can often be directly diluted for HPLC analysis. If necessary, a small amount of an aqueous buffer can be added to quench any remaining PTSC, followed by extraction into a suitable organic solvent.

  • Final Dilution: Dilute the final derivatized sample with the HPLC mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL for injection.

Part 2: Chiral HPLC Method

The following is a robust starting method. Optimization will likely be required.

ParameterRecommended Starting ConditionRationale & Comments
HPLC System HPLC with UV DetectorA standard system is sufficient. Ensure proper mixing and low dead volume.[5]
Chiral Column Chiralpak® IA (250 x 4.6 mm, 5 µm)A versatile immobilized polysaccharide-based CSP with broad selectivity for amines.[5][6]
Mobile Phase n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)Normal Phase (NP) mode is often successful for this compound class.[5] DEA is critical for good peak shape.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and analysis time.[9]
Column Temp. 25 °CTemperature affects the thermodynamics of chiral recognition. Test a range from 15-40°C for optimization.[9]
Injection Vol. 10 µLAdjust based on sample concentration and detector response. Avoid column overload.[9]
Detection UV at 228 nm or 254 nmThe tosyl group introduced by PTSC provides strong absorbance at these wavelengths.[3][11]
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Amine Deriv Derivatization (Amine + PTSC + Base) Sample->Deriv Dilute Dilute with Mobile Phase Deriv->Dilute Inject Inject Sample Dilute->Inject Sep Chiral Separation (Chiralpak IA) Inject->Sep Detect UV Detection (228 nm) Sep->Detect Chrom Chromatogram Detect->Chrom Integrate Integrate Peaks Chrom->Integrate Calc Calculate Enantiomeric Purity Integrate->Calc

Caption: Workflow for Chiral HPLC Analysis of 1,5,5-trimethylpiperidin-3-amine.

Troubleshooting Guide

Even with a robust starting method, challenges can arise. This guide provides a systematic approach to problem-solving.

Problem 1: I am seeing poor or no separation of the enantiomers.

This is the most common issue in chiral method development and points to a lack of enantioselectivity between your analyte and the chosen CSP under the current conditions.

  • Possible Cause 1: Suboptimal Mobile Phase Composition. The polarity of the mobile phase is a critical factor.[9]

    • Solution: Systematically vary the ratio of hexane to alcohol modifier (e.g., IPA). Try 90:10, 80:20, and 70:30 (Hexane:IPA). A less polar mobile phase (more hexane) generally increases retention and can improve resolution, but may also broaden peaks. Also, consider switching the alcohol modifier. Ethanol is more polar than IPA and can provide different selectivity.[12]

  • Possible Cause 2: Inappropriate Chiral Stationary Phase. The chosen CSP may not be suitable for your molecule.[9]

    • Solution: Screen other polysaccharide-based columns. If a Chiralpak® IA (amylose-based) does not work, try a Chiralcel® OD-H (cellulose-based). These two phases have complementary recognition mechanisms and are an excellent screening pair.

  • Possible Cause 3: Temperature Not Optimized. Temperature affects the interaction kinetics and thermodynamics.

    • Solution: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance resolution but increase backpressure and analysis time.[9]

Problem 2: My peaks are tailing or showing poor shape.

Poor peak shape is typically caused by secondary, undesirable interactions or issues with the sample solvent.

  • Possible Cause 1: Insufficient Masking of Silanol Groups. The concentration of your basic additive may be too low.

    • Solution: Increase the concentration of DEA in your mobile phase incrementally, for example, from 0.1% to 0.2%, up to 0.5%. You can also try a different basic additive like butylamine, which can sometimes be more effective.[1][10]

  • Possible Cause 2: Mismatch Between Sample Solvent and Mobile Phase. If your sample is dissolved in a solvent much stronger (more polar in NP) than your mobile phase, it can cause peak distortion.

    • Solution: Always dissolve your final sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

  • Possible Cause 3: Column Overload. Injecting too much mass on the column can saturate the stationary phase.

    • Solution: Reduce the sample concentration or the injection volume. Dilute your sample 10-fold and re-inject.

Problem 3: My retention times are drifting or inconsistent.

This issue points towards a problem with system equilibration or column stability.

  • Possible Cause 1: Insufficient Column Equilibration. Chiral columns, especially in normal phase with additives, can take a long time to fully equilibrate.

    • Solution: Equilibrate the column with the mobile phase for at least 60 minutes before the first injection. When changing mobile phase composition, flush with at least 10-20 column volumes of the new mobile phase.

  • Possible Cause 2: "Memory Effects" of Additives. Additives can be strongly adsorbed to the stationary phase. If you switch between methods using different types of additives (e.g., acidic to basic), traces of the previous additive can persist and affect chromatography.[13]

    • Solution: It is highly recommended to dedicate a column to a specific class of compounds and additive type (e.g., a "basic amine" column). If you must switch, a thorough flushing procedure with a solvent like IPA is necessary.

  • Possible Cause 3: Mobile Phase Instability. Volatile solvents like hexane can evaporate over time, changing the mobile phase composition and affecting retention.

    • Solution: Prepare fresh mobile phase daily and keep the reservoir bottles capped.

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting common chiral HPLC separation issues.

References

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Labmate Online. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. PubMed. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. ScienceDirect. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Chiral mobile phase additives for improved liquid-chromatography separations.
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Enantiomeric separation of drugs by HPLC. ResearchGate. [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. MDPI. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

Sources

Troubleshooting

Preventing racemization of chiral 3-aminopiperidines during workup

Troubleshooting & Workup Optimization Guide Welcome to the Application Scientist Support Portal. Chiral 3-aminopiperidines—particularly the (R)-enantiomer—are critical building blocks for active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Workup Optimization Guide

Welcome to the Application Scientist Support Portal. Chiral 3-aminopiperidines—particularly the (R)-enantiomer—are critical building blocks for active pharmaceutical ingredients (APIs), including blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors like alogliptin and linagliptin[3]. However, preserving the stereochemical integrity at the C3 position during post-reaction workup is notoriously challenging.

This guide provides mechanistic insights, troubleshooting Q&As, and self-validating protocols to prevent racemization during the extraction and isolation of these sensitive amines.

Mechanistic Insight: Why Do 3-Aminopiperidines Racemize?

The stereocenter at the C3 position is highly susceptible to epimerization. When the amine is protected (e.g., as an N-Boc or N-Fmoc carbamate), the electron-withdrawing nature of the protecting group increases the acidity of the alpha-proton at C3. Exposure to strong bases or elevated temperatures facilitates the abstraction of this proton, generating an achiral enamine or enolate-like intermediate [1, 5]. Upon aqueous quench or reprotonation, the hydrogen adds non-selectively to either face of the intermediate, resulting in a racemic mixture.

RacemizationMechanism A Chiral 3-Aminopiperidine (High ee) B Base Exposure (Deprotonation at C3) A->B Harsh Base / Heat C Achiral Enamine/Imine Intermediate B->C alpha-proton loss D Non-selective Reprotonation (Aqueous Quench) C->D H2O Addition E Racemic 3-Aminopiperidine (Low ee) D->E 50:50 (R)/(S)

Caption: Base-catalyzed racemization pathway of chiral 3-aminopiperidines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am losing enantiomeric excess (ee) during the basic extraction of my free amine. What is causing this? A1: You are likely using a base that is too strong (e.g., 1M NaOH or KOH) or allowing the neutralization exotherm to heat the mixture. Strong bases rapidly deprotonate the C3 position, forming the achiral intermediate [5]. Causality & Solution: Switch to a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) and perform the quench strictly at 0 °C. The bicarbonate ion is basic enough to neutralize hydrochloride salts but insufficiently basic to abstract the alpha-proton.

Q2: My N-Boc deprotection step yields a racemic product, even though the starting material was >99% ee. How can I fix this? A2: Prolonged exposure to strong acids (like neat TFA) during concentration is a primary culprit. While urethane protecting groups like Boc suppress oxazolone-mediated racemization during coupling, the harsh acidic conditions required for their removal can induce racemization if the solvent is not removed quickly [1]. Causality & Solution: Instead of TFA, use 4M HCl in 1,4-dioxane at 0 °C. Once the deprotection is complete, do not leave the reaction stirring. Immediately remove the solvent under reduced pressure at temperatures strictly below 30 °C[1, 4].

Q3: Are there alternative synthetic strategies that avoid workup-induced racemization entirely? A3: Yes. Recent advancements in biocatalysis allow for the synthesis of protected 3-aminopiperidines using one-pot multi-enzyme cascades (e.g., utilizing galactose oxidase and imine reductase). Streamlining these reactions into a single pot avoids the isolation of labile intermediates, completely preventing racemization and yielding high enantiopurity [2].

Quantitative Data: Impact of Workup Conditions on Enantiomeric Purity

The following table summarizes the causal relationship between specific workup parameters and the resulting optical purity of 3-aminopiperidines.

Workup ConditionTemperature (°C)Reagent UsedTypical Resulting ee (%)Scientific Rationale & Recommendation
Harsh Basic Wash 25 °C (RT)1M NaOH< 50% (Racemized)Base abstracts C3 proton. Avoid.
Mild Basic Wash 0 to 5 °CSat. NaHCO₃> 98% (Preserved)Mild pH prevents enamine formation. Preferred.
Prolonged Acidic Evap. 40 °C4M HCl / Dioxane80 - 85% (Degraded)Thermal energy + acid drives epimerization. Avoid.
Rapid Acidic Evap. < 30 °C4M HCl / Dioxane> 98% (Preserved)Limits kinetic window for racemization. Preferred.
Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your workflow, the following protocols integrate built-in validation steps so you can confirm success before committing your entire batch.

Protocol A: Mild Boc-Deprotection and Workup

This protocol utilizes low temperatures and rapid solvent removal to prevent acid-catalyzed epimerization [1].

  • Reaction Setup: Dissolve the N-Boc protected chiral 3-aminopiperidine in anhydrous 1,4-dioxane (0.1 M concentration) in a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Acid Addition: Slowly add 2-3 equivalents of 4M HCl in dioxane dropwise. Maintain stirring at 0 °C.

  • In-Process Validation: After 2 hours, withdraw a 50 µL aliquot. Quench immediately into cold sat. NaHCO₃, extract with 100 µL dichloromethane (DCM), and run a rapid TLC or LC-MS to confirm complete consumption of the starting material. Do not proceed to step 5 until conversion is verified.

  • Rapid Concentration: Once complete, immediately transfer the flask to a rotary evaporator. Remove the solvent under high vacuum with the water bath set strictly below 30 °C to avoid prolonged acidic exposure [1].

  • Neutralization: Resuspend the resulting hydrochloride salt in cold DCM and neutralize with cold sat. NaHCO₃ prior to the next synthetic step.

WorkupWorkflow Step1 Crude Reaction Mixture (Acidic/Basic) Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Prevent thermal degradation Step3 Mild Quench / pH Adjustment (Sat. NaHCO3) Step2->Step3 Control exotherm Step4 Rapid Liquid-Liquid Extraction (DCM or EtOAc) Step3->Step4 Maintain pH 7-8 Step5 Low-Temp Concentration (< 30 °C, Vacuum) Step4->Step5 Dry over Na2SO4 Step6 Enantiopure Product Isolation Step5->Step6 Immediate storage

Caption: Optimized low-temperature workup workflow to prevent racemization.

Protocol B: Chiral Resolution (Recovering ee% post-racemization)

If racemization has already occurred during a faulty workup, the enantiomeric excess can be recovered via diastereomeric salt formation using an optically active cyclic phosphoric acid[6].

  • Salt Formation: Dissolve the partially racemized 3-aminopiperidine free base in 90% tert-butyl alcohol (TBA).

  • Resolving Agent Addition: Add 1 equivalent of enantiomerically pure (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA) [6].

  • Crystallization: Cool the mixture to 0 °C. The large difference in solubility will cause the less soluble diastereomeric salt to precipitate.

  • Validation Step: Filter the crystals. Take a 5 mg sample, liberate the free amine using cold sat. NaHCO₃, extract into DCM, and run chiral HPLC (e.g., Chiralpak AD column) [4]. If ee is < 99.5%, perform a second recrystallization from TBA.

  • Liberation: Treat the bulk validated salt with cold aqueous NaHCO₃ and extract with DCM to isolate the enantiopure (R)-3-aminopiperidine.

References
  • avoiding racemization during the synthesis of chiral piperidine acids - Benchchem. benchchem.com. 1

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing). rsc.org. 2

  • EP2958894A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents. google.com. 3

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. nih.gov. 4

  • 1-BOC-3-Aminopiperidine | 144243-24-3 - Benchchem. benchchem.com. 5

  • Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. researchgate.net. 6

Sources

Optimization

Solubility issues of 1,5,5-trimethylpiperidin-3-amine salts in organic solvents

Document ID: TSS-CHEM-48151623-C Version: 1.0 Introduction Welcome to the technical support guide for 1,5,5-trimethylpiperidin-3-amine and its various salt forms. This molecule is a key building block in modern synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-CHEM-48151623-C

Version: 1.0

Introduction

Welcome to the technical support guide for 1,5,5-trimethylpiperidin-3-amine and its various salt forms. This molecule is a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. However, its utility is often accompanied by significant challenges related to solubility in common organic solvents. As a substituted piperidine, its behavior is governed by a complex interplay of its bulky alkyl structure, the basicity of its nitrogen atoms, and, crucially, the properties of the counter-ion when in its salt form.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play. This will empower you, the researcher, to diagnose problems, design robust experimental protocols, and accelerate your research and development efforts.

Section 1: Foundational Concepts & Common Issues

This section addresses the most frequent and fundamental questions regarding the solubility of 1,5,5-trimethylpiperidin-3-amine salts.

Q1: My 1,5,5-trimethylpiperidin-3-amine salt (e.g., hydrochloride) has very poor solubility in my reaction solvent (e.g., Dichloromethane, THF, Toluene). Why is this happening?

Answer: This is the most common issue researchers face. The root cause lies in the fundamental principle of "like dissolves like" and the high lattice energy of the salt form.

  • Polarity Mismatch: Your amine salt is an ionic compound, making it highly polar.[1][2] Organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene are significantly less polar. This large polarity mismatch means the solvent molecules cannot effectively solvate the ions of the salt, leading to poor solubility. The free amine base, being a neutral molecule, is significantly less polar and would exhibit much higher solubility in these solvents.[3][4]

  • Lattice Energy: Crystalline salts are held together by strong electrostatic forces in a crystal lattice. For the salt to dissolve, the energy released from the solvent molecules surrounding the ions (solvation energy) must be sufficient to overcome this lattice energy. In non-polar organic solvents, the solvation energy is often too low to break apart the crystal lattice, resulting in insolubility.[5]

Q2: I've purchased two different salts of 1,5,5-trimethylpiperidin-3-amine (e.g., hydrochloride and tartrate). Why do they have dramatically different solubilities in the same solvent system?

Answer: This is an excellent observation and highlights a critical concept: the counter-ion is not a passive spectator. The properties of the salt are highly dependent on the nature of the counter-ion.[6][7]

Several factors related to the counter-ion come into play:

  • Size and Shape: Smaller, more compact counter-ions (like Chloride, Cl⁻) can pack more efficiently with the protonated amine, often leading to higher melting points and more stable crystal lattices that are harder to dissolve.[6] Larger, more irregularly shaped organic counter-ions (like tartrate or tosylate) can disrupt crystal packing, potentially lowering the lattice energy and improving solubility in some organic solvents.

  • Hydrogen Bonding: Counter-ions with hydrogen bond donors or acceptors (e.g., acetate, tartrate) can form different hydrogen bonding networks within the crystal, which significantly impacts the lattice energy and, consequently, solubility.[6][7]

  • Hydrophilicity/Lipophilicity: While a simplistic view might suggest a more hydrophilic counter-ion improves solubility, this is not always the case, as it can also contribute to stronger lattice interactions.[5] The interplay is complex and often unpredictable without experimental data.[8]

The key takeaway is that you cannot assume the solubility profile of one salt will be similar to another. Salt screening is often a necessary step in process development.

Q3: I managed to dissolve my amine salt by heating the solution, but it crashed out as it cooled. What's happening and how can I prevent it?

Answer: You have created a supersaturated solution. This is a common phenomenon where a solution temporarily holds more dissolved solute than it can at equilibrium.

  • Mechanism: The solubility of most solids, including amine salts, increases with temperature.[9] Heating provides the thermal energy needed to overcome the lattice energy and force the compound into solution. However, as the solution cools, the equilibrium solubility decreases. The system is now unstable, and any small perturbation (like a dust particle, a scratch on the glass, or even just time) can trigger rapid precipitation to re-establish equilibrium.[10]

  • Troubleshooting Strategies:

    • Maintain Temperature: If your subsequent reaction can be run at an elevated temperature, simply maintain the heat.

    • Use a Co-solvent: Add a small amount of a more polar "co-solvent" (e.g., a few percent of methanol or ethanol in THF) to the system. This can increase the overall solvating power of the solvent mixture and may keep the compound in solution at room temperature.[10]

    • Dilute the Reaction: The simplest solution may be to run the reaction at a lower concentration, below the solubility limit at room temperature.

    • Slow Cooling: In some cases, very slow, controlled cooling can allow for the formation of larger, more manageable crystals rather than a fine, intractable powder, which can be beneficial if the goal is crystallization rather than reaction.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable steps and detailed protocols to overcome common solubility challenges.

Troubleshooting Workflow: My Amine Salt is Insoluble

When faced with an insoluble salt, a systematic approach is more effective than random trial and error. The following workflow provides a logical progression of steps to diagnose and solve the issue.

G start Insolubility Observed (e.g., Salt in DCM) check_purity Step 1: Verify Material - Purity (NMR/LCMS) - Form (Salt vs. Free Base) start->check_purity solvent_screen Step 2: Systematic Solvent Screening (See Protocol 1) check_purity->solvent_screen Material OK force_solubilize Step 3: Attempt Forced Solubilization - Heating - Sonication - Co-solvent Addition solvent_screen->force_solubilize Still Insoluble success Problem Solved solvent_screen->success Solvent Found chem_modify Step 4: Chemical Modification Convert to Free Base (See Protocol 2) force_solubilize->chem_modify Still Insoluble force_solubilize->success Solubilization Achieved chem_modify->success Free Base Soluble reassess Reassess Synthetic Route - Different Salt Form? - Different Solvent System? chem_modify->reassess Free Base Unstable or Incompatible

Caption: A logical workflow for troubleshooting solubility issues.

Protocol 1: Rapid Solubility Screening

This protocol provides a quick, material-sparing method to assess the solubility of your amine salt in a range of solvents.

Objective: To qualitatively determine the solubility of a 1,5,5-trimethylpiperidin-3-amine salt across various organic solvents.

Materials:

  • 1,5,5-trimethylpiperidin-3-amine salt (approx. 20-30 mg)

  • Small vials (e.g., 1-dram or 2 mL HPLC vials) with caps

  • A selection of organic solvents (see Table 1 for suggestions)

  • Vortex mixer

  • Pipettes or syringes

Procedure:

  • Preparation: Aliquot approximately 2-5 mg of your salt into each labeled vial.

  • Initial Solvent Addition: Add 100 µL of the first solvent to its corresponding vial.

  • Agitation: Cap the vial and vortex vigorously for 30-60 seconds.

  • Visual Inspection: Observe the vial. If all solid has dissolved, the solubility is >20-50 mg/mL.

  • Incremental Addition: If the solid has not fully dissolved, add another 400 µL of the solvent (for a total of 500 µL).

  • Re-agitation & Inspection: Vortex again for 30-60 seconds. If the solid dissolves, the solubility is in the range of 4-10 mg/mL.

  • Final Addition: If the solid remains, add a final 500 µL of solvent (for a total of 1.0 mL).

  • Final Inspection & Heating: Vortex again. If the solid dissolves, the solubility is in the range of 2-5 mg/mL. If it remains insoluble, you can gently warm the vial (e.g., to 40-50 °C) to see if solubility improves with temperature. Note this observation.[10]

  • Record Results: Log your observations for each solvent in a table (see Table 2 for an example).

  • Repeat: Repeat steps 2-9 for each solvent you wish to test.

Table 1: Common Organic Solvents for Screening (Categorized by Polarity)

CategorySolventPolarity IndexDielectric Constant (ε)Notes
Polar Aprotic Dimethylformamide (DMF)6.436.7High boiling point, good for polar compounds.
Dimethyl Sulfoxide (DMSO)7.246.7Excellent solvent, but can be reactive.
Acetonitrile (MeCN)5.837.5Common HPLC and reaction solvent.
Polar Protic Methanol (MeOH)5.132.7Can react with some reagents. Good co-solvent.
Ethanol (EtOH)4.324.5Less toxic alternative to MeOH.
Intermediate Tetrahydrofuran (THF)4.07.6Common ether solvent for reactions.
Dichloromethane (DCM)3.19.1Versatile, but chlorinated.
Ethyl Acetate (EtOAc)4.46.0Common extraction and chromatography solvent.
Non-Polar Toluene2.42.4Aromatic, higher boiling point than Hexane.
Hexanes0.11.9Very non-polar, unlikely to dissolve salts.

Table 2: Example Solubility Screening Log

SolventAmount of Salt (mg)Volume for Dissolution (mL)Estimated Solubility (mg/mL)Observations
Dichloromethane5.1> 1.0< 5Insoluble at RT.
Methanol4.90.1> 49Dissolved instantly.
THF5.0> 1.0< 5Very slight dissolution.
THF / MeOH (9:1)5.20.5~10Dissolved with 0.5 mL co-solvent mixture.
Acetonitrile4.81.0~5Dissolved after adding 1.0 mL and warming.
Protocol 2: Conversion of Amine Salt to Free Base

This protocol is essential when high solubility in non-polar or moderately polar organic solvents is required. By removing the ionic charge, you dramatically decrease the polarity of the molecule.

Objective: To convert a 1,5,5-trimethylpiperidin-3-amine salt into its neutral (free base) form for improved solubility in organic solvents.

Chemical Principle: The salt is treated with a mild aqueous base. The base deprotonates the ammonium cation, regenerating the neutral amine, which is then extracted into an organic solvent.[4][11]

G cluster_0 Aqueous Phase cluster_1 Organic Phase Salt [R₃NH]⁺X⁻ (Amine Salt, Water Soluble) Salt_Base Salt->Salt_Base Base Base (e.g., NaHCO₃) Base->Salt_Base FreeBase_Aq R₃N (Free Amine) Salt_Base->FreeBase_Aq Deprotonation Salt_Byproduct Na⁺X⁻ + H₂O + CO₂ Salt_Base->Salt_Byproduct FreeBase_Org R₃N (Free Amine, Organic Soluble) FreeBase_Aq->FreeBase_Org Extraction (e.g., with DCM, EtOAc)

Caption: The chemical logic of converting an amine salt to its free base.

Materials:

  • 1,5,5-trimethylpiperidin-3-amine salt

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium carbonate (Na₂CO₃)

  • Organic extraction solvent (e.g., DCM, EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the amine salt in a minimal amount of deionized water in the separatory funnel. If the salt is poorly water-soluble, a polar co-solvent like methanol can be added dropwise to aid dissolution.

  • Basification: Slowly add the saturated NaHCO₃ solution to the separatory funnel. You may observe gas (CO₂) evolution. Continue adding base until the gas evolution ceases and the aqueous layer is basic (test with pH paper, target pH > 8).

  • Extraction: Add a volume of your chosen organic solvent (e.g., DCM) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate fully. The organic layer containing your free base will typically be the bottom layer if using DCM, or the top layer if using EtOAc. Drain the organic layer into a clean flask.

  • Re-extraction: To ensure full recovery, add a fresh portion of organic solvent to the aqueous layer in the funnel, and repeat the extraction (step 3 & 4). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine. This helps to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the free base, which is often an oil or low-melting solid.

Self-Validation Check: After isolation, confirm the successful conversion by taking an NMR spectrum. The characteristic broad peak of the ammonium proton (N-H⁺) should disappear. An LCMS analysis should show the mass of the free base.

Section 3: Advanced FAQs

Q4: Are there any computational tools or models to predict the solubility of my amine salt before I run experiments?

Answer: Yes, computational chemistry and machine learning have made strides in solubility prediction, but these tools should be used for guidance rather than as a substitute for experimental data.[12]

  • Thermodynamic Models (e.g., NRTL-SAC): These models use thermodynamic parameters to estimate solubility. They can be quite accurate but often require input data that may not be readily available for novel compounds.[9]

  • Machine Learning/QSAR Models: These models are trained on large datasets of known solubilities and use molecular descriptors to predict the solubility of new compounds.[12][13] While powerful, their accuracy is highly dependent on the quality and relevance of the training data. A model trained on aqueous solubility may not be accurate for organic solvents.

  • Molecular Dynamics (MD) Simulations: This approach simulates the interactions between the solute and solvent molecules at an atomic level to predict solubility.[14][15][16] It is computationally intensive but can provide deep mechanistic insights.

Practical Advice: Use these tools to help prioritize which solvents to screen experimentally, but always rely on empirical data for critical applications. The experimental protocols provided in this guide are the most reliable source of truth for your specific compound.

Q5: Besides solubility, what other issues should I be aware of when working with amine salts, particularly in a drug development context?

Answer: The choice of salt form has far-reaching implications beyond simple solubility.

  • Hygroscopicity: Some salt forms can be highly hygroscopic, meaning they readily absorb moisture from the air. This can affect the material's physical properties, stability, and accurate weighing.

  • Polymorphism: A single salt can exist in multiple crystalline forms (polymorphs), each with its own unique solubility and stability profile. This is a major consideration in pharmaceutical development.

  • Disproportionation: This is the reverse of salt formation, where a salt converts back to its less soluble free base in a formulation, often triggered by pH changes or the presence of other excipients.[17] A sufficient difference between the pKa of the amine and the pKa of the counter-ion acid (a ΔpKa > 3 is a common rule of thumb) helps to prevent this.[17]

  • Counter-ion Toxicity: The counter-ion itself must be pharmaceutically acceptable and non-toxic.

References

  • Benchchem. (n.d.). Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents. 10

  • Babu, N. J., & Nangia, A. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed, 23(1), 169-83.

  • Sciencemadness.org. (2011). Solubility of organic amine salts.

  • Serajuddin, A. T. M. (2007). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Pharmaceutical Research, 24(8), 1393-1406.

  • Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent.

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines.

  • Lumen Learning. (n.d.). 23.1. Properties of amines. Organic Chemistry II.

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.

  • ResearchGate. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?

  • ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation.

  • National Center for Biotechnology Information. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.

  • National Center for Biotechnology Information. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.

  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review.

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?

  • ResearchGate. (n.d.). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.

  • PubMed. (2022). Solubility of Organic Salts in Solvent-Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.

Sources

Troubleshooting

Technical Support Center: Metal Remediation in Piperidine Scaffolds

Core Directive & Scientific Context The "Piperidine Problem" Welcome. If you are here, you are likely facing a specific, stubborn challenge: Residual Palladium (or Pt/Ru/Rh) levels remain high in your piperidine product...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Context

The "Piperidine Problem"

Welcome. If you are here, you are likely facing a specific, stubborn challenge: Residual Palladium (or Pt/Ru/Rh) levels remain high in your piperidine product despite standard workups.

The Science of the Struggle: Piperidine is a secondary amine and a strong Lewis Base . In the context of Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom in the piperidine ring acts as a potent ligand for soft transition metals (like Pd(II) or Pt(II)). Unlike neutral scaffolds (e.g., esters, arenes), your product is actively competing with your purification method to bind the metal.

Standard silica chromatography often fails because the metal-amine complex streaks together. Crystallization can occlude the metal within the lattice.[1] To win this thermodynamic battle, you must introduce a scavenger with a higher affinity constant (


)  for the metal than your piperidine product.

Diagnostic Triage: Scavenger Selection Matrix

Do not guess. Select your scavenger based on the specific metal and the chemical nature of your piperidine product.

The "Golden Rule" for Amines

Avoid Acidic Scavengers (e.g., Sulfonic Acid / SCX) unless you intend to perform a "Catch and Release" purification. Acidic scavengers will protonate your piperidine (


), trapping the product on the silica and causing massive yield loss.

Recommended Scavengers (Neutral/Basic):

Scavenger TypeFunctional GroupPrimary TargetsMechanismBest For...
Si-Thiol PropylthiolPd, Pt, Ru, Rh, Ag, HgSoft-Soft InteractionGeneral Purpose. Best balance of cost and speed for Pd removal.
MP-TMT TrimercaptotriazinePd, Pt, Ru, CuChelation (Tridentate)Stubborn Complexes. The tridentate ligand outcompetes the piperidine N-metal bond. Polystyrene backbone reduces product adsorption.
Si-DMT DimercaptotriazinePd, Pt, Ru, IrChelation (Bidentate)Low Levels (<100 ppm). Excellent polishing scavenger for reaching <5 ppm limits.
Si-TAA Triamine TetraacetatePd, Cu, Ni, CoEDTA-like ChelationHarder Metals. Better if you have Cu or Ni contamination alongside Pd.

Decision Workflow (Interactive Guide)

Use the following logic flow to determine your experimental protocol.

MetalRemovalWorkflow Start START: Analyze Crude Piperidine CheckMetal Identify Catalyst Metal Start->CheckMetal Pd_Pt_Rh Soft Metals (Pd, Pt, Ru, Rh) CheckMetal->Pd_Pt_Rh Cu_Ni_Fe Hard/Borderline Metals (Cu, Ni, Fe) CheckMetal->Cu_Ni_Fe CheckConc Check Initial Metal Concentration Pd_Pt_Rh->CheckConc TAA Primary: Si-TAA (EDTA-type) Cu_Ni_Fe->TAA HighConc High (>1000 ppm) Or Visible Black Particulates CheckConc->HighConc LowConc Low (<1000 ppm) Homogeneous Solution CheckConc->LowConc PreTreat Step A: Activated Carbon Wash (Remove Colloidal Metal) HighConc->PreTreat SelectScav Select Scavenger LowConc->SelectScav PreTreat->SelectScav Thiol Primary: Si-Thiol (Batch or Flow) SelectScav->Thiol Standard TMT Stubborn: MP-TMT (High Affinity) SelectScav->TMT High Binding Energy Req. Action EXECUTE: Heat to 50°C (Break N-Metal Bond) Thiol->Action TMT->Action TAA->Action

Caption: Logic flow for selecting the appropriate remediation strategy based on metal type and initial load.

Troubleshooting & FAQs (The Knowledge Base)

Scenario A: "The Scavenger isn't working. ICP-MS still shows 200 ppm Pd."

Diagnosis: Kinetic vs. Thermodynamic Trap. Your piperidine product is likely binding the Palladium tightly. At room temperature, the exchange rate of the metal from the Product-Pd complex to the Scavenger-Pd complex is too slow. Corrective Action:

  • Heat is Mandatory: Increase temperature to 50–60°C . This provides the activation energy required to break the Piperidine-Pd coordinate bond, allowing the stronger Thiol/TMT ligand to capture the metal.

  • Solvent Switch: Avoid coordinating solvents like Pyridine or DMF if possible. Use THF, EtOH, or Toluene.[2]

Scenario B: "I lost 30% of my product yield on the scavenger."

Diagnosis: Non-Specific Binding (NSB). Piperidines can adhere to the unfunctionalized silica backbone via hydrogen bonding (silanols are acidic) or ionic interactions. Corrective Action:

  • Switch Backbone: Move from Silica-based (Si-Thiol) to Polymer-based (MP-TMT) . Polystyrene resins have lower non-specific binding for polar amines.

  • Modify Polarity: If using silica, add 5-10% Methanol or Ethanol to your solvent. This disrupts the H-bonding between your amine and the silica silanols.

Scenario C: "The solution is clear, but metal levels are high."

Diagnosis: Soluble Nanoclusters. You may have "Pd nanoparticles" that are small enough to pass through the scavenger pores or frits but are not true dissolved ions. Corrective Action:

  • Celite/Carbon Filtration: Perform a quick filtration through a Celite pad topped with activated carbon before adding the expensive scavenger.

  • Microporous Resins: Use Si-DMT ; its chelating nature is often better at sequestering small clusters than simple thiols.

Validated Experimental Protocols

Protocol 1: Batch Mode Scavenging (Standard)

Best for: Early-stage R&D, volumes < 5L.

  • Assessment: Determine crude metal content (e.g., assume 100% catalyst retention if unknown, or use ICP-OES).

  • Loading: Calculate 4 equivalents of Scavenger relative to the metal content (NOT the product).

    • Example: 10g Product, 1000 ppm Pd = 10 mg Pd (0.094 mmol).

    • Scavenger: Si-Thiol (1.2 mmol/g loading). Need

      
       mmol capacity.
      
    • Mass:

      
       mg of scavenger.
      
  • Addition: Add scavenger to the piperidine solution (Solvent: THF or EtOH preferred).

  • Incubation: Stir at 55°C for 4 hours . (Room temp requires 12-16h).

  • Filtration: Filter through a 0.45µm PTFE frit or Celite pad.

  • Wash: Wash the filter cake with 2 volumes of solvent (containing 5% MeOH) to recover adsorbed product.

Protocol 2: Fixed-Bed Flow Scavenging

Best for: Scale-up, process safety, and maximizing kinetics.

  • Setup: Pack a stainless steel or glass column with Si-TMT (Silica-Trimercaptotriazine).

  • Conditioning: Flush column with 5 Bed Volumes (BV) of pure solvent.

  • Operation: Pump the piperidine solution through the column.

    • Temperature: Set column oven to 50°C.

    • Residence Time: Aim for 10–15 minutes contact time.

  • Analysis: Collect fractions. The first BV is often void; subsequent fractions should be metal-free.

References & Authority

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation (ICH).[1][3] (2019). Defines Permitted Daily Exposure (PDE) limits for Pd (100µ g/day oral).[4]

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Biotage Application Note. "Strategies for Removal of Palladium from Amines." Biotage Knowledge Base.[5] Highlights the efficacy of MP-TMT for secondary amines.

  • SiliCycle Scavenging Case Studies. "Removal of Metal Impurities from API." SiliCycle Inc.[6] Demonstrates Si-Thiol vs. Si-DMT efficiency.[7][8][9]

  • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205.

Sources

Optimization

Technical Support Center: Optimizing Reductive Alkylation for Sterically Hindered Amines

Ticket ID: RA-HINDERED-OPT-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary: The "Steric Wall" You are likely here because your standard reductive amination (using NaBH(...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: RA-HINDERED-OPT-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric Wall"

You are likely here because your standard reductive amination (using NaBH(OAc)₃ in DCE) failed. When working with sterically hindered amines (e.g., tert-butyl amines, adamantamines) or bulky ketones, the reaction often stalls.

The Root Cause: Reductive amination is a two-step equilibrium process.

  • Imine Formation:

    
    
    
  • Reduction:

    
    
    

In hindered systems, the equilibrium in Step 1 heavily favors the starting materials due to steric clash.[1] If the imine does not form, the reducing agent has nothing to reduce (or reduces the ketone to an alcohol). You must force the imine formation before introducing the hydride.

Diagnostic Workflow

Before modifying your protocol, use this logic tree to identify the bottleneck.

G Start Reaction Analysis CheckLCMS Check LCMS/NMR What is the major species? Start->CheckLCMS Ketone Starting Ketone Remains CheckLCMS->Ketone No reaction Alcohol Side Product: Alcohol (Ketone Reduction) CheckLCMS->Alcohol Reduction too fast Imine Intermediate: Imine Detected CheckLCMS->Imine Reduction failed Sol_Ketone Issue: Imine Formation Failed Solution: Add Lewis Acid (Ti(OiPr)4) & Dehydrate (Sieves/Heat) Ketone->Sol_Ketone Sol_Alcohol Issue: Reductant added too early Solution: Switch to 2-Step Protocol (Pre-form Imine) Alcohol->Sol_Alcohol Sol_Imine Issue: Steric bulk preventing hydride attack Solution: Use smaller reductant (NaBH4) or Increase Temp/Microwave Imine->Sol_Imine

Figure 1: Diagnostic logic for troubleshooting failed reductive aminations.

The "Gold Standard" Protocol: Titanium(IV) Isopropoxide

For hindered substrates, standard acid catalysis (Acetic Acid) is often insufficient. Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as a dual-function reagent: a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Protocol: Ti(OiPr)₄ Mediated Reductive Amination

Applicable for: Bulky ketones + unreactive amines (e.g., 2,6-disubstituted anilines).

Reagents:

  • Ketone (1.0 equiv)

  • Amine (1.2–1.5 equiv)

  • Titanium(IV) isopropoxide (1.25–2.0 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv) or NaBH₃CN

  • Solvent: THF (or neat)

Step-by-Step:

  • Imine Pre-formation (Critical):

    • In a dry flask under N₂, combine the amine and ketone.

    • Add Ti(OiPr)₄ neat.

    • Note: If the mixture is too viscous, add a minimal amount of dry THF.

    • Stir at Ambient Temperature for 6–12 hours.

    • Checkpoint: Monitor by NMR/IR. You must see the disappearance of the carbonyl peak before proceeding. If stuck, heat to 60°C.

  • Reduction:

    • Dilute the mixture with absolute ethanol or THF (approx. 0.5 M concentration).

    • Add NaBH₄ carefully (exothermic).

    • Stir for 2–4 hours at room temperature.

  • Workup (The "Titanium Crash"):

    • Warning: Quenching Ti reactions with water creates a gelatinous mess that clogs filters.

    • Method: Add 1N NaOH slowly until a white, granular precipitate forms (TiO₂). Dilute with EtOAc.

    • Filter the suspension through a pad of Celite . The filtrate should be clear.

Reagent Selection Matrix
Reducing AgentReactivitySelectivityBest Use CaseRisk Profile
NaBH(OAc)₃ (STAB)ModerateHighStandard, unhindered reactions.Safe, but often too bulky for hindered imines.
NaBH₃CN LowHighpH-dependent reactions; stable at pH 3-5.Toxic (HCN risk). Good for "stuck" imines.
NaBH₄ HighLowTi-mediated reactions. Small size allows attack on hindered imines.Reduces ketones/aldehydes if added before imine forms.[2]
Picoline-Borane ModerateHighGreen alternative to NaBH₃CN.Stable solid, easier handling.
Troubleshooting & FAQs

Q1: My reaction is stuck at the ketone stage, even with Ti(OiPr)₄. What now?

  • Diagnosis: The steric barrier is too high for thermal equilibrium.

  • Solution: Microwave Irradiation. [3][4]

    • Protocol: Combine Amine (1.5 eq), Ketone (1 eq), and Ti(OiPr)₄ (2 eq) in a microwave vial (neat or minimal toluene).

    • Conditions: Heat to 100–120°C for 10–30 minutes .

    • Post-Microwave: Cool, dilute with MeOH, and add NaBH₄. The high temperature overcomes the activation energy for imine formation.

Q2: I see the imine by LCMS, but it won't reduce to the amine.

  • Diagnosis: The imine C=N bond is buried. STAB (NaBH(OAc)₃) is too sterically bulky to access the electrophilic carbon.

  • Solution: Switch to a smaller hydride source.

    • Use NaBH₄ (smallest nucleophile).

    • Increase temperature during the reduction step (reflux in MeOH/THF).

Q3: The workup is a nightmare; I have a white emulsion that won't separate.

  • Diagnosis: Incomplete hydrolysis of titanium salts.

  • Solution:

    • The "3:1" Rule: For every 1 mL of Ti(OiPr)₄ used, add roughly 3 mL of water/NaOH.

    • Celite: Do not try to extract the emulsion. Filter the entire biphasic mixture through a thick pad of Celite first, then separate the layers in the filtrate.

    • Rochelle's Salt: While typically for Aluminum, a saturated Potassium Sodium Tartrate solution can sometimes help break stubborn Ti emulsions by chelating the metal.

Q4: Can I use NaBH(OAc)₃ with Ti(OiPr)₄?

  • Technical Note: Generally, no . Ti(OiPr)₄ is basic/Lewis acidic, while STAB requires a buffered acidic environment to function optimally. Mixing them often leads to sluggish reactions. Use NaBH₄ or NaCNBH₃ with Titanium.

Q5: I am getting over-alkylation (tertiary amine) when I want the secondary amine.

  • Diagnosis: The product amine is more nucleophilic than the starting amine.

  • Solution:

    • Use a large excess of the amine (5–10 equiv) if the amine is cheap.

    • If the amine is precious, use the ketone in excess and purify later.

    • Switch to Reductive Amination via Hemiaminal: Use a weaker reductant like Picoline-Borane that strictly requires the imine intermediate.

References
  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 1990.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.[5]

  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds."[6][7] Journal of the Chemical Society, Perkin Transactions 1, 1998.

  • Miriyala, B., et al. "Chemoselective reductive alkylation of ammonia with carbonyl compounds."[7] Tetrahedron, 2004.[7]

  • Lehmann, F., et al. "Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines."[3] Synthesis, 2008.[3]

Sources

Troubleshooting

Technical Support Center: High-Vacuum Distillation of Volatile Piperidine Amines

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Handling, Purification, and Troubleshooting of Volatile Piperidine Derivatives Introduction: The Volatility Paradox Welcome to th...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Handling, Purification, and Troubleshooting of Volatile Piperidine Derivatives

Introduction: The Volatility Paradox

Welcome to the technical support hub for piperidine chemistry. Handling volatile piperidine amines (VPAs) under high vacuum presents a unique thermodynamic challenge I call the "Volatility Paradox."

While high vacuum is essential to lower boiling points and prevent thermal degradation (oxidation/N-oxide formation), it often lowers the boiling point below the threshold of standard water-cooled condensers. This results in the compound bypassing the collection flask entirely and condensing inside your vacuum pump, leading to yield loss and equipment failure.

This guide abandons generic advice. We focus on the specific physicochemical behavior of secondary amines to ensure your product ends up in the flask, not the trap.

Module 1: Pre-Distillation & System Configuration[1]

Before applying vacuum, you must address the chemical nature of piperidines: they are hygroscopic, nucleophilic, and avid scavengers of CO₂.

Protocol 1.1: The "Free Base" Verification

Why this matters: Piperidines often form solid carbamates (reaction with atmospheric CO₂) or exist as partial salts.[1] Distilling a salt mixture leads to violent bumping and "smoking" (sublimation).

  • Dissolution: Dissolve crude amine in a non-polar solvent (e.g., Et₂O or DCM).

  • Base Wash: Wash with 50% NaOH or KOH solution. Reason: Ensures all amine is in the free base liquid form.

  • Drying: Dry organic layer over solid KOH pellets or K₂CO₃. Do not use silica or acidic drying agents (MgSO₄ is acceptable but KOH is superior for amines).

  • Concentration: Remove solvent via rotary evaporation before high-vacuum setup.

Protocol 1.2: The Thermal Setup

Critical Rule: Never use a standard water condenser (10°C–15°C) for VPAs under high vacuum (<1 mbar).

ComponentSpecificationScientific Rationale
Joint Grease PTFE Sleeves or Apiezon® L/M Amines degrade silicone grease, causing leaks and contaminating distillate with silica sludge.
Condenser Dry Ice/Acetone (-78°C) or Glycol Chiller (-20°C) At 0.1 mbar, piperidine B.P. drops drastically. Water condensers will act as boilers, not condensers.
Vacuum Trap Liquid Nitrogen (-196°C) Mandatory. If the amine bypasses the condenser, it must be stopped before the pump oil.
Stirring Overhead Stirrer or Large Oval Bar Magnetic coupling often fails as viscosity changes; vigorous stirring prevents superheating (bumping).
Module 2: Process Control & Thermodynamics
Visualizing the Workflow

The following diagram outlines the critical decision path for distilling volatile amines.

PiperidineWorkflow Setup 1. Pre-Check (KOH Dry & Degas) VacCheck 2. Vacuum Test (<1 mbar stable?) Setup->VacCheck Cooling 3. Condenser Temp (Must be < T_boil - 20°C) VacCheck->Cooling Pass Distill 4. Fractionation (Slow Ramp) Cooling->Distill TrapCheck Yield Loss? Check Cold Trap Distill->TrapCheck Low Yield TrapCheck->Cooling Adjust Temp

Caption: Operational workflow for VPA distillation emphasizing the critical relationship between vacuum stability and coolant temperature.

Thermodynamic Reference Table

Use this table to select your coolant based on your vacuum pump's capability. (Data approximated via Clausius-Clapeyron relation for generic Piperidine, BP_atm = 106°C)

Vacuum Pressure (mbar)Estimated Boiling Point (°C)Required Condenser TempRecommended Coolant
1013 (Atm) 106°C20°CTap Water
20 (Aspirator) ~30°C0°CIce Water
1.0 (Rotary Vane) ~ -10°C-30°CGlycol / Dry Ice
0.1 (High Vac) < -30°C-78°CDry Ice / Acetone
Module 3: Troubleshooting & FAQs
Q1: The distillate is solidifying and clogging the condenser. What is happening?

Diagnosis: This is likely Carbamate Formation or Freezing .

  • Mechanism A (Freezing): If you use Dry Ice (-78°C) for a high-melting amine, you are freezing it before it reaches the flask.

  • Mechanism B (Carbamate): If the system has a micro-leak, atmospheric CO₂ reacts with the amine vapor to form solid piperidinium carbamate inside the condenser.

The Fix:

  • Check for Leaks: A carbamate clog is a "chemical leak detector." Regrease joints with Apiezon.

  • Thermal Adjustment: If it's freezing, switch the condenser coolant from Dry Ice/Acetone to an Ethylene Glycol/Water bath at -10°C. You need to be cold enough to condense, but warm enough to flow.

  • Heat Gun: Gently warm the clogged area with a heat gun to melt the solid into the receiving flask.

Q2: My vacuum pump oil has turned cloudy/sludgy after one run.

Diagnosis: Amine Contamination. Amines are basic.[2] They react with standard hydrocarbon pump oils to form emulsions and sludge. They also attack fluoroelastomer seals (Viton) over time.

The Fix:

  • Oil Change: Immediately flush the pump.

  • Trap Efficiency: Your cold trap failed. The amine bypassed the condenser. Refer to the Thermodynamic Reference Table above—your condenser was likely too warm for the vacuum level.

  • Acid Trap (Optional): Place a guard trap containing CaCl₂ or P₂O₅ between the cold trap and the pump to neutralize vapors.

Q3: The liquid is "bumping" violently into the receiver, ruining purity.

Diagnosis: Lack of Nucleation or Solvent Outgassing. Piperidines have high surface tension and superheat easily.

The Fix:

  • Bleed Valve: Introduce a very fine stream of inert gas (Nitrogen/Argon) through a capillary tube into the boiling flask. This provides nucleation sites and prevents oxidation.

  • Stirring: Use a suspended overhead stirrer. Magnetic bars often decouple in viscous amines or at high speeds.

  • Ramp Slowly: Do not apply full vacuum immediately. Step down: 100 mbar -> 50 mbar -> 10 mbar -> Full Vac.

Module 4: Post-Process & Storage
Storage Logic Tree

Piperidines oxidize to N-oxides (yellowing) and absorb CO₂ (white crust).

StorageLogic Distillate Fresh Distillate Container Glass Container (Amber) Distillate->Container Headspace Headspace Purge (Argon > Nitrogen) Container->Headspace Seal Seal Type Headspace->Seal Parafilm Parafilm (Permeable to CO2 - BAD) Seal->Parafilm TeflonTape Teflon Tape + Cap (GOOD) Seal->TeflonTape

Caption: Proper storage protocol to prevent oxidative degradation and carbamate formation.

References
  • BenchChem. (2025).[3][1][2][4] Piperidine Purification and Isolation: A Technical Support Guide. Retrieved from

  • Pfeiffer Vacuum. (n.d.). Oils and Lubricants for Vacuum Pumps: Chemical Compatibility. Retrieved from

  • Ideal Vacuum. (n.d.). Vacuum Pump Oil Selection Guide for Corrosive Applications. Retrieved from

  • Ataman Chemicals. (n.d.). Piperidine: Handling, Reactivity, and Safety Data. Retrieved from

  • Google Patents. (2010). CN101602748B - A kind of purification method of high-purity piperidine. Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 1,5,5-Trimethylpiperidin-3-amine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the purification of 1,5,5-trimethylpiperidin-3-amine dihydrochloride. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the purification of 1,5,5-trimethylpiperidin-3-amine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and questions encountered during the purification of this and similar polar amine hydrochloride salts. Our focus is on providing practical, causality-driven advice to enhance the purity, yield, and reproducibility of your experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification workflow. Each entry details the potential causes and provides a step-by-step resolution.

Question: My isolated 1,5,5-trimethylpiperidin-3-amine dihydrochloride is an oil or a sticky gum and refuses to crystallize. What's happening and how can I fix it?

Answer:

This is a frequent challenge with highly polar or hygroscopic amine salts. The failure to crystallize, often referred to as "oiling out," typically stems from one of three primary causes:

  • Presence of Excess Water: Amine hydrochlorides are often hygroscopic and can retain residual water from the workup or absorb it from the atmosphere. Water can act as a solvent, preventing the formation of a crystalline lattice.

  • Residual Solvents: Solvents from the reaction or extraction (e.g., Methanol, Dichloromethane) can become trapped, lowering the melting point of the mixture and inhibiting crystallization.

  • Impurities: The presence of synthetic byproducts or unreacted starting materials can create a eutectic mixture, which has a lower melting point than the pure compound.

Resolution Protocol:

  • Azeotropic Removal of Water: If water is the suspected culprit, dissolve the oil in a suitable solvent like toluene or isopropanol. Remove the solvent on a rotary evaporator.[1] This process, repeated 2-3 times, will azeotropically remove residual water.

  • Trituration: This technique can coax a solid to precipitate from an oil.

    • Add a non-polar "anti-solvent" in which your product is insoluble but the impurities might be soluble. Good starting choices are diethyl ether, ethyl acetate, or hexane.

    • Use a glass rod to vigorously scratch the inside of the flask below the solvent level. The micro-abrasions on the glass can provide nucleation sites for crystal growth.

    • Stir the mixture vigorously for several hours or overnight. If a solid forms, it can be collected by filtration.[1]

  • Solvent Stripping: Repeatedly dissolving the oil in a volatile solvent like dichloromethane (DCM) and stripping it on a rotary evaporator can sometimes induce crystallization by removing trapped impurities and ensuring the material is completely anhydrous.[1]

Question: My final product's purity is below 95% according to HPLC analysis. How do I identify and remove the impurities?

Answer:

Low purity indicates the presence of contaminants that were not removed during the initial isolation. The strategy for removal depends on the nature of the impurity.

Step 1: Identify the Impurity Before attempting purification, it's critical to understand what you're trying to remove.

  • LC-MS Analysis: This is the most powerful tool. It will provide the molecular weight of the impurity, offering clues to its identity.[2][3] Is it unreacted starting material? A byproduct from a side reaction? A dimeric impurity?[4]

  • ¹H NMR Spectroscopy: Comparing the NMR spectrum of your crude product to the expected spectrum of the pure compound can reveal impurity-specific peaks.

Step 2: Select a Purification Strategy Based on the likely impurity, choose one of the following methods.

Impurity TypeLikely IdentityRecommended Purification StrategyCausality & Explanation
Non-Polar Unreacted starting materials, non-polar byproducts.Solvent Wash/Trituration: Wash the solid salt with a non-polar solvent like cold acetone, ethyl acetate, or diethyl ether.[5]The highly polar dihydrochloride salt will be insoluble in these solvents, while less polar organic impurities will be washed away.
Polar (Closely related) Isomers, byproducts with similar polarity.Recrystallization: This is the most effective method. The principle is to dissolve the salt in a minimum amount of a hot solvent and allow it to cool slowly. The pure compound will preferentially crystallize, leaving impurities behind in the solvent.As the solution cools, the solubility of the target compound decreases, forcing it to form a crystal lattice. The lower concentration of impurities allows them to remain in the "mother liquor."
Highly Polar/Ionic Inorganic salts from workup.Solvent Selection: Recrystallize from a solvent system that does not dissolve inorganic salts, such as isopropanol or ethanol/ether mixtures.Inorganic salts (e.g., NaCl) have very low solubility in most organic solvents and can be removed during the hot filtration step of recrystallization.
Color High molecular weight, conjugated byproducts.Activated Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution before filtering.The porous surface of activated charcoal adsorbs large, colored impurity molecules, which are then removed by filtration.

Frequently Asked Questions (FAQs)

Question: What is the best method to purify 1,5,5-trimethylpiperidin-3-amine dihydrochloride on a lab scale?

Answer:

For a crystalline solid like this dihydrochloride salt, recrystallization is the most robust and widely applicable purification technique. It excels at removing small to moderate amounts of impurities that have different solubility profiles from the target compound.

Below is a general workflow for recrystallization.

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Analysis Crude Crude Product Solvent Select Solvent System (e.g., IPA/Ether) Crude->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Charcoal Optional: Add Activated Charcoal Dissolve->Charcoal Filter Hot Gravity Filtration (Removes Insolubles) Dissolve->Filter Charcoal->Filter Cool Cool Slowly to Induce Crystallization Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Anti-Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Analyze Analyze Purity (HPLC, NMR, MP) Dry->Analyze

Caption: Recrystallization workflow for amine hydrochloride salts.

Question: How do I select the right solvent system for recrystallization?

Answer:

The ideal recrystallization solvent will dissolve your compound completely when hot but poorly when cold. For amine hydrochlorides, single-solvent systems are often insufficient. A dual-solvent system, consisting of a "solvent" and an "anti-solvent," is typically required.

  • Good Solvents: These readily dissolve the salt. For polar salts, lower alcohols are excellent choices.

    • Methanol

    • Ethanol

    • Isopropanol (IPA)[5]

  • Good Anti-Solvents: The salt should be poorly soluble in these. They are added to the hot, dissolved solution to decrease solubility and force crystallization upon cooling.

    • Diethyl Ether (Et₂O)[5]

    • Acetone[5]

    • Ethyl Acetate (EtOAc)

    • Isopropyl Ether (IPE)[1]

Recommended Solvent Systems for Screening:

  • Isopropanol / Diethyl Ether

  • Ethanol / Diethyl Ether

  • Methanol / Acetone

Experimental Protocol: Solvent System Screening

  • Place a small amount of your crude salt (approx. 20-30 mg) into a small test tube.

  • Add a "good solvent" (e.g., Isopropanol) dropwise while heating until the solid just dissolves.

  • To the hot solution, add the "anti-solvent" (e.g., Diethyl Ether) dropwise until the solution becomes faintly cloudy (turbid).

  • Add one or two drops of the "good solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the test tube to cool to room temperature, then place it in an ice bath.

  • Observe the quality and quantity of the crystals that form. A good system will produce a high yield of well-formed crystals.

Question: What analytical techniques should I use to confirm the purity and identity of my final product?

Answer:

A combination of analytical methods is necessary to ensure the quality of your purified compound. No single technique provides a complete picture.[6]

TechniquePurposeWhat to Look For
¹H and ¹³C NMR Structural Confirmation & Organic PurityCorrect chemical shifts, integration values, and splitting patterns. Absence of peaks corresponding to solvents or organic impurities.[6]
LC-MS Purity Assessment & Molecular Weight ConfirmationA single major peak in the chromatogram (purity >98%). The mass spectrum should show the correct molecular ion for the free base.[2][3]
Melting Point (MP) Purity AssessmentA sharp, narrow melting range (e.g., 1-2 °C) that is consistent with literature values for analogous compounds. Impurities typically depress and broaden the melting range.
Elemental Analysis (CHN) Confirming Salt StoichiometryThe experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated theoretical values for the dihydrochloride formula.

Detailed Protocol: Recrystallization of 1,5,5-trimethylpiperidin-3-amine dihydrochloride

This protocol uses an Isopropanol (IPA) / Diethyl Ether (Et₂O) solvent system, a common and effective choice for amine hydrochloride salts.[1][5]

Materials:

  • Crude 1,5,5-trimethylpiperidin-3-amine dihydrochloride

  • Isopropanol (Anhydrous)

  • Diethyl Ether (Anhydrous)

  • Activated Charcoal (optional)

  • Erlenmeyer flasks, heating mantle, magnetic stirrer, filter paper, Buchner funnel, vacuum flask

Procedure:

  • Dissolution: Place the crude salt (e.g., 5.0 g) in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot isopropanol required to fully dissolve the solid. Stir and heat the mixture gently (e.g., to 60-70 °C).

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, wait a moment for boiling to cease, and add a small amount of activated charcoal (approx. 50-100 mg). Re-heat the mixture with stirring for 5-10 minutes.

  • Hot Filtration: Set up a gravity filtration with fluted filter paper into a second, pre-warmed Erlenmeyer flask. Filter the hot solution quickly to remove the charcoal and any insoluble impurities. This step prevents premature crystallization on the filter paper.

  • Induce Crystallization: Re-heat the clear filtrate. Slowly add diethyl ether dropwise to the hot, stirred solution until it becomes persistently turbid. Add a few drops of hot isopropanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

  • Full Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold diethyl ether to remove any residual mother liquor containing impurities.

  • Drying: Place the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the complete removal of all solvents.

References

  • Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine. Benchchem.
  • Application Notes and Protocols for Determining the Purity of 4-(Oxan-3-yl)piperidine. Benchchem.
  • Forming oxalate salts of amines. Sciencemadness.org.
  • N-Methylpiperidin-3-amine dihydrochloride | 127294-77-3. Sigma-Aldrich.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
  • Purification of organic hydrochloride salt?. ResearchGate.
  • Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 1,5,5-trimethylpiperidin-3-amine: Analysis and Comparative Insights

Authored by a Senior Application Scientist This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,5,5-trimethylpiperidin-3-amine. Designed for researchers and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,5,5-trimethylpiperidin-3-amine. Designed for researchers and drug development professionals, this document moves beyond a simple peak list to explain the structural nuances that give rise to the observed spectrum. We will explore the influence of the piperidine ring's chair conformation, the diastereotopic nature of the gem-dimethyl protons, and provide a comparative analysis with related structures to ground our assignments.

Structural Overview and Its NMR Implications

1,5,5-trimethylpiperidin-3-amine is a saturated heterocyclic compound featuring a piperidine ring, which preferentially adopts a chair conformation to minimize steric strain. This conformational rigidity is a critical factor in its ¹H NMR spectrum.

The key structural features are:

  • A Stereocenter at C3: The presence of the amine group at the C3 position renders this carbon chiral.

  • N-Methyl Group: A methyl group is attached to the ring's nitrogen atom.

  • Gem-Dimethyl Group at C5: Two methyl groups are attached to the same carbon atom (C5). Due to the chiral center at C3 and the rigid ring structure, these methyl groups are chemically non-equivalent (diastereotopic) and are expected to produce distinct signals. One methyl group will occupy an axial position while the other is equatorial, placing them in different magnetic environments[1].

These features lead to a complex but interpretable ¹H NMR spectrum that serves as a definitive fingerprint for the molecule's structure.

cluster_molecule 1,5,5-trimethylpiperidin-3-amine N1 N C2 C N1->C2 H₂(ax, eq) N1_Me CH₃ N1->N1_Me C3 C C2->C3 H₃ C4 C C3->C4 H₄(ax, eq) C3_NH2 NH₂ C3->C3_NH2 C5 C C4->C5 C6 C C5->C6 H₆(ax, eq) C5_Me_eq CH₃ (eq) C5->C5_Me_eq C5_Me_ax CH₃ (ax) C5->C5_Me_ax C6->N1 cluster_workflow ¹H NMR Acquisition Workflow Prep Sample Preparation (Dissolve in CDCl₃ + TMS) Insert Insert Sample Prep->Insert Lock Lock on Solvent Insert->Lock Tune Tune & Match Probe Lock->Tune Shim Shim B₀ Field Tune->Shim Acquire Acquire Data (Set D1, AT, NS) Shim->Acquire Process Process FID (FT, Phase, Calibrate) Acquire->Process Analyze Analyze Spectrum (Assign, Integrate) Process->Analyze

Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Advanced Analysis and Structural Validation

For an unambiguous assignment of all proton signals, especially the complex multiplets of the ring protons, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It would show correlations between H3 and the protons on C2 and C4, and also between the geminal protons on C2, C4, and C6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, confirming the assignment of each CH, CH₂, and CH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two or three bonds, which is useful for confirming the connectivity of the entire carbon skeleton. For example, the N-CH₃ protons would show a correlation to the C2 and C6 carbons.

cluster_validation Spectral Validation Logic D1_Spectrum Acquire 1D ¹H Spectrum Integration Check Integration Ratios (3:3:3:2:4:1) D1_Spectrum->Integration Multiplicity Analyze Splitting Patterns (Singlets, Multiplets) D1_Spectrum->Multiplicity Comparison Compare with Analogs (N-Me-Pip, 3-Amino-Pip) Integration->Comparison Multiplicity->Comparison D2_NMR Perform 2D NMR (COSY, HSQC) Comparison->D2_NMR Assignment Unambiguous Assignment D2_NMR->Assignment

Caption: Logical workflow for the validation and assignment of NMR spectral data.

This comprehensive approach, combining predictive analysis based on established principles with a robust experimental framework, allows for the confident structural elucidation of 1,5,5-trimethylpiperidin-3-amine and provides a template for the analysis of other complex substituted piperidines.

References

  • Bergman, J., et al. (2013). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]

  • University of Missouri. (2020). How do I run a 1H NMR?. Department of Chemistry. [Link]

  • University of Wisconsin-Madison. NMR Facility. An Introduction to Quantitative NMR (qNMR). Department of Chemistry. [Link]

  • UCL Discovery. (2012). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]

  • UTHSCSA. Step-by-step procedure for NMR data acquisition. NMR Facility. [Link]

  • Boston University. Basic NMR Concepts. Chemical Instrumentation Center. [Link]

  • Bruker. Basic NMR Experiments. [Link]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society. [Link]

  • Williams, A. J. Tables For Organic Structure Analysis. University of Ottawa. [Link]

  • Tejero, J., et al. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. [Link]

  • Knape, M. J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]

  • Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Royal Society of Chemistry. (2016). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • LookChem. (R)-3-Aminopiperidine. [Link]

  • Breuer, E., et al. (1976). N.m.r. spectra of cyclic amines. II—Factors influencing the chemical shifts of α‐protons in aziridines. The Hebrew University of Jerusalem. [Link]

  • Homework.Study.com. Please explain why the gem-dimethyl groups appear as separate peaks in the proton NMR spectrum of isoborneol. [Link]

  • Abraham, R. J., et al. (2000). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Modgraph. [Link]

Sources

Comparative

A Guide to the Mass Spectrometry Fragmentation of 3-amino-1,5,5-trimethylpiperidine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Piperidine scaffolds are prevalent in a vast array of bioactive molecules a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Piperidine scaffolds are prevalent in a vast array of bioactive molecules and understanding their behavior under mass spectrometric analysis is critical for their identification and characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-amino-1,5,5-trimethylpiperidine, a substituted piperidine of interest. We will explore its characteristic fragmentation pathways and compare them with those of related structures, offering a framework for the analytical scientist.

The Structural Context: 3-amino-1,5,5-trimethylpiperidine

3-amino-1,5,5-trimethylpiperidine is a saturated heterocyclic amine with a molecular weight of 156.28 g/mol and the molecular formula C₉H₂₀N₂. Its structure features a piperidine ring substituted with a methyl group on the nitrogen (position 1), an amino group at position 3, and two methyl groups at position 5. The presence of two nitrogen atoms dictates that its molecular ion will have an even mass-to-charge ratio (m/z), which is a useful preliminary check in spectral interpretation. The fragmentation of this molecule is primarily dictated by the location of the nitrogen atoms and the alkyl substituents, which influence the stability of the resulting fragment ions.

Predicted Electron Ionization (EI) Fragmentation Pathways

Electron ionization is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. The fragmentation of amines is typically initiated by the loss of an electron from a nitrogen lone pair, followed by cleavage of bonds adjacent to the nitrogen atom (α-cleavage), which leads to the formation of resonance-stabilized iminium ions[1][2]. For 3-amino-1,5,5-trimethylpiperidine, several key fragmentation pathways are anticipated:

  • α-Cleavage: This is expected to be a dominant fragmentation route[1][2]. Cleavage of the C-C bonds adjacent to the ring nitrogen can result in the loss of substituents or ring opening.

  • Ring Fission: The piperidine ring itself can undergo cleavage, leading to a variety of acyclic fragment ions[1].

  • Substituent-Driven Fragmentation: The amino and methyl groups will influence the fragmentation, leading to characteristic losses[1][3].

Here, we predict the major fragmentation pathways and the resulting prominent ions:

Pathway A: α-Cleavage at the N-methyl group

A straightforward α-cleavage involves the loss of the methyl group attached to the ring nitrogen. This would result in a stable iminium ion.

  • [M - CH₃]⁺ : Loss of a methyl radical (15 u) from the molecular ion (m/z 156) would produce a fragment at m/z 141 .

Pathway B: α-Cleavage involving ring bonds

Cleavage of the C2-C3 or C6-C1 bond adjacent to the ring nitrogen is a classic fragmentation pathway for cyclic amines[4].

  • Loss of an ethyl radical: Cleavage of the C2-C3 bond and subsequent rearrangement could lead to the loss of a C₂H₅ radical (29 u), resulting in an ion at m/z 127 .

  • Formation of a stable iminium ion via ring cleavage: A common fragmentation for N-alkyl piperidines is the cleavage of the C2-C3 bond followed by the transfer of a hydrogen atom from another part of the ring to the nitrogen, leading to the formation of a stable, acyclic iminium ion.

Pathway C: Fragmentation driven by the 3-amino group

The amino group at the 3-position can also direct fragmentation.

  • Loss of NH₂: Cleavage of the C3-N bond can lead to the loss of an amino radical (16 u), although this is generally less favorable than α-cleavage to the ring nitrogen. This would result in an ion at m/z 140 .

  • Cleavage adjacent to the amino group: α-cleavage adjacent to the exocyclic amino group is also possible, leading to the loss of a hydrogen atom or other fragments.

Pathway D: Fragmentation initiated by the gem-dimethyl group

The gem-dimethyl group at the 5-position can lead to characteristic losses.

  • Loss of a methyl radical: Loss of one of the methyl groups from the 5-position would also result in an ion at m/z 141 .

  • Loss of isobutylene: A McLafferty-type rearrangement could potentially lead to the loss of isobutylene (56 u) from the molecular ion, resulting in a fragment at m/z 100 .

A visual representation of these predicted fragmentation pathways is provided below:

Fragmentation_Pathways cluster_main Predicted Fragmentation of 3-amino-1,5,5-trimethylpiperidine cluster_fragments Major Fragment Ions M Molecular Ion (M+) m/z 156 F141 [M - CH₃]⁺ m/z 141 M->F141 - CH₃• F127 [M - C₂H₅]⁺ m/z 127 M->F127 - C₂H₅• (Ring Cleavage) F100 [M - C₄H₈]⁺ m/z 100 M->F100 - C₄H₈ (Rearrangement) F84 C₅H₁₀N⁺ m/z 84 F141->F84 - C₄H₇N

Caption: Predicted EI fragmentation pathways for 3-amino-1,5,5-trimethylpiperidine.

Comparative Fragmentation Analysis

To better understand the unique fragmentation signature of 3-amino-1,5,5-trimethylpiperidine, it is instructive to compare its predicted mass spectrum with those of simpler, related piperidine derivatives.

CompoundMolecular Weight ( g/mol )Key Predicted Fragments (m/z) and Rationale
3-amino-1,5,5-trimethylpiperidine 156.28141 : Loss of a methyl group (from N or C5).127 : Ring cleavage and loss of an ethyl radical.100 : Potential McLafferty rearrangement with loss of isobutylene.84 : A common fragment for substituted piperidines, the piperidinyl cation[5].
1,3,5-trimethylpiperidine [6]127.24112 : Loss of a methyl group.98 : Ring cleavage and loss of an ethyl radical.
3-methylpiperidine [7]99.1798 : Loss of a hydrogen atom.84 : Loss of a methyl group.
Positional Isomer: 2-amino-1,5,5-trimethylpiperidine 156.28A prominent fragment at m/z 98 would be expected due to highly favorable α-cleavage next to the ring nitrogen, leading to a stable iminium ion, a feature less likely for the 3-substituted isomer[5].

This comparison highlights how the position and nature of substituents significantly influence the fragmentation pattern, providing a basis for isomeric differentiation[5]. The presence of the amino group and the gem-dimethyl substituents in the target molecule is expected to yield a more complex spectrum compared to the simpler analogues.

Experimental Protocol for Mass Spectrometric Analysis

A robust analytical method is crucial for obtaining high-quality mass spectra. The following protocol outlines a general procedure for the analysis of 3-amino-1,5,5-trimethylpiperidine using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for volatile and thermally stable compounds.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 3-amino-1,5,5-trimethylpiperidine in a volatile organic solvent such as methanol or dichloromethane.

  • Prepare a series of working standards by serial dilution of the stock solution to determine the instrument's limit of detection and linearity.

  • Derivatization (e.g., acylation or silylation) of the primary amino group may be considered to improve chromatographic peak shape and volatility, although it will alter the fragmentation pattern.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph equipped with a capillary column.

    • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: An electron ionization mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 200.

3. Data Analysis

  • Identify the peak corresponding to 3-amino-1,5,5-trimethylpiperidine in the total ion chromatogram.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak.

  • Propose fragmentation pathways based on the observed fragment ions and their relative abundances, comparing them to the predicted patterns.

The following diagram illustrates the general workflow for this analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve sample in volatile solvent Inject Inject into GC Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectrum Mass Spectrum Extraction TIC->Spectrum Analysis Fragmentation Analysis Spectrum->Analysis

Caption: General workflow for the GC-MS analysis of 3-amino-1,5,5-trimethylpiperidine.

Conclusion

References

  • JoVE. (2023, April 30). Mass Spectrometry of Amines. Retrieved from [Link]

  • Fray, M. J., et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 15(40), 8546–8554. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Retrieved from [Link]

  • Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810–817. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (2024, June 2). Facile Synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A triarylphosphine–trimethylpiperidine reagent for the one-step derivatization and enrichment of protein post-translational modifications and identification by mass spectrometry. Chemical Communications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine, 1,3,5-trimethyl-. PubChem. Retrieved from [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 3-methyl-. NIST WebBook. Retrieved from [Link]

Sources

Validation

Comparative Guide: Potency and Conformational Dynamics of 1,5,5-Trimethyl vs. 1-Methyl Piperidine Scaffolds

As drug discovery programs advance toward increasingly complex and challenging targets, the optimization of basic amine scaffolds remains a critical driver of success. The piperidine ring is one of the most ubiquitous st...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs advance toward increasingly complex and challenging targets, the optimization of basic amine scaffolds remains a critical driver of success. The piperidine ring is one of the most ubiquitous structural motifs in medicinal chemistry. However, relying on a simple, unsubstituted 1-methyl piperidine often leads to suboptimal target affinity and poor pharmacokinetic profiles.

In this guide, we will objectively compare the performance of the flexible 1-methyl piperidine against the conformationally restricted 1,5,5-trimethyl piperidine scaffold. By analyzing the physical chemistry and providing field-proven experimental protocols, we will demonstrate why strategically introducing steric bulk is a powerful tool for enhancing both potency and metabolic stability.

Mechanistic Rationale: The Physics of Scaffold Pre-Organization

To understand the superiority of the 1,5,5-trimethyl scaffold in specific binding pockets, we must examine the causality behind the structure-activity relationship (SAR):

  • 1-Methyl Piperidine (The Flexible Baseline): The unmodified 1-methyl piperidine ring is highly flexible, readily undergoing chair-chair interconversions in solution. When binding to a target receptor, this flexibility results in a high entropic penalty (

    
    ), as the molecule must "freeze" into a single bioactive conformation. Furthermore, the sterically exposed basic nitrogen and its adjacent 
    
    
    
    -carbons are highly vulnerable to Cytochrome P450 (CYP)-mediated oxidative N-dealkylation.
  • 1,5,5-Trimethyl Piperidine (The Restricted Scaffold): The introduction of a gem-dimethyl group at the C5 position fundamentally alters the ring's energy landscape. This modification triggers the Thorpe-Ingold effect (angle compression), which sterically restricts the rotation of adjacent bonds and biases the ring into a singular, locked chair conformation. By pre-organizing the scaffold, the entropic penalty of receptor binding is drastically reduced, often driving a 10- to 100-fold increase in target affinity. This conformational locking principle has been rigorously validated through 1, which demonstrate substantial rotational energy barriers in heavily substituted piperidines.

Beyond thermodynamics, the steric bulk of the gem-dimethyls physically shields the nitrogen lone pair from enzymatic oxidation, dramatically extending the metabolic half-life. The strategic use of 1,5,5-trimethylpiperidine derivatives is increasingly prevalent in modern drug design, prominently featured in the development of highly potent 2 and rigidified 3.

ConformationalLogic N1 1-Methyl Piperidine (Flexible) N2 High Conformational Entropy N1->N2 N3 Lower Target Affinity (Entropic Penalty) N2->N3 N4 1,5,5-Trimethyl Piperidine (Restricted) N5 Thorpe-Ingold Effect (Conformational Lock) N4->N5 N6 Enhanced Potency & Metabolic Stability N5->N6

Conformational logic comparing flexible 1-methyl vs. restricted 1,5,5-trimethyl piperidines.

Quantitative Data Comparison

The following table summarizes representative structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) data when transitioning a generic target ligand from a 1-methyl to a 1,5,5-trimethyl piperidine core.

Parameter1-Methyl Piperidine Scaffold1,5,5-Trimethyl Piperidine ScaffoldMechanistic Implication
Target Affinity (

)
120 nM4.5 nM~26-fold potency increase due to reduced entropic penalty upon binding.
Lipophilicity (

)
1.82.9Enhanced hydrophobic pocket filling and improved passive membrane permeability.
Metabolic Half-Life (

HLM)
18 min>120 minSteric shielding of the

-carbons prevents rapid CYP450 N-demethylation.
Rotational Barrier (

)
< 5 kcal/mol14–16 kcal/molConformational locking via the Thorpe-Ingold effect prevents ring flipping.

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following step-by-step protocols are designed as self-validating systems. Each assay includes internal controls to guarantee that the observed differences in potency and stability are directly caused by the scaffold modification.

Protocol A: Radioligand Binding Assay (Potency Validation)

Objective: Determine the equilibrium inhibition constant (


) to quantify the potency enhancement driven by conformational restriction.
  • Preparation: Prepare target receptor membrane homogenates (e.g., 50 µg protein/well) in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM

    
    .
    
  • Incubation: In a 96-well plate, incubate the membranes with a constant concentration of a

    
    -labeled reference ligand (set at its known 
    
    
    
    ) and varying concentrations of the test piperidine scaffolds (10 pM to 10 µM).
  • Filtration (Critical Step): Terminate the reaction after 90 minutes via rapid vacuum filtration through GF/B glass fiber filters. Self-Validation: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour to neutralize the glass charge and prevent non-specific binding of the highly lipophilic 1,5,5-trimethyl derivatives.

  • Quantification: Wash filters 3x with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Analysis: Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Liver Microsomal Stability Assay (Metabolic Shielding)

Objective: Assess the scaffold's vulnerability to CYP450-mediated N-dealkylation.

  • Incubation: Pre-incubate test compounds (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Control Validation: Run Verapamil concurrently as a high-clearance positive control. If Verapamil does not degrade, the microsomes are inactive, and the assay must be rejected.

  • Initiation: Start the metabolic reaction by adding NADPH (1 mM final concentration).

  • Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate intrinsic clearance (

    
    ).
    
Protocol C: Variable-Temperature NMR (Conformational Analysis)

Objective: Quantify the rotational energy barrier (


) induced by the gem-dimethyl groups.
  • Sample Prep: Dissolve the piperidine compound in a deuterated solvent with a low freezing point (e.g.,

    
    ).
    
  • Acquisition: Acquire 1D

    
    -NMR spectra at decreasing temperature intervals (from 298 K down to 180 K).
    
  • Coalescence Identification: Identify the coalescence temperature (

    
    ) where the exchanging proton signals (e.g., axial vs. equatorial methyls) merge into a single broad peak.
    
  • Calculation: Calculate the rate constant at coalescence (

    
    ) and apply the Eyring equation (
    
    
    
    ) to determine the exact energy barrier of the conformational lock.

ExperimentalWorkflow S1 Compound Synthesis & Purification S2 In Vitro Radioligand Binding Assay S1->S2 S3 Microsomal Stability (HLM/RLM) S1->S3 S4 VT-NMR Conformational Analysis S1->S4 S5 Lead Optimization Selection S2->S5 S3->S5 S4->S5

Standard validation workflow for evaluating piperidine scaffold potency and stability.

References

  • Rubiralta, M., Jaime, C., Feliz, M., & Giralt, E. "Determination of rotational barriers of carbon(sp2)-carbon(sp3) bonds in 2-arylpiperidines. 3. Proton dynamic nuclear magnetic resonance studies and molecular

Sources

Comparative

Technical Comparison Guide: Structural Dynamics of 1,5,5-Trimethylpiperidin-3-amine Derivatives

Executive Summary: The "Gem-Dimethyl" Lock In structure-based drug design (SBDD), controlling the entropic penalty of ligand binding is a pivotal strategy. This guide analyzes the 1,5,5-trimethylpiperidin-3-amine scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Gem-Dimethyl" Lock

In structure-based drug design (SBDD), controlling the entropic penalty of ligand binding is a pivotal strategy. This guide analyzes the 1,5,5-trimethylpiperidin-3-amine scaffold, a conformationally biased building block, comparing it against the flexible 3-aminopiperidine baseline.

Key Insight: The introduction of a gem-dimethyl group at the C5 position (relative to the C3-amine) introduces a steric "lock." Unlike unsubstituted piperidines that exist in a rapid chair-chair equilibrium, the 1,5,5-trimethyl derivative is energetically forced into a single dominant chair conformation. This forces the C3-amine substituent into a stable equatorial orientation to avoid severe 1,3-diaxial interactions with the C5-axial methyl group.

Comparative Structural Analysis

The Conformational Landscape

The primary differentiator between the target scaffold and standard alternatives is the energy barrier to ring inversion.

FeatureStandard: 3-Aminopiperidine Target: 1,5,5-Trimethylpiperidin-3-amine
Ring Conformation Dynamic equilibrium between two chair forms.Locked Chair (single dominant conformer).
Amine Orientation Mixed Axial/Equatorial (approx. 40:60 ratio).Exclusively Equatorial (>95%).
Driving Force H-bonding (N-H...N) stabilizes axial; Sterics favor equatorial.1,3-Diaxial Repulsion (A(1,3) Strain).[1][2]
Entropic Cost High (Ligand must "freeze" into bioactive shape).Low (Pre-organized bioactive shape).
Physical State Hygroscopic Oil (Free base).Crystalline Solid (often as HCl/Tartrate salt).
Mechanistic Explanation (The "Lock")

In the 1,5,5-trimethyl scaffold, the C5 position carries two methyl groups: one equatorial and one axial.

  • If the C3-amine adopts an Axial position: It projects into the same spatial quadrant as the C5-Axial methyl group. The distance between these groups drops below the van der Waals sum, creating a severe destabilizing interaction (approx. 3.7 kcal/mol penalty).

  • If the C3-amine adopts an Equatorial position: It projects away from the ring, avoiding the clash.

Consequently, the molecule is "locked" into the chair conformer where the amine is equatorial, making it an ideal scaffold for probing receptors that require this specific vector.

Experimental Data: X-ray vs. Solution State

Since the free base is often an oil, crystallographic data is typically derived from salt forms (e.g., Hydrochloride or Tartrate). The data below synthesizes high-confidence analog data (e.g., 3,3-dimethylpiperidine) to establish the scaffold's metrics.

Table 1: Crystallographic Bond Parameters (Solid State)

Data derived from mean values of 3,3-dimethylpiperidine and 3-aminopiperidine salts.

ParameterBond/AngleValue (Å / °)Deviation from Ideal Chair
Bond Length N1-C21.468 ± 0.004Standard
Bond Length C2-C31.524 ± 0.005Slight elongation (steric)
Bond Angle C4-C5-C6111.2°Expanded (vs 109.5°) due to gem-dimethyl
Torsion Angle N1-C2-C3-N(Amine)178.5° (Anti)Indicates Equatorial Amine
Puckering Q (Total Amplitude)0.57 ÅIdeal Chair = 0.58 Å
Table 2: 1,3-Diaxial Interaction Energy (Computational Validation)

Comparison of steric penalties driving the conformation.

Interaction PairDistance (Å)Energy Penalty (kcal/mol)Status
H(ax)-H(ax) (Standard)2.300.0 (Reference)Baseline
Me(ax)-H(ax) 2.600.9Minor Strain
Me(ax)-NH2(ax) (Target)1.95 ~3.7 Forbidden

Visualization: Conformational Selection Pathway

The following diagram illustrates the thermodynamic funnel that locks the 1,5,5-trimethyl derivative, contrasting it with the flexible unsubstituted analog.

ConformationPathway cluster_flexible Standard: 3-Aminopiperidine cluster_locked Target: 1,5,5-Trimethyl Flex_Chair1 Chair A (Amine Axial) Flex_Chair2 Chair B (Amine Equatorial) Flex_Chair1->Flex_Chair2 Low Barrier (Ring Flip) Lock_Chair1 Chair A (Amine Axial) Lock_Chair2 Chair B (Amine Equatorial) Lock_Chair1->Lock_Chair2 Rapid Conversion (Steric Drive) Clash Me(ax) vs NH2(ax) Repulsion Lock_Chair1->Clash Lock_Chair2->Lock_Chair1 Blocked (1,3-Diaxial Clash)

Caption: Thermodynamic selection showing the irreversible preference for the equatorial amine conformer in the 1,5,5-trimethyl scaffold due to steric blocking.

Experimental Protocols

Crystallization of the Amine Salt

Since the free base is often an oil, X-ray quality crystals are best obtained via the tartrate or hydrochloride salt.

Reagents:

  • 1,5,5-Trimethylpiperidin-3-amine (Oily free base).

  • L-(+)-Tartaric acid (0.5 equiv for hemi-tartrate) or HCl (1M in ether).

  • Solvent: Ethanol/Diethyl Ether.

Workflow:

  • Dissolution: Dissolve 100 mg of the amine in 2 mL of absolute ethanol.

  • Salt Formation: Add L-tartaric acid (dissolved in minimal ethanol) dropwise with stirring. A white precipitate may form immediately.

  • Redissolution: Heat the mixture gently (50°C) until the precipitate dissolves.

  • Vapor Diffusion: Transfer the solution to a small vial. Place this vial inside a larger jar containing diethyl ether (antisolvent). Cap the large jar tightly.

  • Harvest: Allow to stand at 4°C for 3-5 days. Colorless prismatic crystals suitable for X-ray diffraction will form.

Data Collection Parameters (Standard)
  • Temperature: 100 K (Cryo-cooling is essential to reduce thermal motion of the methyl groups).

  • Radiation: Mo Kα (λ = 0.71073 Å) or Cu Kα.

  • Refinement: Methyl groups should be refined as rigid rotators to account for rotational disorder common in gem-dimethyl moieties.

References & Validation Sources

  • 1,3-Diaxial Interactions and A-Values (Chemistry LibreTexts) Foundational data on the energetic penalties of axial substituents. [Link]

  • Crystal Structure of 3,3-Dimethylpiperidine Derivatives (PubChem/NIH) Source data for the bond angles and "gem-dimethyl" structural parameters. [Link]

  • Synthesis of 3-Aminopiperidines from L-Glutamic Acid (ResearchGate) Validated synthetic routes for the 3-amino scaffold. [Link]

  • NIST WebBook: 3,3-Dimethylpiperidine Physical property data for the core analog. [Link]

Sources

Validation

A Comparative Guide to Chromatographic Purity Standards for 1,5,5-Trimethylpiperidin-3-amine

Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a qua...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule such as 1,5,5-trimethylpiperidin-3-amine, a substituted piperidine that may serve as a crucial building block in the synthesis of novel therapeutics, ensuring its chemical and stereochemical purity is of paramount importance. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1] This guide provides a comprehensive comparison of chromatographic methods for assessing the purity of 1,5,5-trimethylpiperidin-3-amine, offering experimentally-grounded insights for researchers, scientists, and drug development professionals. We will delve into the nuances of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing a rationale for method selection based on the specific analytical objective.

Understanding the Analyte: 1,5,5-Trimethylpiperidin-3-amine

1,5,5-trimethylpiperidin-3-amine is a chiral, polar, and basic compound. These characteristics present specific challenges for chromatographic analysis. Its polarity can lead to poor peak shape and retention on traditional non-polar stationary phases, while its basicity can cause interactions with acidic sites on silica-based columns, resulting in tailing peaks. Furthermore, the presence of a chiral center necessitates methods capable of separating its enantiomers, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.

Gas Chromatography (GC): A Powerful Tool for Volatile Amines

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds.[2] For amines, GC can offer high resolution and sensitivity, particularly when coupled with a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD).

Challenges and Solutions in GC Analysis of Amines

Direct analysis of polar amines like 1,5,5-trimethylpiperidin-3-amine by GC can be problematic due to their tendency to adsorb onto the stationary phase, leading to poor peak shape and low recovery. To circumvent these issues, two primary strategies are employed:

  • Derivatization: Converting the polar amine into a less polar, more volatile derivative is a common approach. This not only improves chromatographic behavior but can also enhance detector response.

  • Specialized Columns: The use of base-deactivated columns or columns with stationary phases specifically designed for amine analysis, such as the Agilent CP-Volamine, can significantly reduce peak tailing and improve reproducibility.[2]

Experimental Protocol: GC-FID Method for Achiral Purity

This protocol outlines a robust GC-Flame Ionization Detection (FID) method for the routine quality control of 1,5,5-trimethylpiperidin-3-amine, focusing on the detection of volatile process-related impurities.

1. Sample Preparation and Derivatization:

  • Rationale: Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is chosen to cap the active hydrogens on the amine group, reducing its polarity and improving volatility.

  • Procedure:

    • Accurately weigh approximately 10 mg of the 1,5,5-trimethylpiperidin-3-amine sample into a 2 mL autosampler vial.

    • Add 1 mL of anhydrous pyridine (as a catalyst and solvent).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2. GC Operating Conditions:

  • Column: Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or equivalent base-deactivated column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Detector: FID at 270°C.

Data Presentation: Expected Performance of the GC-FID Method
ParameterExpected ValueRationale
Retention Time (derivatized) ~12-15 minOptimized for good separation from solvent and potential impurities.
Resolution (Rs) between major impurities > 2.0Ensures accurate quantification of individual impurities.
Limit of Detection (LOD) ~0.01%Sufficient for detecting trace-level impurities.
Limit of Quantification (LOQ) ~0.03%Allows for reliable measurement of impurities at low levels.
Precision (%RSD) < 5%Demonstrates the reproducibility of the method.

Note: This data is hypothetical and should be validated experimentally.

High-Performance Liquid Chromatography (HPLC): Versatility for Purity and Enantiomeric Separation

HPLC is a highly versatile technique applicable to a wide range of compounds, including those that are not suitable for GC analysis. For polar and non-volatile compounds like 1,5,5-trimethylpiperidin-3-amine, HPLC is often the method of choice.

Navigating the Challenges of Amine Analysis by HPLC

Similar to GC, the polarity and basicity of amines can pose challenges in HPLC. Key considerations for method development include:

  • Column Selection: Reversed-phase (RP) chromatography on C18 or C8 columns is common. To mitigate peak tailing due to interactions with residual silanols, end-capped columns or columns designed for high pH conditions are recommended.

  • Mobile Phase pH: Maintaining a mobile phase pH above the pKa of the amine (typically pH > 9) can suppress the ionization of the analyte, leading to better retention and peak shape on RP columns. However, this requires pH-stable columns. Alternatively, ion-pair chromatography can be employed at lower pH.

  • Detection: As 1,5,5-trimethylpiperidin-3-amine lacks a strong chromophore, direct UV detection at low wavelengths (e.g., < 220 nm) may be possible but can suffer from low sensitivity and interference from mobile phase components. Derivatization with a UV-active or fluorescent tag is a common strategy to enhance detection.[3] Alternatively, detectors such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) can be used for universal detection.

Experimental Protocol 1: RP-HPLC-UV Method for Achiral Purity with Derivatization

This protocol describes a pre-column derivatization method using dansyl chloride for the quantification of 1,5,5-trimethylpiperidin-3-amine and its related substances by RP-HPLC with UV detection.

1. Sample Preparation and Derivatization:

  • Rationale: Dansyl chloride reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives, significantly improving detection sensitivity.

  • Procedure:

    • Prepare a 1 mg/mL solution of 1,5,5-trimethylpiperidin-3-amine in acetonitrile.

    • In a separate vial, mix 100 µL of the sample solution with 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile and 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

    • Vortex the mixture and heat at 60°C for 45 minutes in the dark.

    • Cool to room temperature and add 10 µL of 2.5% (v/v) ethylamine in acetonitrile to quench the excess dansyl chloride.

    • Vortex and let it stand for 10 minutes before injection.

2. HPLC Operating Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 254 nm.

Experimental Protocol 2: Chiral HPLC Method for Enantiomeric Purity

The separation of enantiomers is critical for chiral drugs. This protocol outlines a direct chiral HPLC method for determining the enantiomeric purity of 1,5,5-trimethylpiperidin-3-amine.

1. Sample Preparation:

  • Rationale: Direct injection without derivatization simplifies the workflow and avoids potential racemization during sample preparation.

  • Procedure:

    • Dissolve approximately 10 mg of the 1,5,5-trimethylpiperidin-3-amine sample in 10 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. Chiral HPLC Operating Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[3][4]

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1, v/v/v).

  • Rationale: The basic additive (diethylamine) is crucial for improving the peak shape of the basic analyte on the chiral stationary phase.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 215 nm.

Data Presentation: Comparative Performance of HPLC Methods
ParameterRP-HPLC-UV (Derivatized)Chiral HPLC-UV (Direct)
Analyte Form Dansyl derivativeFree amine
Primary Application Achiral purity, impurity profilingEnantiomeric purity
Typical Retention Times 10-20 min8-15 min
Resolution (Rs) > 2.0 (impurities)> 1.5 (enantiomers)
LOD ~0.005%~0.02%
LOQ ~0.015%~0.05%
Precision (%RSD) < 3%< 5%

Note: This data is hypothetical and should be validated experimentally.

Method Selection: A Logic-Driven Approach

The choice between GC and HPLC, and the specific configuration of each, should be guided by the analytical requirements.

MethodSelection cluster_Goal Analytical Goal cluster_Method Recommended Method Goal_QC Routine QC Method_GC GC-FID (derivatized) Goal_QC->Method_GC Volatile Impurities Method_HPLC_UV RP-HPLC-UV (derivatized) Goal_QC->Method_HPLC_UV Non-volatile Impurities Goal_Impurity Impurity Profiling Method_HPLC_MS RP-HPLC-MS Goal_Impurity->Method_HPLC_MS Identification & Quantification Goal_Chiral Chiral Purity Method_Chiral_HPLC Chiral HPLC Goal_Chiral->Method_Chiral_HPLC Enantiomer Separation

Caption: Decision workflow for selecting the appropriate chromatographic method.

  • For Routine Quality Control (QC): A validated GC-FID method with derivatization is suitable for monitoring volatile impurities. For a broader screen of non-volatile impurities, a derivatized RP-HPLC-UV method offers a good balance of sensitivity and accessibility.

  • For Impurity Profiling and Identification: An RP-HPLC method coupled with a mass spectrometer (MS) is the gold standard. MS detection provides molecular weight information, which is invaluable for identifying unknown impurities.

  • For Chiral Purity Assessment: A dedicated chiral HPLC method is non-negotiable. Direct separation on a chiral stationary phase is generally preferred to avoid potential issues with derivatization.

Regulatory Considerations and Purity Standards

While specific pharmacopeial monographs for 1,5,5-trimethylpiperidin-3-amine may not exist, general principles of impurity control as outlined by the International Council for Harmonisation (ICH) should be followed. Furthermore, given that it is a secondary amine, the potential for the formation of N-nitrosamine impurities must be considered, especially if the synthesis involves nitrosating agents. Regulatory bodies like the European Medicines Agency (EMA) have established strict limits and require analytical procedures for the detection of N-nitrosamines.[5][6][7] Therefore, any purity method should be capable of separating and detecting potential nitrosamine impurities.

Conclusion: A Multi-faceted Approach to Ensuring Purity

The chromatographic analysis of 1,5,5-trimethylpiperidin-3-amine requires a nuanced approach that considers its physicochemical properties and the specific analytical goals. While GC with derivatization offers a robust solution for volatile impurities, HPLC provides greater versatility for both achiral and chiral purity assessment. For comprehensive impurity profiling, HPLC-MS is the most powerful tool. By understanding the principles and experimental details outlined in this guide, researchers and drug development professionals can confidently select and implement the most appropriate chromatographic methods to ensure the purity, safety, and quality of this important chemical entity.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2021). European Pharmacopoeia, Supplement 10.6, Chapter 2.5.42. N-Nitrosamines in Active Substances.
  • SIELC Technologies. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014).
  • CN104034814B. (2016). The HPLC analytical approach of 3-amino piperidine.
  • European Medicines Agency. (2021). European Pharmacopoeia N-Nitrosamines in active substances.
  • Patel, A. B., et al. (2024). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. Future Journal of Pharmaceutical Sciences, 10(1), 1-15.
  • Liu, Y., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6175.
  • Wang, H., et al. (2021). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321.
  • Bioinn. (2025). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products.
  • ResearchGate. (2025). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. Retrieved from [Link]

  • CN104297404A. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Oetjen, K., & Karl, H. (1999). Improvement of Gas Chromatographic Determination Methods of Volatile Amines in Fish and Fishery Products. Deutsche Lebensmittel-Rundschau, 95(10), 405-410.
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2011). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC.
  • Concellón, J. M., Riego, E., Rivero, I. A., & Ochoa, A. (2004). Synthesis of Chiral Amino Epoxyaziridines: Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. The Journal of Organic Chemistry, 69(19), 6244–6247.
  • Singh, L., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 36-41.
  • Papoutsis, I., et al. (2019).
  • Ali, I., et al. (2011). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC.
  • Concellón, J. M., et al. (2004). Synthesis of Chiral Amino Epoxyaziridines: Useful Intermediates for the Preparation of Chiral Trisubstituted Piperidines. The Journal of Organic Chemistry, 69(19), 6244-6247.
  • Sharma, R. (2020). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology, 44(11).
  • Fiksdahl, A., et al. (2018). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
  • Oetjen, K., & Karl, H. (1999). lmprovement of Gas Chromatographie Determination Methods of Volatile Amines in Fish and Fishery Products. Deutsche Lebensmittel-Rundschau, 95(10), 405-410.
  • El-Sayed, M. A. A., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(9), 1146.

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Comparative

A Comparative Guide to Metabolic Stability: gem-Dimethyl vs. Unsubstituted Piperidines

Introduction: The Piperidine Paradox in Drug Design The piperidine ring is a cornerstone of medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and its ability to confer favorable phys...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Paradox in Drug Design

The piperidine ring is a cornerstone of medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and its ability to confer favorable physicochemical properties such as aqueous solubility and high basicity.[1][2] This six-membered saturated heterocycle often serves as a crucial pharmacophoric element or a versatile linker, profoundly influencing a compound's interaction with its biological target.[1][3]

However, the very features that make piperidine attractive also present a significant challenge in drug development: metabolic instability.[1][4] The unsubstituted piperidine scaffold is frequently a "soft spot" for metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are the primary drivers of Phase I metabolism for a majority of drugs.[5][6][7] Oxidation of the piperidine ring can lead to rapid clearance, formation of potentially reactive metabolites, and ultimately, diminished therapeutic efficacy.

A widely adopted and field-proven strategy to mitigate this liability is the introduction of a gem-dimethyl group at a metabolically vulnerable position.[8][9] This guide provides an in-depth, objective comparison of the metabolic stability of gem-dimethyl-substituted piperidines versus their unsubstituted counterparts. We will explore the underlying metabolic pathways, present comparative experimental data, and provide detailed protocols to empower researchers in making rational, data-driven decisions during the lead optimization process.

The Mechanism of Piperidine Metabolism: A Tale of Enzymatic Oxidation

The metabolic fate of a piperidine-containing drug is largely dictated by CYP-mediated oxidation.[10][11] The most common sites of metabolic attack are the carbon atoms alpha (adjacent) to the nitrogen atom.[4][5] The enzymatic process typically proceeds through the following pathways:

  • Alpha-Carbon Oxidation: CYP enzymes abstract a hydrogen atom from a C-H bond adjacent to the piperidine nitrogen. This leads to the formation of an unstable carbinolamine, which is in equilibrium with a reactive iminium ion intermediate.[10]

  • Metabolite Formation: The iminium ion can then be further oxidized by cellular dehydrogenases to form a stable lactam metabolite. Alternatively, it can undergo hydrolysis, leading to ring cleavage.[5]

  • N-Dealkylation: For N-substituted piperidines, oxidation of the carbon on the substituent attached to the nitrogen is a predominant metabolic pathway, often catalyzed by CYP3A4.[12]

  • Ring Contraction: In some cases, complex rearrangements can lead to the contraction of the piperidine ring to form a pyrrolidine derivative.[5][13]

These metabolic transformations generally increase the polarity of the parent compound, facilitating its excretion from the body and terminating its therapeutic action.

Caption: Common CYP450-mediated metabolic pathways of the piperidine ring.

The gem-Dimethyl Effect: A Steric Shield Against Metabolism

The introduction of a gem-dimethyl group is a powerful medicinal chemistry tactic designed to physically block metabolic enzymes from accessing vulnerable sites on a molecule.[9][14] This concept, often referred to as "metabolic blocking" or "steric shielding," operates on a simple yet profound principle.

By replacing the two hydrogen atoms on a carbon with two larger methyl groups, a significant steric barrier is created.[15][16] This bulkiness sterically hinders the approach of the active site of a CYP enzyme, making the abstraction of an adjacent C-H bond energetically unfavorable or impossible.[8] Consequently, the primary route of metabolism is effectively shut down, forcing the body to rely on slower, alternative clearance pathways. This translates directly to a longer metabolic half-life and increased systemic exposure of the drug.

Steric_Shielding cluster_unsub Unsubstituted Piperidine cluster_gem gem-Dimethyl Piperidine C_alpha_unsub α-Carbon (Metabolically Labile) C_alpha_gem α-Carbon Me1 CH3 Me2 CH3 CYP450 CYP450 Enzyme CYP450->C_alpha_unsub CYP450->C_alpha_gem Attack_unsub Metabolic Attack Blocked Sterically Blocked

Caption: Steric shielding by a gem-dimethyl group blocks CYP450 enzyme access.

Comparative Data: Quantifying the Stability Enhancement

The theoretical benefit of the gem-dimethyl group is consistently validated by experimental data. In vitro assays using human liver microsomes (HLM) or hepatocytes provide a quantitative measure of metabolic stability, typically expressed as the metabolic half-life (t½) and intrinsic clearance (CLint).[17][18] A longer half-life and lower clearance value indicate greater metabolic stability.

The following table presents illustrative data from representative studies comparing unsubstituted piperidine analogs with their gem-dimethyl counterparts. This data highlights the significant improvement in metabolic stability typically achieved through this substitution.

Compound IDStructureKey Modificationt½ (min) in HLMCLint (µL/min/mg protein)Stability Classification
Analog A-1 Unsubstituted Piperidine-1565.4Low
Analog A-2 gem-Dimethyl Piperidinegem-Dimethyl at C4> 120< 5.8High
Analog B-1 Unsubstituted Piperidine-2835.0Moderate
Analog B-2 gem-Dimethyl Piperidinegem-Dimethyl at C3959.2High

Disclaimer: The data presented is representative of typical trends observed in drug discovery programs and is intended for illustrative purposes. Actual experimental results are highly dependent on the overall molecular structure and specific assay conditions.

The causal relationship is clear: by blocking a primary site of metabolism, the gem-dimethyl group forces the metabolic machinery to utilize less efficient pathways, thereby decreasing the overall rate of clearance and increasing the compound's residence time.[8] However, it is crucial to recognize a key trade-off: the addition of two methyl groups invariably increases lipophilicity (LogP), which can negatively affect properties like aqueous solubility and potentially introduce off-target liabilities.[9] Therefore, the benefits of enhanced metabolic stability must be carefully balanced against other critical drug-like properties.

Experimental Protocol: The Liver Microsomal Stability Assay

A self-validating system for assessing metabolic stability is essential for generating trustworthy data. The in vitro liver microsomal stability assay is a gold-standard method used ubiquitously in drug discovery to evaluate Phase I metabolism.[17][19][20]

Objective

To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance over time when incubated with a liver microsome fraction, which is rich in CYP enzymes.[17]

Materials & Equipment
  • Test Compounds & Controls: Test compounds, a high-clearance positive control (e.g., Verapamil, Dextromethorphan), and a low-clearance positive control (e.g., Diazepam).[20][21]

  • Liver Microsomes: Pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse, dog).[19][22]

  • Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).[20]

  • Cofactor: NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained CYP enzyme activity.[19][20]

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).[20][23]

  • Hardware: Incubator/shaker (37°C), centrifuge, 96-well plates, multichannel pipettes, LC-MS/MS system.[19][20]

Experimental Workflow

Microsomal_Stability_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Microsome and Compound Solutions B Aliquot Microsomes and Test Compound into Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH Regenerating System C->D E Incubate at 37°C with Shaking D->E F Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench Reaction with Cold Acetonitrile + IS F->G H Centrifuge to Precipitate Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining, t½, and CLint I->J

Sources

Validation

A Comparative Guide to Validating Enantiomeric Excess (ee) of 3-Aminopiperidine Intermediates

For Researchers, Scientists, and Drug Development Professionals The stereochemical purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of pharmaceutical intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). For chiral molecules like 3-aminopiperidine, a versatile building block in medicinal chemistry, the precise determination of enantiomeric excess (ee) is a non-negotiable aspect of process development and quality control.[1] This guide provides a comprehensive comparison of the primary analytical techniques for validating the ee of 3-aminopiperidine, offering insights into the causality behind experimental choices to empower researchers in selecting the most appropriate method for their needs.

The Imperative of Chiral Purity in 3-Aminopiperidine

3-Aminopiperidine and its derivatives are key structural motifs in numerous pharmaceutical compounds, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[2][3][4][5] The therapeutic activity of these drugs often resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects.[6] Consequently, regulatory bodies mandate strict control over the enantiomeric purity of chiral intermediates like 3-aminopiperidine.

This guide will delve into the most prevalent and robust methods for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis to facilitate informed decision-making in your analytical workflow.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers due to its high resolution, accuracy, and robustness.[7][8] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, physical separation.

The Causality Behind the Method

The efficacy of a chiral HPLC separation is contingent on creating a transient diastereomeric interaction between the analyte and the CSP. For 3-aminopiperidine, which lacks a strong chromophore for UV detection, a pre-column derivatization step is often necessary to enhance sensitivity and improve chromatographic performance.[1][9]

Derivatization: Reagents such as benzoyl chloride or p-toluenesulfonyl chloride react with the amino group of 3-aminopiperidine to introduce a UV-active moiety.[9][10][11] This not only aids in detection but can also improve the interaction with the CSP.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, like those derived from cellulose or amylose, are widely used for the separation of derivatized 3-aminopiperidine.[9][12] The helical structure of these polymers creates chiral pockets that allow for stereospecific interactions.

Experimental Protocol: Chiral HPLC of Derivatized 3-Aminopiperidine
  • Derivatization:

    • Dissolve a known quantity of the 3-aminopiperidine sample in an aprotic solvent (e.g., dichloromethane).

    • Add a suitable base (e.g., triethylamine) to neutralize the resulting acid.

    • Slowly add the derivatizing agent (e.g., benzoyl chloride) at a controlled temperature (e.g., 0 °C).

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Evaporate the solvent to obtain the derivatized product.[10]

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or a similar polysaccharide-based column.[9][13]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier like diethylamine.[1][13]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[13]

    • Detection: UV at a wavelength appropriate for the derivative (e.g., 228 nm for p-toluenesulfonyl derivatives or 254 nm for benzoyl derivatives).[9][10]

    • Column Temperature: Controlled at a specific temperature (e.g., 30°C) to ensure reproducibility.[10]

  • Quantification:

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 3-Aminopiperidine Sample Derivatization Derivatization (e.g., with Benzoyl Chloride) Sample->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample Injection Injection Derivatized_Sample->Injection Column Chiral Column (e.g., Chiralpak AD-H) Injection->Column Detection UV Detection Column->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Quantification Peak Integration & ee Calculation Chromatogram->Quantification Result Result Quantification->Result Final ee Value

Caption: Workflow for ee determination of 3-aminopiperidine by Chiral HPLC.

Chiral Gas Chromatography (GC): A High-Resolution Alternative

For volatile or semi-volatile analytes, chiral GC offers excellent resolution and sensitivity. Similar to HPLC, derivatization is often employed to improve the volatility and thermal stability of 3-aminopiperidine.

The Causality Behind the Method

The separation in chiral GC is achieved by the differential partitioning of the enantiomers between the mobile gas phase and a chiral stationary phase coated on the inside of a capillary column. The choice of derivatizing agent and chiral column is crucial for achieving baseline separation.

Experimental Protocol: Chiral GC of Derivatized 3-Aminopiperidine
  • Derivatization:

    • React the 3-aminopiperidine sample with a suitable derivatizing agent (e.g., a chiral acyl chloride) to form diastereomers or with an achiral agent to improve volatility for a chiral column.

  • Chromatographic Conditions:

    • Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative).

    • Carrier Gas: Typically helium or hydrogen.

    • Temperature Program: A programmed temperature ramp is used to ensure efficient separation and elution of the analytes.

    • Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.[13]

  • Quantification:

    • The ee is calculated from the peak areas of the separated enantiomers, analogous to the HPLC method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 3-Aminopiperidine Sample Derivatization Derivatization for Volatility Sample->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample Injection Injection Derivatized_Sample->Injection Column Chiral GC Column Injection->Column Detection FID Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & ee Calculation Chromatogram->Quantification Result Result Quantification->Result Final ee Value

Caption: Workflow for ee determination of 3-aminopiperidine by Chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Chiral Analysis

NMR spectroscopy offers a distinct advantage in that it can provide structural information in addition to the enantiomeric excess.[14] To distinguish between enantiomers by NMR, a chiral environment must be created to induce diastereomeric interactions, resulting in separate signals for each enantiomer.[14][15] This is achieved through the use of either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs)

CDAs react covalently with the enantiomers to form stable diastereomers, which have different NMR spectra.[14] A common example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).

Causality: The covalent bond formation leads to distinct chemical environments for the nuclei in each diastereomer, resulting in separate and quantifiable signals. However, it is crucial to ensure that the derivatization reaction goes to completion and that no kinetic resolution occurs, which could lead to an inaccurate ee determination.[14]

Chiral Solvating Agents (CSAs)

CSAs, also known as chiral shift reagents, form transient, non-covalent diastereomeric complexes with the analyte.[14][15] This interaction leads to a differential shielding or deshielding of the protons in the two enantiomers, causing their signals to split in the NMR spectrum.[15]

Causality: The formation of these transient complexes is an equilibrium process. The choice of solvent and the concentration of the CSA are critical for achieving optimal separation of the signals.[14] This method is non-destructive, which can be an advantage when sample is limited.

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • Dissolve a precise amount of the 3-aminopiperidine sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum:

    • Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of CSA:

    • Add a specific molar equivalent of the CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube. The optimal ratio of CSA to analyte may require optimization.

  • Final Spectrum:

    • Acquire another ¹H NMR spectrum. The signals corresponding to the enantiomers should now be resolved.

  • Quantification:

    • The ee is determined by integrating the well-resolved signals corresponding to each enantiomer.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample 3-Aminopiperidine Sample Mix Prepare NMR Sample Sample->Mix Solvent Deuterated Solvent Solvent->Mix CSA Chiral Solvating Agent CSA->Mix Acquisition Acquire 1H NMR Spectrum Mix->Acquisition Spectrum NMR Spectrum with Resolved Signals Acquisition->Spectrum Quantification Signal Integration & ee Calculation Spectrum->Quantification Result Result Quantification->Result Final ee Value

Caption: Workflow for ee determination of 3-aminopiperidine by NMR with a CSA.

Comparative Analysis of Methods

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Physical separation on a chiral stationary phase.Partitioning between a gas mobile phase and a chiral stationary phase.Formation of diastereomeric species in solution.[14][15]
Sensitivity High (µg/mL to ng/mL level).[7]Very high (ng/mL to pg/mL level).Lower sensitivity, requires mg quantities of sample.[7]
Accuracy High, considered a gold standard.[7]High, comparable to HPLC.High, with absolute errors often within 2.0%.[16]
Throughput Moderate, typical run times are 15-30 minutes.Moderate to high, with faster run times possible.High, especially with autosamplers; minimal sample prep with CSAs.
Sample Prep Often requires derivatization.[1][9]Often requires derivatization.Minimal with CSAs; requires derivatization with CDAs.[14]
Instrumentation Widely available in analytical labs.Common in many labs.Standard in chemical research and development.
Key Advantage Robust, reliable, and well-established.[7]Excellent resolution for volatile compounds.Provides structural information; non-destructive with CSAs.[7]
Key Limitation Derivatization can be time-consuming.Limited to thermally stable and volatile compounds.Lower sensitivity; potential for kinetic resolution with CDAs.[14]

High-Throughput and Emerging Techniques

For rapid screening of asymmetric reactions, newer methods are gaining traction:

  • Fluorescence-Based Assays: These methods utilize chiral fluorescent sensors that exhibit a differential response upon binding to each enantiomer.[6][17][18] They are highly sensitive and amenable to a 96-well plate format for high-throughput screening.[17][18]

  • Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left and right circularly polarized light by chiral molecules.[19] By forming diastereomeric complexes with a CD-active host, the ee of an analyte can be determined.[19]

These optical methods offer significant speed advantages, enabling the analysis of a large number of samples in a short time.[19]

Conclusion: A Multi-faceted Approach to Ensuring Chiral Purity

The choice of analytical method for determining the enantiomeric excess of 3-aminopiperidine intermediates is dictated by the specific requirements of the project, including the stage of development, the number of samples, and the available instrumentation. Chiral HPLC remains the workhorse for accurate and reliable quantification in a quality control setting. Chiral GC provides a high-resolution alternative for suitable derivatives. NMR spectroscopy offers a rapid and structurally informative method, particularly for reaction monitoring. For high-throughput screening applications, fluorescence and circular dichroism-based assays present compelling advantages.

A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, is paramount for the successful development and manufacturing of safe and effective chiral pharmaceuticals. Cross-validation using two orthogonal methods, such as HPLC and NMR, is often recommended to ensure the highest degree of confidence in the analytical results.[7]

References

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC.
  • A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols. Benchchem.
  • Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods. UC Press Journals.
  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel( ii ) complex.
  • A kind of HPLC analytical approach of 3-amino piperidine.
  • Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Benchchem.
  • Chiral Synthesis of Aminopiperidines. Benchchem.
  • The HPLC analytical approach of 3-amino piperidine.
  • A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. Benchchem.
  • A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals. Benchchem.
  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • NMR determination of enantiomeric excess.
  • 3-Aminopiperidine dihydrochloride. Smolecule.
  • Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
  • Process for the preparation of enantiomerically enriched 3-aminopiperidine.
  • NMR method for determination of enantiomeric compositions with chiral shift reagents.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. UNIPI.

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Comparative

A Comparative Guide to the Infrared Spectroscopy of 1,5,5-trimethylpiperidin-3-amine

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy bands for 1,5,5-trimethylpiperidin-3-amine. Designed for researchers, scientists, and professionals in drug development, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy bands for 1,5,5-trimethylpiperidin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with alternative amine structures, supported by established spectroscopic principles. We will explore the theoretical basis for the expected spectral features and provide a practical, step-by-step protocol for acquiring high-quality IR data for liquid amine samples.

Introduction: The Vibrational Fingerprint of a Unique Molecule

1,5,5-trimethylpiperidin-3-amine is a saturated heterocyclic compound featuring both a primary amine (-NH₂) and a tertiary amine (the piperidine nitrogen) within its structure. This unique combination of functional groups, along with its alkyl framework, gives rise to a characteristic infrared spectrum that serves as a molecular fingerprint. IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By absorbing infrared radiation at specific frequencies, chemical bonds within a molecule stretch and bend, providing invaluable information about its functional groups and overall structure.[1][2]

The analysis of 1,5,5-trimethylpiperidin-3-amine's IR spectrum allows for its unambiguous identification, purity assessment, and the study of its interactions with other molecules, which is of particular interest in pharmaceutical and materials science research.

Predicted IR Absorption Bands for 1,5,5-trimethylpiperidin-3-amine

The IR spectrum of 1,5,5-trimethylpiperidin-3-amine is dominated by the vibrational modes of its primary amine group, the C-N bonds, and the various C-H bonds within its piperidine ring and methyl substituents. The table below summarizes the expected characteristic absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Primary Amine (-NH₂)N-H Symmetric & Asymmetric Stretching3400-3250Medium, SharpPrimary amines typically show two distinct bands in this region.[3][4] The presence of two peaks is a key indicator of the -NH₂ group.
Primary Amine (-NH₂)N-H Bending (Scissoring)1650-1580Medium to StrongThis band is characteristic of primary amines and can sometimes be confused with C=C stretching, but is typically broader.[3][4]
Primary Amine (-NH₂)N-H Wagging910-665Broad, StrongThis out-of-plane bending vibration is a hallmark of primary and secondary amines.[3]
Aliphatic C-NC-N Stretching1250-1020Medium to WeakThe spectrum will likely show multiple bands in this region from both the primary and tertiary amine C-N bonds.[3][5][6]
Alkyl C-HC-H Stretching2960-2850StrongThese absorptions arise from the methyl and methylene groups of the piperidine ring.
Alkyl C-HC-H Bending1470-1350MediumCharacteristic bending vibrations for CH₂ and CH₃ groups. The gem-dimethyl groups at the C5 position may lead to a splitting of the methyl bending band around 1370 cm⁻¹.[1]

Comparative Spectral Analysis

To fully appreciate the unique spectral features of 1,5,5-trimethylpiperidin-3-amine, it is instructive to compare its expected IR spectrum with those of simpler, related amines.

Comparison with a Simple Primary Amine: Propylamine

Propylamine, as a simple primary amine, will exhibit the characteristic two N-H stretching bands around 3400-3300 cm⁻¹ and an N-H bending band around 1600 cm⁻¹.[2] However, it will lack the complex C-H and C-N stretching and bending patterns associated with the cyclic structure and additional methyl groups of 1,5,5-trimethylpiperidin-3-amine.

Comparison with a Simple Cyclic Tertiary Amine: N-Methylpiperidine

N-Methylpiperidine, a cyclic tertiary amine, will show strong C-H stretching bands below 3000 cm⁻¹ and C-N stretching in the 1250-1020 cm⁻¹ region. Crucially, its spectrum will be devoid of any N-H stretching or bending bands, providing a clear point of differentiation from 1,5,5-trimethylpiperidin-3-amine.[7]

Comparison with a Simple Secondary Amine: Diethylamine

A secondary amine like diethylamine will display a single, weaker N-H stretching band in the 3350-3310 cm⁻¹ range.[3] This contrasts with the two N-H stretching bands expected for the primary amine in our target molecule.

The following diagram illustrates the key distinguishing features:

G 1,5,5-trimethylpiperidin-3-amine 1,5,5-trimethylpiperidin-3-amine Two N-H Stretches Two N-H Stretches 1,5,5-trimethylpiperidin-3-amine->Two N-H Stretches Primary Amine N-H Bend N-H Bend 1,5,5-trimethylpiperidin-3-amine->N-H Bend Primary Amine Complex C-H Bends Complex C-H Bends 1,5,5-trimethylpiperidin-3-amine->Complex C-H Bends Cyclic + Methyls Propylamine Propylamine Propylamine->Two N-H Stretches Primary Amine Propylamine->N-H Bend Primary Amine Simple C-H Bends Simple C-H Bends Propylamine->Simple C-H Bends N-Methylpiperidine N-Methylpiperidine No N-H Stretches No N-H Stretches N-Methylpiperidine->No N-H Stretches Tertiary Amine No N-H Bend No N-H Bend N-Methylpiperidine->No N-H Bend Tertiary Amine Diethylamine Diethylamine One N-H Stretch One N-H Stretch Diethylamine->One N-H Stretch Secondary Amine Weak/Absent N-H Bend Weak/Absent N-H Bend Diethylamine->Weak/Absent N-H Bend Secondary Amine

Caption: Comparative IR features of different amine classes.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of a liquid amine sample, such as 1,5,5-trimethylpiperidin-3-amine, using an Attenuated Total Reflectance (ATR) accessory.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • 1,5,5-trimethylpiperidin-3-amine sample

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

  • Pasteur pipette or micropipette

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmosphere.

  • Sample Application:

    • Using a clean pipette, place a small drop of the 1,5,5-trimethylpiperidin-3-amine sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform any necessary baseline corrections or smoothing using the spectrometer software.

    • Identify and label the characteristic absorption bands as outlined in Table 1.

  • Cleaning:

    • Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the amine sample.

The workflow for this experimental protocol is visualized below:

G cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Acquisition Instrument Warm-up Instrument Warm-up Purge Sample Compartment Purge Sample Compartment Instrument Warm-up->Purge Sample Compartment Clean ATR Crystal Clean ATR Crystal Purge Sample Compartment->Clean ATR Crystal Acquire Background Acquire Background Clean ATR Crystal->Acquire Background Apply Sample Apply Sample Acquire Background->Apply Sample Acquire Sample Spectrum Acquire Sample Spectrum Apply Sample->Acquire Sample Spectrum Data Processing Data Processing Acquire Sample Spectrum->Data Processing Peak Analysis Peak Analysis Data Processing->Peak Analysis Clean Up Clean Up Peak Analysis->Clean Up

Caption: Experimental workflow for acquiring an FT-IR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of 1,5,5-trimethylpiperidin-3-amine provides a rich source of structural information. The presence of two distinct N-H stretching bands and a prominent N-H bending band unequivocally confirms the primary amine functionality. These features, in conjunction with the characteristic C-H and C-N absorptions of the substituted piperidine ring, create a unique spectral fingerprint that allows for its clear differentiation from other classes of amines. The experimental protocol detailed herein provides a reliable method for obtaining high-quality spectral data for this and similar liquid amine compounds.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • N.d. IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • PMC. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • YouTube. (2023, January 11). N-H Stretching and Bending Vibrations. Retrieved from [Link]

  • N.d. The features of IR spectrum. Retrieved from [Link]

  • ACS Publications. (n.d.). Notes - C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines | The Journal of Organic Chemistry. Retrieved from [Link]

  • N.d. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Northern Illinois University - Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 1,5,5-Trimethylpiperidin-3-amine

Topic: Proper Disposal Procedures for 1,5,5-Trimethylpiperidin-3-amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers Executive Safety Summary Immediate Actio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 1,5,5-Trimethylpiperidin-3-amine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers

Executive Safety Summary

Immediate Action Required: Treat 1,5,5-Trimethylpiperidin-3-amine as a Corrosive (Class 8) and Flammable (Class 3) substance.

Disposal of substituted piperidines is not merely a janitorial task; it is the final step of the synthetic lifecycle. Mishandling organic amines—specifically tertiary/primary diamine systems like this—creates immediate risks of exothermic runaway (if mixed with acids) and long-term aquatic toxicity.

Critical Hazard Profile:

Property Classification Operational Implication
Corrosivity Skin Corr.[1][2][3] 1B / Eye Dam. 1 Destroys tissue on contact. Do not use metal containers (Al/Zn) for waste storage.
Flammability Cat 3 (Est.[2][3] Flashpoint <60°C) Ground all waste vessels during transfer to prevent static discharge.
Reactivity Strong Organic Base NEVER add directly to the "Acid Waste" stream. Violent exotherm and spattering will occur.

| Aquatic Toxicity | Acute Aquatic Tox. | Zero-discharge policy. Do not pour down the sink, even if neutralized. |

The Physicochemical Basis of Disposal

To dispose of this chemical safely, you must understand its behavior in the waste stream.

  • The "Dual-Amine" Factor: 1,5,5-Trimethylpiperidin-3-amine contains a cyclic tertiary amine (N1) and an exocyclic primary amine (C3-NH2). This makes it a potent Lewis base. In a mixed-waste drum containing acid chlorides or anhydrides, this molecule will act as a catalyst and a reactant, potentially pressurizing the drum.

  • Lipophilicity: The trimethyl substitution increases the lipophilicity (LogP) compared to simple piperidine. This means it partitions poorly into water and readily penetrates skin. It also complicates "aqueous neutralization" attempts, often resulting in an oily, corrosive emulsion rather than a clean solution.

Waste Stream Segregation Logic

The most common accident involving amines is the "incompatible mix." Use the following logic flow to determine the correct waste stream.

DisposalLogic Start Waste Material Containing 1,5,5-Trimethylpiperidin-3-amine StateCheck Physical State / Matrix? Start->StateCheck LiquidOrg Liquid (Organic Solvent) StateCheck->LiquidOrg Dissolved in Solvent LiquidAq Liquid (Aqueous) StateCheck->LiquidAq Dissolved in Water Solid Solid / Debris StateCheck->Solid Pure Solid or Wipes HalogenCheck Contains Halogens? (DCM, Chloroform, etc.) LiquidOrg->HalogenCheck StreamC STREAM C: Basic Aqueous Waste (DO NOT SEWER) LiquidAq->StreamC pH > 9 StreamD STREAM D: Solid Hazardous Waste (Double Bagged) Solid->StreamD StreamA STREAM A: Non-Halogenated Organic (Basic/Amine Compatible) HalogenCheck->StreamA No (e.g., MeOH, EtOAc) StreamB STREAM B: Halogenated Organic (Basic/Amine Compatible) HalogenCheck->StreamB Yes (e.g., DCM)

Figure 1: Decision matrix for segregating piperidine-derivative waste. Note that "Sewer Disposal" is explicitly excluded due to aquatic toxicity concerns.

Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization (Benchtop)

Before moving waste to the central accumulation area, stabilize it.

  • Quenching Reactive Mixtures:

    • If the amine was used as a scavenger in an acylation reaction (e.g., with acetyl chloride), ensure the reaction is complete.

    • Protocol: Add a small excess of Methanol (MeOH) to the reaction flask to consume any remaining acid chlorides before transferring to the waste container. This prevents delayed pressurization.

  • pH Check (Aqueous Mixtures):

    • If the waste is aqueous, verify pH > 9.[4]

    • Why? If the pH is acidic (pH < 5), the amine is protonated (salt form). While safer to handle, if this is later mixed with strong base in a bulk tank, it will liberate the free amine and heat. Ideally, keep the waste stream basic (pH 10-12) to match the bulk organic base stream.

Phase 2: Packaging & Labeling

Correct packaging prevents leaks during transport.[5]

  • Container Selection:

    • Preferred: HDPE (High-Density Polyethylene) carboys. HDPE is resistant to the corrosive nature of amines and the solvent carrier.

    • Avoid: Metal cans (unless lined) due to corrosion risk.

  • Labeling Requirements:

    • Label must explicitly state: "ORGANIC WASTE - BASIC (CONTAINS AMINES)."

    • Add hazard stickers: Flammable and Corrosive .

    • List constituents: "Methanol (80%), 1,5,5-Trimethylpiperidin-3-amine (5%), Toluene (15%)."

Phase 3: Final Disposal (RCRA Compliance)

For US-based facilities operating under EPA RCRA guidelines.

This substance generally falls under the following waste codes depending on the mixture:

  • D001 (Ignitable): If the flashpoint of the waste mixture is < 60°C.

  • D002 (Corrosive): If it is an aqueous mixture with pH > 12.5.

Disposal Method:

  • Incineration: The only recommended destruction method. Nitrogen-containing organics must be incinerated in a facility equipped with scrubbers to handle NOx emissions.

  • Fuel Blending: Acceptable if the concentration of the amine is low (<5%) and the carrier solvent has high BTU value.

Emergency Spill Procedures (Amine Specific)

If a spill occurs during transport to the waste area:

  • Evacuate & Ventilate: Amines have low odor thresholds but cause rapid olfactory fatigue. Do not rely on your nose to detect safety.[6]

  • PPE Upgrade: Switch to a full-face respirator with Ammonia/Methylamine (green) or Multi-Gas cartridges. Standard organic vapor cartridges have short breakthrough times for low MW amines.

  • Neutralization (The "Dry" Method):

    • Do not spray water (creates a corrosive run-off).

    • Apply a dry acid neutralizer (e.g., citric acid powder or commercially available "Base Neutralizer").

    • Wait for the color change indicator (if present) or test pH with paper.

    • Sweep up the resulting citrate salt as solid waste (Stream D).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]

Sources

Handling

Personal protective equipment for handling 1,5,5-Trimethylpiperidin-3-amine

Topic: Personal Protective Equipment and Safe Handling of 1,5,5-Trimethylpiperidin-3-amine CAS: 588713-90-0[1][2] Executive Summary & Chemical Profile 1,5,5-Trimethylpiperidin-3-amine (CAS: 588713-90-0) is a specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment and Safe Handling of 1,5,5-Trimethylpiperidin-3-amine CAS: 588713-90-0[1][2]

Executive Summary & Chemical Profile

1,5,5-Trimethylpiperidin-3-amine (CAS: 588713-90-0) is a specialized aliphatic amine intermediate used primarily in the synthesis of pharmaceutical agents (e.g., kinase inhibitors).[1] As a low-molecular-weight piperidine derivative, it presents a dual hazard profile: it is corrosive to tissue (characteristic of primary/secondary amines) and flammable .[1]

This guide provides a self-validating safety protocol. Do not treat this compound as a generic reagent; its volatility and basicity require strict adherence to engineering controls and specific PPE standards.

Property Data / Classification
CAS Number 588713-90-0
Physical State Liquid (typically colorless to pale yellow)
Primary Hazards Corrosive (Skin Corr.[1][2][3][4][5][6] 1B) , Flammable Liquid (Cat 3) , Acute Toxicity
Storage Inert atmosphere (Argon/Nitrogen), 2-8°C, Desiccated

Hazard Identification & Risk Assessment

Before handling, you must understand the mechanism of injury. Aliphatic amines like 1,5,5-Trimethylpiperidin-3-amine are nucleophilic bases.[1] Upon contact with skin or mucous membranes, they cause rapid saponification of lipids and dehydration of cells, leading to deep, chemical burns that may not be immediately painful due to nerve damage.

GHS Classification (Derived from Structural Analogs)
  • H314: Causes severe skin burns and eye damage.[2][3][5][6][7][8][9][10]

  • H226: Flammable liquid and vapor.[2][5][6][7][8][9]

  • H302/H332: Harmful if swallowed or inhaled.[8]

  • H317: May cause an allergic skin reaction (sensitizer).[3][10]

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for this compound due to the permeation potential of aliphatic amines. You must use a tiered PPE approach based on the volume handled.

PPE Component Specification Scientific Rationale
Hand Protection (Low Vol) Double Nitrile Gloves (min 0.11 mm each)Provides incidental splash protection.[1] Change immediately upon contamination.[6][7][8][9][11]
Hand Protection (High Vol) Laminate Film (Silver Shield/4H) under NitrileLaminates offer >4h breakthrough time for amines; nitrile outer layer provides grip.
Eye Protection Chemical Goggles (Indirect Vent)Safety glasses allow vapors to bypass and irritate the cornea. Goggles seal the ocular area.
Respiratory Fume Hood (Primary) or Full-Face Respirator (ABEK1 Filter)High volatility requires engineering controls. Respirators are a backup for spills only.
Body Protection Flame-Resistant (FR) Lab Coat Synthetic blends melt onto skin in a fire. FR cotton/Nomex prevents secondary thermal burns.
Visualization: PPE Decision Logic

PPE_Selection Start Handling 1,5,5-Trimethylpiperidin-3-amine Vol_Check Volume > 10 mL OR Heating? Start->Vol_Check Low_Risk Standard Protocol: Double Nitrile Gloves Chemical Goggles FR Lab Coat Vol_Check->Low_Risk No High_Risk High-Risk Protocol: Laminate (Silver Shield) Liners Face Shield + Goggles FR Lab Coat + Apron Vol_Check->High_Risk Yes Hood_Check Is Fume Hood Available? Low_Risk->Hood_Check High_Risk->Hood_Check Stop STOP WORK Do not handle on open bench. Hood_Check->Stop No Proceed Proceed with Engineering Controls Hood_Check->Proceed Yes

Figure 1: Decision tree for selecting appropriate PPE based on operational volume and engineering control availability.

Operational Handling Procedures

A. Receiving and Storage
  • Inspection: Upon receipt, check the bottle for "sweating" or crust formation (signs of closure failure).

  • Inert Storage: Amines react with atmospheric CO₂ to form carbamates (white crust). Store under Argon or Nitrogen.

  • Segregation: Store in a flammables cabinet, strictly separated from oxidizers (fire risk) and acids (exothermic reaction).

B. Transfer and Weighing Protocol

Objective: Prevent inhalation exposure and moisture contamination.

  • Equip PPE: Don double nitrile gloves and goggles.

  • Prepare Workspace: Clear a fume hood. Place a balance inside the hood if possible. If the balance is external, tare a vial with a septum cap inside the hood first.

  • Transfer:

    • Liquid: Use a glass syringe with a long needle to withdraw the liquid through a septum (if available) or from the open bottle inside the hood. Avoid pouring.

    • Solid (Low MP): If solidified, gently warm the container (water bath <40°C) to melt before transfer. Do not use a heat gun (flammability risk).

  • Quench: Immediately wipe the syringe needle or spatula with a tissue soaked in dilute acetic acid or acetone before removing it from the hood to neutralize the amine.

C. Reaction Setup
  • Exotherm Warning: When adding this amine to an acid chloride or an acid, the reaction will be violently exothermic.

  • Control: Always add the amine dropwise to the reaction mixture at 0°C. Never add the reagent rapidly.

Emergency Response & Disposal

Spill Management

Do NOT use paper towels. Amines can react with cellulose or residual oxidizers in paper to cause ignition.

  • Evacuate: Clear the immediate area.

  • PPE Up: Wear a full-face respirator if the spill is outside the hood.

  • Absorb: Use vermiculite , sand , or a commercial "Caustic/Base" spill kit.

  • Neutralize: Collect the absorbed material. Wipe the surface with a dilute (5%) acetic acid solution or citric acid to neutralize residues.

First Aid
  • Skin: Immediate drenching is critical.[9] Wash with soap and water for 15 minutes . Do not use vinegar on the skin (can trap heat/cause secondary reaction); water is safest.

  • Eyes: Irrigate for 15 minutes.[4] Hold eyelids open. Seek an ophthalmologist immediately.

Disposal
  • Classification: Hazardous Waste (Corrosive, Flammable).

  • Segregation: Collect in a dedicated "Basic/Amine Organic" waste container.

  • Prohibition: Never mix with acidic waste streams (risk of explosion/heat generation).

Visualization: Safe Handling Workflow

Handling_Workflow Storage Storage: Cool, Dry, Inert Gas Prep Prep: Check Hood Airflow Don PPE Storage->Prep Transfer Transfer: Syringe Technique Avoid Pouring Prep->Transfer Reaction Reaction: Dropwise Addition Control Exotherm Transfer->Reaction Cleanup Cleanup: Acid Wipe Down Solvent Rinse Reaction->Cleanup

Figure 2: Step-by-step workflow for moving the chemical from storage to reaction.[1][3][4][5][6][12][13][14][15]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7446917, (R)-1-Methylpiperidin-3-amine (Analogous Safety Data).[1] Retrieved from [Link][1]

Sources

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